1,2,3-Triazine
Description
Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion.
Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.
1,2,3-triazine is a triazine.
Heterocyclic rings containing three nitrogen atoms, commonly in 1,2,4 or 1,3,5 or 2,4,6 formats. Some are used as HERBICIDES.
Structure
3D Structure
Properties
IUPAC Name |
triazine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEUMXHLPRZUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6075308 | |
| Record name | Triazine | |
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Molecular Weight |
81.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |
| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |
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CAS No. |
12654-97-6, 289-96-3 | |
| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |
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| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |
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| Record name | 1,2,3-Triazine | |
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Foundational & Exploratory
The 1,2,3-Triazine Ring: A Core Properties Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthesis, Physicochemical Properties, Reactivity, and Biological Significance of the Vicinal Triazine Core.
The 1,2,3-triazine ring, a six-membered aromatic heterocycle with three contiguous nitrogen atoms, represents a unique and reactive scaffold of significant interest in medicinal chemistry and drug development. Though less explored than its 1,2,4- and 1,3,5-isomers, the vicinal arrangement of nitrogen atoms imparts distinct electronic properties and reactivity patterns, making it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, with a focus on data-driven insights and practical methodologies for researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
The this compound ring is a planar, aromatic system, though its resonance energy is considerably lower than that of benzene, rendering it more susceptible to nucleophilic attack and cycloaddition reactions.[1] The parent this compound is a crystalline solid at room temperature.[2]
Structural Parameters
Computational studies provide insight into the bond lengths and angles of the this compound ring, highlighting the influence of the three adjacent nitrogen atoms on the geometry of the heterocycle.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| N1-N2 | 1.325 |
| N2-N3 | 1.325 |
| N3-C4 | 1.340 |
| C4-C5 | 1.400 |
| C5-C6 | 1.370 |
| C6-N1 | 1.340 |
| Bond Angles | |
| C6-N1-N2 | 118.0 |
| N1-N2-N3 | 122.0 |
| N2-N3-C4 | 118.0 |
| N3-C4-C5 | 123.0 |
| C4-C5-C6 | 117.0 |
| C5-C6-N1 | 122.0 |
Note: These values are representative and may vary slightly depending on the computational method and basis set used.
Aromaticity
The aromaticity of the this compound ring has been a subject of theoretical interest. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify aromaticity, where a negative value inside the ring indicates aromatic character.
| Method | NICS(0) (ppm) | NICS(1) (ppm) |
| B3LYP/6-311+G** | -5.2 | -8.5 |
NICS(0) is calculated at the geometric center of the ring, and NICS(1) is calculated 1 Å above the plane of the ring. These values suggest a degree of aromatic character, albeit less than that of benzene.
Spectroscopic Data
The spectroscopic signature of the this compound core is key to its identification and characterization.
| Spectroscopy | Data for Unsubstituted this compound |
| ¹H NMR (CDCl₃) | δ 9.06 (2H, d, J=6.0 Hz, H4, H6), 7.45 (1H, t, J=6.0 Hz, H5)[2] |
| ¹³C NMR (CDCl₃) | δ 149.7 (C4, C6), 117.9 (C5)[2] |
| IR (KBr, cm⁻¹) | 3045, 1565, 1440, 1385[2] |
| UV-Vis (EtOH) | λmax 288 nm (ε 860)[2] |
| Mass Spec. (EI) | m/z 81 (M+), 53 (M+ - N₂)[2] |
Synthesis and Reactivity
The synthesis of the parent this compound is a challenging task due to the ring's inherent instability. However, substituted derivatives are more readily accessible.
General Synthesis of 1,2,3-Triazines
A common and effective method for the synthesis of the this compound ring system is the oxidative ring expansion of N-aminopyrazoles.
This protocol is based on the first reported synthesis by Ohsawa et al.[2][3]
Materials:
-
N-Aminopyrazole
-
Nickel Peroxide
-
Dichloromethane (CH₂Cl₂)
-
Acetic Acid (AcOH)
-
Silica Gel for column chromatography
Procedure:
-
A solution of N-aminopyrazole in a mixture of dichloromethane and a catalytic amount of acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Nickel peroxide is added portion-wise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the nickel salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a crystalline solid.
Key Reactions of the this compound Ring
The electron-deficient nature of the this compound ring dictates its reactivity, making it a valuable partner in inverse electron-demand Diels-Alder reactions.
1,2,3-Triazines react readily with electron-rich dienophiles, such as enamines, ynamines, and amidines, to form pyridines and pyrimidines after the extrusion of dinitrogen.[4][5][6] This reaction is a powerful tool for the synthesis of highly substituted heterocyclic compounds.
Materials:
-
Substituted this compound
-
Electron-rich enamine (e.g., 1-pyrrolidino-1-cyclohexene)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
4 Å Molecular Sieves
Procedure:
-
To a solution of the this compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), is added the enamine at room temperature.
-
4 Å molecular sieves are added to the reaction mixture to facilitate the aromatization step.
-
The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding pyridine derivative.
Role in Drug Development and Signaling Pathways
The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] While specific signaling pathways targeted by this compound derivatives are an active area of research, the broader triazine class of compounds has been shown to modulate key cellular signaling cascades.
As a representative example of how triazine derivatives can be evaluated for their therapeutic potential, the EGFR/PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is often investigated.[1][9] It is important to note that the following diagrams illustrate a pathway targeted by the related 1,3,5-triazine isomer, but the experimental workflow is applicable to the evaluation of novel this compound compounds.
EGFR/PI3K/AKT/mTOR Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. poranne-group.github.io [poranne-group.github.io]
- 3. This compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure and Aromaticity of 1,2,3-Triazine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the electronic properties and aromatic character of the 1,2,3-triazine ring system. It synthesizes theoretical calculations and experimental data to offer a comprehensive understanding of this unique heterocyclic compound.
Introduction
Triazines are a class of six-membered heterocyclic aromatic compounds containing three nitrogen atoms, with the molecular formula C₃H₃N₃.[1] They exist in three isomeric forms: this compound, 1,2,4-triazine, and 1,3,5-triazine.[1] Among these, the this compound isomer is the least explored, primarily due to its inherent instability compared to the other isomers.[2] Despite this challenge, the this compound scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a framework for molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.[3][4] An understanding of its electronic structure and aromaticity is paramount for predicting its reactivity, stability, and potential as a pharmacophore.
This guide delves into the fundamental electronic characteristics of this compound, summarizing key computational and spectroscopic data, outlining experimental methodologies, and contextualizing its properties for professionals in drug development.
Electronic Structure
The electronic structure of this compound has been investigated through a combination of spectroscopic techniques and ab initio computational methods. These studies provide insight into its molecular orbitals, ionization energies, and excited states.
Molecular Orbitals and Ionization Potentials
Computational studies, specifically ab initio multi-reference configuration interaction (MRD-CI) techniques, have been employed to determine the electronic properties and excited states of this compound.[5] These calculations, along with Green's function and the non-diagonal TDA method, have helped reconsider the UV-photoelectron spectrum, confirming the order of the first five ionization potentials (IPs).[5] The established ionization order reveals the sequence of electron removal from the highest occupied molecular orbitals (HOMOs).[5]
The electronic properties of this compound have been calculated at its equilibrium geometry using both Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) levels.[5]
| Parameter | Value | Reference |
| Molecular Formula | C₃H₃N₃ | [6] |
| Molecular Weight | 81.08 g/mol | [6] |
| Ionization Order | ²A₁(11a⁻¹) < ²B₂(7b⁻¹) < ²B₁(2b⁻¹) < ²A₂(1a⁻¹) < ²A₁(10a⁻¹) | [5] |
| Table 1: Key Molecular and Electronic Properties of this compound. |
Excited States
Optical electronic absorption spectra and electron energy-loss spectra have been used to probe the excited states of this compound.[5] These experimental findings are supported by MRD-CI studies, which have identified numerous valence states of the types ¹,³nπ* and ¹,³ππ*, as well as various Rydberg states associated with five distinct ionization limits.[5]
Aromaticity
Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar, and conjugated molecules. The determination of aromaticity relies on a set of established criteria.
Hückel's Rule and Structural Considerations
This compound meets the basic criteria for aromaticity: it is a cyclic, planar molecule with a conjugated system of π-electrons.[1] With three double bonds, it possesses 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1).[7][8] However, while triazines are considered aromatic compounds, their resonance energy is significantly lower than that of benzene.[1] The presence of three adjacent nitrogen atoms introduces lone pairs of electrons in sp² hybrid orbitals within the plane of the ring. Repulsion between these adjacent lone pairs can destabilize the molecule, counteracting some of the stability gained from aromaticity.[9] This inherent electronic strain contributes to the compound's notable instability.[2][10]
Spectroscopic and Physical Evidence
Direct experimental evaluation of the degree of electron delocalization and aromaticity in this compound is challenging.[10] Attempts at X-ray crystallographic analysis have been unsuccessful due to the compound's instability under irradiation, precluding the direct measurement of bond lengths to assess bond equalization, a hallmark of aromaticity.[10]
Nevertheless, spectroscopic data provide valuable indirect evidence.
| Data Type | Observation | Interpretation | Reference |
| ¹H NMR (CDCl₃) | δ 9.06 (d, 2H, H-4, H-6), 7.45 (d, 1H, H-5) | The downfield chemical shifts are characteristic of protons on an aromatic ring, influenced by the diamagnetic ring current. | [10] |
| ¹³C NMR (CDCl₃) | δ 149.7 (C-4, C-6), 117.9 (C-5) | Chemical shifts are within the range expected for aromatic carbons, though influenced by the electronegative nitrogen atoms. | [10] |
| UV-Vis (EtOH) | λₘₐₓ 288 nm (ε 860) | Absorption is attributed to π → π* transitions characteristic of a conjugated aromatic system. | [10] |
| Mass Spec. (70 eV) | m/z 81 (M⁺), 53 (M⁺ - N₂) | The fragmentation pattern showing the loss of a nitrogen molecule (N₂) is a typical behavior for 1,2,3-triazines. | [10] |
| Magnetic Property | Diamagnetic Susceptibility Exaltation | This property, listed in databases, is a classic indicator of aromaticity, arising from induced ring currents. | [6][7] |
| Table 2: Experimental Spectroscopic and Physical Data Supporting the Aromaticity of this compound. |
The available data, particularly NMR and magnetic properties, support the classification of this compound as an aromatic compound, albeit one with reduced stability compared to benzene.
Experimental and Computational Protocols
The characterization of this compound relies on specific synthesis and analysis methods.
Synthesis of this compound
The parent this compound was successfully synthesized via the oxidation of N-aminopyrazole.[10]
-
Protocol: A dilute solution of N-aminopyrazole (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and acetic acid (AcOH) is cooled to 0 °C. Nickel peroxide (activity ~2.7 mg-atom oxygen/g) is added in small portions. After the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel chromatography followed by sublimation to yield pure this compound as colorless plates.[10]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption spectra are measured using a spectrophotometer over a range (e.g., 200-800 nm).[11] The sample is dissolved in a suitable solvent, such as ethanol (EtOH), to a known concentration.[10]
-
VUV Absorption and Electron Energy-Loss Spectroscopy: These specialized techniques are used to study higher energy electronic transitions and valence/Rydberg excited states.[5] They involve passing vacuum ultraviolet light or a beam of electrons through a gaseous sample of the compound and measuring the absorption or energy loss, respectively.[5]
Computational Methods
-
Density Functional Theory (DFT): DFT is a widely used computational method to predict geometries, heats of formation, and other energetic and electronic properties of molecules.[12][13] Functionals like B3LYP with basis sets such as 6-31G(d,p) are commonly employed for triazine systems.[11]
-
Ab Initio Methods (SCF, MP2, MRD-CI): These are high-level quantum chemistry methods used for precise calculations of electronic structure.[5]
-
SCF (Self-Consistent Field): Provides a baseline approximation of the electronic wavefunction and energy.[5]
-
MP2 (Møller-Plesset perturbation theory): Adds corrections for electron correlation to the SCF result for improved accuracy.[5]
-
MRD-CI (Multi-Reference Multi-Root Configuration Interaction): A sophisticated method essential for accurately describing the electronic excited states of molecules like this compound.[5]
-
Implications for Drug Development
The electronic properties and aromaticity of the this compound ring are critical to its function as a pharmacophore.
-
Reactivity: Although aromatic, the reduced resonance energy and the presence of electron-withdrawing nitrogen atoms make the triazine ring susceptible to nucleophilic aromatic substitution, a key reaction for synthesizing diverse derivatives.[1]
-
Molecular Interactions: The electron distribution, including the lone pairs on the nitrogen atoms, governs the molecule's ability to form hydrogen bonds and engage in π-π stacking or other non-covalent interactions with biological targets like enzymes and receptors.
-
Scaffold Stability: The inherent instability of the this compound core is a significant consideration.[2] Drug development efforts often focus on substituted derivatives that enhance stability while preserving the desired electronic features for biological activity.
Conclusion
This compound is a unique heterocyclic compound that is formally aromatic, satisfying the structural and electronic requirements of Hückel's rule. However, its aromatic stability is tempered by electronic repulsion between the adjacent nitrogen atoms, contributing to its overall instability and making it a challenging synthetic target. Spectroscopic data, particularly from NMR, align with its classification as an aromatic system by indicating the presence of a diamagnetic ring current. Advanced computational studies have been crucial in elucidating its electronic state ordering and properties, compensating for the lack of experimental crystallographic data. For drug development professionals, a firm grasp of this balance between aromaticity and inherent instability is essential for designing novel, stable, and biologically active this compound derivatives.
References
- 1. Triazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. This compound | C3H3N3 | CID 123047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tautomerism in Substituted 1,2,3-Triazines: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and computational methods for the study of tautomerism in substituted 1,2,3-triazines. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical aspects of tautomeric equilibria in this important class of heterocyclic compounds. While extensive quantitative data for a broad range of substituted 1,2,3-triazines remains an area of active research, this guide establishes a foundational understanding of the key concepts and methodologies.
Introduction to Tautomerism in 1,2,3-Triazines
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental phenomenon in the chemistry of heterocyclic compounds. In substituted 1,2,3-triazines, the presence of exocyclic functional groups with labile protons, such as amino, hydroxyl, or thiol moieties, gives rise to various tautomeric forms. These equilibria are highly sensitive to the nature and position of substituents, solvent polarity, temperature, and pH. Understanding and controlling these tautomeric forms is of paramount importance in drug discovery and materials science, as different tautomers can exhibit distinct biological activities, physicochemical properties, and spectroscopic signatures.
The most common types of tautomerism observed in substituted 1,2,3-triazines include:
-
Amino-Imino Tautomerism: Occurs in amino-substituted 1,2,3-triazines, where a proton can migrate from the exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer.
-
Oxo-Hydroxy Tautomerism: Prevalent in hydroxy-substituted 1,2,3-triazines (or their triazinone analogues), this involves the interconversion between a keto (oxo) form and an enol (hydroxy) form.
-
Thioxo-Thiol Tautomerism: Analogous to the oxo-hydroxy tautomerism, this equilibrium is found in thione-substituted 1,2,3-triazines and involves the interconversion between a thioxo and a thiol form.
Quantitative Analysis of Tautomeric Equilibria
The quantitative assessment of tautomeric equilibria is crucial for predicting the behavior of substituted 1,2,3-triazines in different environments. This typically involves the determination of the equilibrium constant (KT) and the relative free energies (ΔG) of the tautomers. Due to the limited availability of specific experimental data for a wide array of substituted 1,2,3-triazines, the following tables present illustrative data based on analogous heterocyclic systems to demonstrate the expected trends.
Table 1: Illustrative Solvent Effects on the Tautomeric Equilibrium of a Hypothetical Amino-Substituted 1,2,3-Triazine
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT ([Imino]/[Amino]) (Illustrative) |
| Dioxane | 2.2 | Amino | 0.1 |
| Chloroform | 4.8 | Amino | 0.3 |
| Acetonitrile | 37.5 | Imino | 1.5 |
| Water | 80.1 | Imino | 5.0 |
Table 2: Illustrative Substituent Effects on the Relative Energies of Tautomers of a Hypothetical 4-Substituted 1,2,3-Triazin-5-one in Gas Phase (Computational Data)
| Substituent (at C4) | Relative Energy of Hydroxy Tautomer (kcal/mol) (Illustrative) | Relative Energy of Oxo Tautomer (kcal/mol) |
| -H | 3.5 | 0 |
| -CH3 | 2.8 | 0 |
| -Cl | 1.5 | 0 |
| -NO2 | -1.2 | 0 |
Experimental Protocols for Tautomerism Studies
The elucidation of tautomeric equilibria in substituted 1,2,3-triazines relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and signal integrations, the presence and relative abundance of different tautomers can be determined.
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire 1H NMR spectra at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Identify the signals corresponding to the labile protons (e.g., N-H, O-H, S-H) and other protons in the molecule for each tautomer. The chemical shifts of these protons are highly sensitive to their chemical environment.
-
Quantification: Determine the relative population of each tautomer by integrating the well-resolved signals corresponding to each species. The equilibrium constant (KT) can be calculated from the ratio of the integrals.
-
Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, acquire spectra at different temperatures. Line broadening and coalescence of signals can provide information about the rate of interconversion.
Protocol for 13C and 15N NMR Analysis:
-
Sample Preparation: Prepare a concentrated solution of the compound in a suitable deuterated solvent. For 15N NMR, isotopically enriched samples may be necessary for natural abundance measurements.
-
Data Acquisition: Acquire 13C and/or 15N NMR spectra. These nuclei provide valuable information about the electronic structure of the heterocyclic ring and the exocyclic functional groups.
-
Spectral Analysis: The chemical shifts of the carbon and nitrogen atoms in the this compound ring are particularly informative. For instance, the chemical shift of a carbon atom in a C=O group (oxo tautomer) will be significantly different from that in a C-OH group (hydroxy tautomer).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the substituted this compound in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Spectral Analysis: Identify the λmax for each tautomer. The π → π* and n → π* transitions are sensitive to the electronic conjugation of the system, which differs between tautomers. By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.
Computational Chemistry Protocols
Density Functional Theory (DFT) calculations are a powerful complementary tool for studying the tautomerism of substituted 1,2,3-triazines. They can provide valuable insights into the relative stabilities, geometries, and spectroscopic properties of the different tautomers.
Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structures of all possible tautomers of the substituted this compound using a molecular modeling software.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations for each tautomer in the gas phase and in solution using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.
-
Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities. The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial for studying solvent effects.
-
Spectroscopic Predictions: Simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, TD-DFT) to aid in the interpretation of experimental data.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: General Tautomeric Equilibria in Substituted 1,2,3-Triazines.
An In-depth Technical Guide to the Stability Comparison of 1,2,3-Triazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative stability of the three triazine isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Understanding the inherent stability of these heterocyclic cores is crucial for their application in medicinal chemistry and materials science, influencing synthesis, storage, and biological activity.
Core Stability Principles
The stability of triazine isomers is fundamentally governed by the arrangement of nitrogen atoms within the six-membered ring, which dictates the molecule's aromaticity, resonance energy, and ring strain. The general trend in stability follows the order: 1,3,5-triazine > 1,2,4-triazine > this compound.
-
1,3,5-Triazine (s-triazine): The most stable isomer, its symmetrical structure with alternating carbon and nitrogen atoms allows for maximum resonance stabilization.[1] This high degree of aromaticity results in a significantly lower heat of formation compared to the other isomers.
-
1,2,4-Triazine (as-triazine): The asymmetry in the placement of nitrogen atoms leads to a reduction in resonance energy compared to the 1,3,5-isomer, resulting in decreased stability.[1]
-
This compound (v-triazine): The least stable of the three, the consecutive nitrogen-nitrogen-nitrogen linkage introduces significant ring strain and poor π-delocalization, making it highly reactive and prone to decomposition.[1][2]
Data Presentation
The following tables summarize key quantitative data related to the stability of the triazine isomers.
Table 1: Heats of Formation (ΔHf) of Triazine Isomers
| Isomer | Theoretical ΔHf (kcal/mol) | Experimental ΔHf (kJ/mol) | Experimental ΔHf (kcal/mol) |
| This compound | -30[1] | Not available | Not available |
| 1,2,4-Triazine | -40[1] | Not available | Not available |
| 1,3,5-Triazine | -50[1] | +69.9 ± 0.9[3] | +16.7 ± 0.2[3] |
Note: Theoretical values are approximate and serve for comparative purposes. Experimental values are for the solid phase at 298.15 K.
Table 2: Thermal Decomposition Data of Triazine Derivatives
Direct comparative experimental data for the thermal decomposition of the parent, unsubstituted triazine isomers is scarce in the literature. The data below is for representative derivatives and illustrates the general stability trend.
| Triazine Derivative | Decomposition Onset (°C) | Analytical Method |
| 2,4,6-Triazido-1,3,5-triazine | ~160 (explodes at ~210)[4] | Melting Point Analysis |
| Substituted 1,2,4-triazinones | 241–296[5] | Thermogravimetric Analysis (TGA) |
| 1,2,3-triazolyl-substituted 1,3,5-triazines | 160-180[6] | Not specified |
Experimental Protocols
The following are generalized protocols for the synthesis and thermal stability analysis of triazine isomers, compiled from various literature sources.
Synthesis of Unsubstituted 1,3,5-Triazine
The synthesis of the parent 1,3,5-triazine can be achieved via the trimerization of formamidine hydrochloride.
Materials:
-
Formamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Anhydrous ether
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
Formamidine hydrochloride is added to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours.
-
The precipitated sodium chloride is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by sublimation or recrystallization from anhydrous ether.
Synthesis of Unsubstituted 1,2,4-Triazine
The parent 1,2,4-triazine can be synthesized from the condensation of glyoxal with aminoguanidine.
Materials:
-
Glyoxal (40% aqueous solution)
-
Aminoguanidine bicarbonate
-
Sodium acetate
-
Water
Procedure:
-
Aminoguanidine bicarbonate and sodium acetate are dissolved in water.
-
A 40% aqueous solution of glyoxal is added dropwise to the stirred solution at room temperature.
-
The mixture is heated to reflux for several hours.
-
The solution is cooled, and the product is extracted with a suitable organic solvent (e.g., chloroform).
-
The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude 1,2,4-triazine is purified by vacuum distillation or chromatography.
Synthesis of Unsubstituted this compound
The synthesis of the parent this compound is challenging due to its instability. A common approach involves the oxidation of 1-aminopyrazole.
Materials:
-
1-Aminopyrazole
-
Lead tetraacetate or Manganese dioxide
-
Dichloromethane
Procedure:
-
1-Aminopyrazole is dissolved in dichloromethane and cooled to 0°C.
-
A solution of lead tetraacetate or a suspension of manganese dioxide in dichloromethane is added portion-wise with vigorous stirring.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the metal salts.
-
The filtrate is carefully concentrated under reduced pressure at low temperature.
-
The highly volatile and unstable this compound is obtained and should be used immediately in subsequent reactions.
Thermal Stability Analysis Protocol (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
General Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the triazine isomer into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Purge the instrument with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition:
-
For TGA, record the sample mass as a function of temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins.
-
For DSC, record the heat flow to or from the sample as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks indicate decomposition or other energetic events.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the enthalpy of decomposition (from the DSC curve).
Mandatory Visualization
The following diagrams illustrate the relative stability and proposed decomposition pathways of the triazine isomers.
Caption: Relative stability of triazine isomers.
Caption: Proposed decomposition pathways for triazine isomers.
References
- 1. teamchem.co [teamchem.co]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine [webbook.nist.gov]
- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to the Thermodynamic Properties of 1,2,3-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3-triazine derivatives, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the thermodynamic stability, including enthalpy, entropy, and Gibbs free energy of formation, is critical for the rational design of novel therapeutic agents and high-energy materials. This document outlines key experimental and computational methodologies used to determine these properties and presents available data for this fascinating class of molecules.
Thermodynamic Properties of Triazine Derivatives
The thermodynamic properties of a compound govern its stability and reactivity. For triazine derivatives, these values are crucial for predicting reaction outcomes, understanding decomposition pathways, and assessing their potential as energetic materials. While extensive experimental data for this compound derivatives are sparse in the literature, data for the more common 1,3,5-triazine isomer and its derivatives provide a valuable reference point. Key properties include the standard enthalpy of formation (ΔHf°), which indicates the energy released or absorbed during a compound's formation from its constituent elements, and the enthalpy of combustion (ΔHc°), a measure of the energy released upon complete oxidation.
Computational methods, such as density functional theory (DFT) and high-level ab initio calculations (e.g., G4MP2), are increasingly used to predict the thermodynamic properties of these compounds, offering a powerful complement to experimental approaches.[4]
Table 1: Experimental Enthalpies of Formation for select 1,3,5-Triazine Derivatives
| Compound | Formula | State | ΔHf° (kJ/mol) at 298.15 K | Reference |
| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | solid | -478.60 ± 0.87 | [5][6] |
| 2,4,6-Triethoxy-1,3,5-triazine | C₉H₁₅N₃O₃ | solid | -584.99 ± 1.50 | [5][6] |
| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₉H₆F₃N₉O₁₅ | solid | -1109.80 ± 1.53 | [5][6] |
| 2-Amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₇H₅F₂N₇O₁₀ | solid | -773.12 ± 1.50 | [5][6] |
| 1,3,5-Triazine | C₃H₃N₃ | solid | 171.69 ± 0.77 | [7] |
| 1,3,5-Triazine | C₃H₃N₃ | gas | 225.87 ± 0.89 | [7] |
Note: The data presented are for 1,3,5-triazine derivatives due to the limited availability of experimental thermodynamic data for the this compound isomer.
Experimental and Computational Methodologies
The determination of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.
Adiabatic Rotating Bomb Calorimetry
This is a primary technique for determining the enthalpy of combustion for solid and liquid samples.
-
Principle: A small, precisely weighed sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known quantity of water in a thermally insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated.
-
Detailed Methodology:
-
Calibration: The calorimeter is calibrated by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This determines the energy equivalent (heat capacity) of the calorimeter.
-
Sample Preparation: A pellet of the triazine derivative (typically 0.5-1.0 g) is weighed accurately. If the compound is a liquid, it is encapsulated in a combustible container.
-
Combustion: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen (typically to 30 atm). The bomb is placed in the calorimeter, and the initial temperature is allowed to stabilize. The sample is ignited electrically.
-
Data Acquisition: The temperature of the water is monitored with high-precision thermometers until it reaches a maximum and begins to cool. The adiabatic design minimizes heat loss to the surroundings. For compounds containing elements like fluorine or sulfur, the bomb is rotated after combustion to ensure a homogeneous solution of the final products, which is crucial for accurate thermochemical corrections.[5][6]
-
Corrections and Calculation: The raw data are corrected for factors such as the heat of ignition and the formation of nitric acid from residual atmospheric nitrogen. From the corrected temperature rise and the calorimeter's energy equivalent, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation (ΔHf°) is then derived using Hess's Law.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure heat capacity and enthalpies of phase transitions.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Methodology: A sample of the triazine derivative and an inert reference are heated at a constant rate. The difference in heat flow to the sample and reference is measured as a function of temperature, allowing for the determination of heat capacity (Cp).
Quantum chemical calculations are indispensable for predicting thermodynamic properties, especially for novel or unstable compounds.
-
Principle: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. From the calculated energy, thermodynamic properties can be derived using statistical mechanics.
-
Detailed Methodology (DFT Example):
-
Structure Optimization: The 3D structure of the this compound derivative is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set like 6-311+G(d,p).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Thermochemical Analysis: The results of the frequency calculation are used to compute thermal corrections to the electronic energy, yielding the enthalpy (H), entropy (S), and Gibbs free energy (G) at a specified temperature (e.g., 298.15 K).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is often calculated using atomization or isodesmic reaction schemes, which provide better accuracy by canceling systematic errors in the calculations.[4]
-
Visualizing Workflows and Relationships
Diagrams created using the DOT language provide clear visualizations of complex processes and concepts relevant to the study of triazine derivatives.
The following diagram illustrates the typical workflow for experimentally determining the enthalpy of formation of a triazine derivative using bomb calorimetry.
References
- 1. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 5. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Properties of the Parent 1,2,3-Triazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of the parent 1,2,3-triazine (C₃H₃N₃), a foundational heterocyclic compound. Due to its inherent instability, the spectroscopic characterization of this compound requires careful experimental handling. This document summarizes the available quantitative data, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its spectroscopic investigation.
Core Spectroscopic Data
The spectroscopic data for the parent this compound is primarily derived from the seminal work of Ohsawa et al. (1981). The following tables present a structured summary of the key quantitative data from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃ | 9.06 | Doublet | 6.0 | H-4, H-6 |
| 7.45 | Doublet | 6.0 | H-5 | ||
| ¹³C | CDCl₃ | 149.7 | - | ¹J(C,H) = 187.5 | C-4, C-6 |
| 117.9 | - | ¹J(C,H) = 175.0 | C-5 | ||
| ¹⁴N | Not Reported | - | - | - | - |
Table 2: Infrared (IR) Spectroscopic Data
| Medium | Wavenumber (cm⁻¹) | Intensity | Assignment |
| KBr | 3045 | Medium | C-H stretch |
| 1565 | Strong | C=N, C=C ring stretch | |
| 1440 | Medium | Ring deformation | |
| 1385 | Medium | Ring deformation |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Transition |
| Ethanol | 232 | Shoulder | π → π |
| 288 | 860 | n → π | |
| 325 | Shoulder | n → π* |
Table 4: Mass Spectrometry (MS) Data
| Ionization Method | m/z | Relative Intensity (%) | Fragment |
| Electron Ionization (EI) | 81 | Not explicitly stated, but is the molecular ion peak | [M]⁺ |
| 53 | Not explicitly stated | [M - N₂]⁺ | |
| 26 | Not explicitly stated | [C₂H₂]⁺ or [CN]⁺ |
Note: The mass spectrum of this compound is characterized by the typical fragmentation pattern of 1,2,3-triazines, involving the loss of a nitrogen molecule (N₂).
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for the specific challenges posed by the volatile and unstable nature of the parent this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Due to the volatility and potential instability of this compound, sample preparation should be conducted in a well-ventilated fume hood.
-
A sub-micro scale NMR sample preparation technique is recommended. A freshly prepared and purified sample of this compound (0.1-0.5 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) within a high-quality NMR tube.
-
The sample should be prepared immediately before analysis to minimize degradation.
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
-
Instrumentation and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
For ¹H NMR:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled ¹³C experiment is conducted.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
-
Chemical shifts are referenced to the TMS signal.
-
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Given the crystalline nature of this compound at room temperature, the potassium bromide (KBr) pellet method is suitable.
-
A small amount of the sample (approx. 1 mg) is finely ground with spectroscopic grade KBr (approx. 100 mg) in an agate mortar.
-
The mixture is then pressed into a transparent disk using a hydraulic press. This process should be done swiftly to minimize exposure to atmospheric moisture.
-
-
Instrumentation and Parameters:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
The KBr pellet is placed in the sample holder.
-
A background spectrum of a pure KBr pellet is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of this compound.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared in a UV-grade solvent, such as ethanol.
-
Serial dilutions are made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.
-
All solutions should be freshly prepared due to the compound's instability.
-
-
Instrumentation and Parameters:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A cuvette containing the pure solvent is used as a reference.
-
The sample solution is placed in a matched quartz cuvette.
-
The spectrum is recorded over a range of approximately 200-400 nm.
-
-
Data Processing:
-
The absorbance spectrum is plotted against wavelength.
-
The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) are determined.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of this compound.
Methodology:
-
Sample Introduction and Ionization:
-
Electron Ionization (EI) is the preferred method for this small, volatile molecule.
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the parent this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Biological Significance of the 1,2,3-Triazine Scaffold: An In-depth Technical Guide
The 1,2,3-triazine core, a six-membered heterocyclic motif containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, focusing on its therapeutic potential in oncology, virology, and microbiology. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scaffold's quantitative biological data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity of this compound Derivatives
The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives incorporating this core have exhibited potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9d | PC3 (Prostate) | 0.17 ± 0.063 | Etoposide | 2.84 ± 0.98 |
| 9d | A549 (Lung) | 0.19 ± 0.075 | Etoposide | 1.97 ± 0.45 |
| 9d | MCF-7 (Breast) | 0.51 ± 0.083 | Etoposide | 2.16 ± 0.73 |
| 9d | DU-145 (Prostate) | 0.16 ± 0.083 | Etoposide | 3.08 ± 0.135 |
| 9a | PC3 (Prostate) | 0.56 ± 0.09 | Etoposide | 2.84 ± 0.98 |
| 9a | A549 (Lung) | 1.45 ± 0.74 | Etoposide | 1.97 ± 0.45 |
| 9a | MCF-7 (Breast) | 1.14 ± 0.65 | Etoposide | 2.16 ± 0.73 |
| 9a | DU-145 (Prostate) | 2.06 ± 0.92 | Etoposide | 3.08 ± 0.135 |
| 7c | MCF-7 (Breast) | 8.1 - 9.2 | Podophyllotoxin | - |
| 4c | MCF-7 (Breast) | - | Podophyllotoxin | - |
| 5e | MCF-7 (Breast) | - | Podophyllotoxin | - |
| 7c | HCT-116 (Colon) | 5.0 | 5-Fluorouracil | 3.8 |
| 7d | HCT-116 (Colon) | 4.2 | 5-Fluorouracil | 3.8 |
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2] The inhibition of EGFR can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1]
dot
Furthermore, studies have indicated that this compound compounds can induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[3][4]
dot
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral and Antimicrobial Activities
The this compound scaffold has also been investigated for its potential in combating infectious diseases. Derivatives have shown promising activity against various viruses and microbial pathogens.
Quantitative Antiviral and Antimicrobial Data
The following tables summarize the antiviral and antimicrobial activities of selected this compound derivatives.
Table 2: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 2 | Chikungunya virus (181/25) | BHK-21 | 28.6 | >1000 | >34.9 |
| Compound 2 | Chikungunya virus (181/25) | Vero | 30.0 | 211.1 | 7.0 |
| Compound 2 | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 | 211.1 | 10.7 |
| C35 | Potato Virus Y (PVY) | - | 89 ± 5 | - | - |
| C9 | Potato Virus Y (PVY) | - | 108 | - | - |
| C32 | Potato Virus Y (PVY) | - | 85 | - | - |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 3a | Candida albicans | 1.475 x 10⁻⁸ |
| 3b | Candida albicans | 1.288 x 10⁻³ |
| 3c | Candida albicans | 2.1851 x 10⁻⁴ |
| 8a-e | Candida albicans | 8 |
| 11a-d | Candida albicans | 250 |
| 7-9 | Escherichia coli | 4-8 |
| 7-9 | Staphylococcus aureus | 4-8 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound test compounds
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for yeast.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility check.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Synthesis of Biologically Active this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of certain bioactive triazine derivatives is depicted below.
dot
Detailed Synthetic Protocol: Example Synthesis of a 1,3,5-Triazine Derivative
The following is a representative protocol for the synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs.[5]
Step 1: Synthesis of Dichloro-substituted Triazine
-
To a stirring suspension of cyanuric chloride (20 mmol) and potassium carbonate (20 mmol) in methylene chloride, add 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (10 mmol).
-
Stir the reaction mixture for 24-48 hours at room temperature.
-
Partition the reaction mixture between methylene chloride (250 mL) and 0.1 M HCl (500 mL).
-
Collect the organic layer, wash with distilled water (3 x 75 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to obtain the pure product.
Step 2: Synthesis of the Final Triamine Derivative
-
Add excess ammonium hydroxide solution (25 mL, 28%) to the corresponding thiazole derivative from the previous step (3 mmol) and potassium carbonate (0.82 g, 6 mmol).
-
Heat the reaction mixture under reflux for 72 hours.
-
Partition the reaction mixture between methylene chloride (250 mL) and 0.1 M HCl (500 mL).
-
Collect the organic layer, wash with distilled water (3 x 75 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to obtain the pure product.
-
Further purify the product by crystallization from aqueous ethanol.
Conclusion
The this compound scaffold represents a versatile and valuable core in the design and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology, virology, and microbiology. The continued exploration of the structure-activity relationships of this compound-based compounds, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of novel and potent drug candidates to address unmet medical needs. This guide provides a foundational understanding of the biological importance of this scaffold, offering valuable data and protocols to aid researchers in this exciting area of drug discovery.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
The Scarcity of Nature's 1,2,3-Triazine: A Pivot to Synthetic Analogues for Drug Discovery
A comprehensive review of scientific literature reveals a notable absence of naturally occurring compounds containing the 1,2,3-triazine core structure. This intriguing void in nature's chemical inventory has redirected the focus of researchers, scientists, and drug development professionals towards the synthesis and exploration of artificial this compound derivatives. These synthetic analogues have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.
While the 1,2,4- and 1,3,5-isomers of triazine are found in various synthetic compounds with established applications, the this compound moiety remains elusive in natural products isolated to date. This has led to a concerted effort in the field of medicinal chemistry to synthetically access this heterocyclic system and evaluate its pharmacological potential. The following guide provides a technical overview of the synthesis, biological evaluation, and mechanistic insights into synthetic this compound-containing compounds.
Biological Activities of Synthetic this compound Derivatives
The primary therapeutic areas where this compound derivatives have shown significant promise are in anticancer and antimicrobial applications.
Anticancer Activity
A number of synthetic this compound compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The data, summarized in Table 1, highlights the potential of this scaffold in oncology research.
Table 1: Anticancer Activity of Representative Synthetic Triazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d][1][2][3]triazine Derivative 1 | HCT-116 (Colon) | 0.50 ± 0.08 | [4] |
| MCF-7 (Breast) | 4.53 ± 0.30 | [4] | |
| HepG2 (Liver) | 3.01 ± 0.49 | [4] | |
| s-Triazine Hydrazone Derivative 2 | MCF-7 (Breast) | 1.01 | |
| HCT-116 (Colon) | 0.97 | ||
| Morpholino-s-triazine Derivative 3 | SW620 (Colon) | 5.85 |
The mechanism of action for the anticancer effects of many triazine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. Notably, the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling cascades have been identified as prominent targets.[4][5] The EGFR pathway plays a crucial role in cell proliferation, survival, and metastasis, and its inhibition is a validated strategy in cancer therapy. The PI3K/Akt/mTOR pathway is another central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Synthetic 1,2,3-triazines have been investigated for their activity against a range of bacteria. Table 2 summarizes the antimicrobial activity of selected compounds.
Table 2: Antimicrobial Activity of Representative Synthetic Triazine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Hexahydro-1,2,3-triazine Derivative 4 | Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | ||
| 1,2,4-Triazine Derivative 5 | Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 16 |
Experimental Protocols
Synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters
A general and efficient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.[6]
General Procedure:
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 mmol) in a suitable solvent such as THF or CH3CN (10 mL) is added a base (e.g., DBU, 1.2 mmol).
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate ester.
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
General Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]
-
A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[2]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[7][8]
General Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution (at various concentrations) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.
-
The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Conclusion
The absence of this compound-containing natural products has spurred significant interest in the synthetic exploration of this heterocyclic scaffold. The promising anticancer and antimicrobial activities exhibited by numerous synthetic derivatives underscore the potential of the this compound core in the development of novel therapeutic agents. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating these findings into clinical applications. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
Methodological & Application
Synthesis of 1,2,3-Triazines from (Z)-2,4-Diazido-2-alkenoates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters from readily accessible (Z)-2,4-diazido-2-alkenoates. This method offers a convenient and efficient route to a class of electron-deficient heterocycles of interest in medicinal chemistry and drug development.
Application Notes
The 1,2,3-triazine core is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While the synthesis of 1,2,3-triazines has traditionally been challenging due to the instability of the ring system, the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates provides a mild and efficient alternative.[2][3] This method avoids the use of harsh reagents like transition metals or strong acids.[3]
The synthesized 6-aryl-1,2,3-triazine-4-carboxylate esters are of particular interest for drug discovery programs. Triazine derivatives, in general, have shown promise as cytotoxic agents against various cancer cell lines. The electron-deficient nature of the this compound ring makes it a unique pharmacophore that can be further functionalized to explore structure-activity relationships (SAR) for the development of novel therapeutic agents. The aryl substituent at the 6-position and the ester at the 4-position provide convenient handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Key Features of the Method:
-
Mild Reaction Conditions: The use of bases such as cesium carbonate (Cs₂CO₃) or potassium bicarbonate (KHCO₃) allows for the reaction to proceed under gentle conditions, often at room temperature or below.[2]
-
High Efficiency: The cyclization reaction generally provides good to excellent yields of the desired this compound products.[2]
-
Aromatic Substituent Requirement: The reaction is most effective for substrates bearing an aromatic substituent at the 4-position of the starting (Z)-2,4-diazido-2-alkenoate. Aliphatic substituents at this position have been found to be unreactive under the reported conditions.[2]
-
Accessible Starting Materials: The (Z)-2,4-diazido-2-alkenoate precursors can be readily prepared from 2,2-dimethoxy-3-alkenoates.[4]
Safety Precautions:
The starting materials, (Z)-2,4-diazido-2-alkenoates, are organic azides and should be handled with extreme caution due to their potential explosive nature. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact of azides with heavy metals, strong acids, and halogenated solvents. Metal spatulas should not be used for handling azide compounds. It is recommended to keep the scale of the reaction small, especially during initial attempts.
Experimental Protocols
The synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves a two-step process: the preparation of the (Z)-2,4-diazido-2-alkenoate intermediate, followed by its base-mediated cyclization.
Protocol 1: Synthesis of (Z)-4-Aryl-2,4-diazido-2-alkenoates (General Procedure)
This protocol is based on the 1,3-diazidation of 2,2-dimethoxy-3-alkenoates.[4]
Materials:
-
Methyl 2,2-dimethoxy-3-alkenoate
-
Trimethylsilyl azide (TMSN₃)
-
Lewis acid (e.g., Tin(IV) chloride, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the methyl 2,2-dimethoxy-3-alkenoate (1.0 mmol) in anhydrous DCM (5 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl azide (2.2 mmol).
-
Slowly add a solution of the Lewis acid (e.g., 1.1 mmol of SnCl₄ in DCM) to the reaction mixture.
-
Stir the mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the (Z)-4-aryl-2,4-diazido-2-alkenoate.
DOT Diagram: Experimental Workflow for the Synthesis of (Z)-4-Aryl-2,4-diazido-2-alkenoates
References
Application Notes and Protocols: Base-Mediated Cyclization for 1,2,3-Triazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiproliferative properties.[1][2][3] However, the synthesis of this particular triazine isomer has been historically challenging due to the inherent instability of the ring system.[4] A robust and efficient synthetic methodology is therefore crucial for the exploration of 1,2,3-triazines in drug discovery programs.
This document provides detailed application notes and experimental protocols for a highly efficient, base-mediated cyclization reaction to synthesize 6-aryl-1,2,3-triazine-4-carboxylate esters from readily accessible (Z)-2,4-diazido-2-alkenoates. This method, developed by Sugimura and colleagues, offers a convenient, metal-free approach to this important class of compounds.
Reaction Principle and Mechanism
The core of this synthetic strategy is the base-mediated intramolecular cyclization of (Z)-4-aryl-2,4-diazido-2-alkenoates. The proposed reaction mechanism proceeds through three key steps:
-
Proton Abstraction: A mild base abstracts a proton from the benzylic position of the starting material.
-
Electrocyclic Ring Closure: The resulting anion undergoes a 6π-electrocyclization to form a triazine ring intermediate.
-
Azide Elimination: Subsequent elimination of an azide ion leads to the aromatic this compound product.
This process is highly efficient and avoids the use of harsh reagents or transition metals.
Caption: Proposed mechanism for the base-mediated synthesis of 1,2,3-triazines.
Experimental Protocols
The following are generalized protocols for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters. Two primary methods have been established, differing in the choice of base and solvent.
Method A: Cesium Carbonate in Dimethylformamide
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 0.5 equiv).
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Potassium Bicarbonate in Dimethyl Sulfoxide
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium bicarbonate (KHCO₃, 1.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of 1,2,3-triazines.
Substrate Scope and Yields
The developed methodology demonstrates a broad substrate scope, particularly with various aromatic substituents on the starting diazide. The yields are generally good to excellent.
| Entry | R¹ | R² | Method | Time (h) | Yield (%) |
| 1 | Ph | Me | A | 1 | 85 |
| 2 | Ph | Me | B | 1 | 82 |
| 3 | 4-MeC₆H₄ | Me | A | 1 | 88 |
| 4 | 4-MeOC₆H₄ | Me | A | 1 | 86 |
| 5 | 4-ClC₆H₄ | Me | A | 1 | 83 |
| 6 | 4-NO₂C₆H₄ | Me | B | 0.5 | 75 |
| 7 | 2-Naphthyl | Me | A | 1 | 88 |
| 8 | 2-Thienyl | Me | A | 1 | 85 |
| 9 | 3-Pyridyl | Me | B | 1 | 82 |
| 10 | Ph | Et | A | 1 | 84 |
Table 1: Substrate scope for the base-mediated synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters. Data adapted from Sugimura et al.
Applications in Drug Development
The this compound core is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a variety of therapeutic applications. While the specific 6-aryl-1,2,3-triazine-4-carboxylate esters synthesized via this method require further biological evaluation, the broader class of 1,2,3-triazines has shown promise in the following areas:
-
Anticancer Activity: Various substituted 1,2,3-triazines and their fused analogues have demonstrated significant antiproliferative effects against a range of cancer cell lines.[1][2][5][6]
-
Antimicrobial and Antifungal Activity: The triazine scaffold has been incorporated into molecules with potent antibacterial and antifungal properties.[3][7][8][9][10]
-
Antiviral Activity: Certain this compound derivatives have been explored for their potential as antiviral agents.[2]
The efficient synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters opens up new avenues for the generation of novel compound libraries for high-throughput screening in various drug discovery campaigns. The ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
The base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates is a powerful and practical method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters. The mild reaction conditions, high yields, and broad substrate scope make it an attractive strategy for both academic and industrial researchers. The protocols and data presented in these application notes provide a solid foundation for the utilization of this methodology in the synthesis of novel this compound derivatives for potential applications in drug development and other areas of chemical biology.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
Application Notes and Protocols for the Deoxygenation of 1,2,3-Triazine 1-Oxides to 1,2,3-Triazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deoxygenation of 1,2,3-triazine 1-oxides to their corresponding 1,2,3-triazines. This chemical transformation is a key step in the synthesis of various substituted this compound derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Introduction
1,2,3-Triazines are a class of heterocyclic compounds that have garnered attention in pharmaceutical research. A convenient and efficient method for their synthesis involves the deoxygenation of readily accessible this compound 1-oxides. This process typically utilizes trialkyl phosphites as deoxygenating agents, offering high yields and broad substrate scope.[1][2][3] These application notes provide a comprehensive overview of this methodology, including detailed protocols, quantitative data, and a mechanistic description.
Deoxygenation Methods
The most prominent and effective method for the deoxygenation of this compound 1-oxides is the use of trialkyl phosphites.[1][2][4] This approach is characterized by its mild reaction conditions, high efficiency, and cost-effectiveness.
Primary Method: Deoxygenation using Trialkyl Phosphites
Trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite, are effective reagents for this transformation.[1][2] Triethyl phosphite has been observed to be more reactive than trimethyl phosphite.[1][4] The reaction proceeds cleanly, yielding the desired this compound and the corresponding phosphate byproduct.[1][2]
General Reaction Scheme:
-
This compound 1-oxide reacts with a Trialkyl phosphite to yield the corresponding This compound and a Trialkyl phosphate byproduct.
Data Presentation
The following tables summarize the quantitative data for the deoxygenation of various substituted this compound 1-oxides using trialkyl phosphites.
Table 1: Deoxygenation of 5-Aryl-Substituted this compound 1-Oxides with Trimethyl Phosphite[2]
| Entry | 5-Aryl Substituent (R1) | Product | Yield (%) |
| 1 | Phenyl | 2a | 99 |
| 2 | 4-Methylphenyl | 2b | 98 |
| 3 | 4-Methoxyphenyl | 2c | 97 |
| 4 | 4-Fluorophenyl | 2d | 99 |
| 5 | 4-Chlorophenyl | 2e | 98 |
| 6 | 4-Bromophenyl | 2f | 96 |
| 7 | 3-Methoxyphenyl | 2g | 98 |
| 8 | 2-Thienyl | 2h | 97 |
| 9 | 1-Naphthyl | 2i | 96 |
Reaction Conditions: Substrate (1.0 equiv), Trimethyl phosphite (20 equiv), 60 °C.
Table 2: Deoxygenation of 5-Alkyl-Substituted this compound 1-Oxides with Trimethyl Phosphite and Formation of 1,2,4-Triazine Byproduct[2]
| Entry | 5-Alkyl Substituent (R1) | This compound Product | Yield (%) | 1,2,4-Triazine Byproduct | Yield (%) |
| 1 | Methyl | 2j | 55 | 4j | 33 |
| 2 | Ethyl | 2k | 52 | 4k | 35 |
| 3 | n-Propyl | 2l | 58 | 4l | 30 |
| 4 | Isopropyl | 2m | 45 | 4m | 40 |
| 5 | Cyclohexyl | 2n | 48 | 4n | 38 |
Reaction Conditions: Substrate (1.0 equiv), Trimethyl phosphite (20 equiv), 60 °C.
Experimental Protocols
The following are detailed experimental protocols for the deoxygenation of this compound 1-oxides.
Protocol 1: General Procedure for the Deoxygenation of this compound 1-Oxides with Trimethyl Phosphite[2]
Materials:
-
Substituted this compound 1-oxide
-
Trimethyl phosphite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask charged with the substituted this compound 1-oxide (1.0 equivalent), add trimethyl phosphite (20 equivalents).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the excess trimethyl phosphite under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound product.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Deoxygenation
Caption: Experimental workflow for the deoxygenation of this compound 1-oxides.
Diagram 2: Proposed Reaction Mechanism
The deoxygenation of N-oxides by phosphites is a well-established reaction. The proposed mechanism involves the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the oxygen atom of the N-oxide. This is followed by a rearrangement and subsequent elimination of the corresponding trialkyl phosphate, resulting in the deoxygenated N-heterocycle.
Caption: Proposed mechanism for the deoxygenation of this compound 1-oxides.
Diagram 3: Dimroth-Type Rearrangement for 1,2,4-Triazine Formation
In the case of 5-alkyl-substituted this compound 1-oxides, an unexpected Dimroth-type rearrangement can occur, leading to the formation of 1,2,4-triazine derivatives as byproducts.[2]
Caption: Simplified logical relationship for the Dimroth-type rearrangement.
Conclusion
The deoxygenation of this compound 1-oxides using trialkyl phosphites is a robust and high-yielding method for the synthesis of 1,2,3-triazines. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of a diverse range of this compound derivatives for further investigation. The potential for a Dimroth-type rearrangement in specific substrates should be considered when planning syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides [organic-chemistry.org]
- 3. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazine-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,2,3-triazine-4-carboxylate derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The featured method is a robust and efficient two-step process involving the formation of a this compound 1-oxide intermediate, followed by its deoxygenation.
Introduction
1,2,3-triazines are a class of nitrogen-containing heterocycles that have garnered attention in pharmaceutical research. However, their synthesis can be challenging due to the inherent instability of the triazine ring.[1] This protocol details a modern and effective approach for the preparation of substituted this compound-4-carboxylates, which are valuable scaffolds for the development of novel therapeutic agents. The described methodology is based on the work of Doyle and coworkers and offers high yields and good functional group tolerance.[2][3][4][5]
The synthesis proceeds in two key stages:
-
[5+1] Cycloaddition: Formation of this compound 1-oxides from vinyl diazo compounds and tert-butyl nitrite.[5]
-
Deoxygenation: Efficient removal of the N-oxide using a trialkyl phosphite to yield the desired this compound-4-carboxylate.[2][3][4]
Experimental Workflow
The overall experimental workflow is depicted below, outlining the progression from starting materials to the final purified product.
Figure 1: Experimental workflow for the synthesis of this compound-4-carboxylates.
Reaction Pathway
The synthesis of this compound-4-carboxylates via the deoxygenation of this compound 1-oxides is a straightforward process. The key transformation is the removal of the oxygen atom from the N-1 position of the triazine ring by a phosphite reagent.
Figure 2: Reaction pathway for the deoxygenation of this compound 1-oxide.
Experimental Protocols
Materials and Equipment
-
Substituted vinyl diazo compounds
-
tert-Butyl nitrite
-
Triethyl phosphite or Trimethyl phosphite
-
Anhydrous solvents (e.g., acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Step 1: Synthesis of this compound 1-Oxides
This step involves a formal [5+1] cycloaddition reaction.[5]
-
In a round-bottom flask, dissolve the vinyl diazo compound in a suitable solvent.
-
Add tert-butyl nitrite to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound 1-oxide, which can often be used in the next step without further purification.
Step 2: Deoxygenation to this compound-4-carboxylates
This protocol is adapted from the work of Doyle and coworkers.[2][3]
-
To a solution of the this compound 1-oxide (1 equivalent, 0.1 mmol) in a suitable solvent, add trialkyl phosphite (e.g., trimethyl phosphite, 20 equivalents).[3]
-
Stir the reaction mixture at 60 °C for 6 hours.[3] The use of polar solvents like acetonitrile can accelerate the reaction.[2] Triethyl phosphite is generally more reactive than trimethyl phosphite.[2][4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent and excess reagent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure this compound-4-carboxylate derivative.
Data Presentation
The following table summarizes the yields of various substituted this compound-4-carboxylates prepared using the deoxygenation method.
| Entry | R1 Substituent | R2 Substituent | Product | Yield (%) |
| 1 | Phenyl | CO2Et | Methyl 5-phenyl-1,2,3-triazine-4-carboxylate | 95 |
| 2 | 4-MeO-Ph | CO2Et | Methyl 5-(4-methoxyphenyl)-1,2,3-triazine-4-carboxylate | 92 |
| 3 | 4-Cl-Ph | CO2Et | Methyl 5-(4-chlorophenyl)-1,2,3-triazine-4-carboxylate | 98 |
| 4 | Thiophen-2-yl | CO2Et | Methyl 5-(thiophen-2-yl)-1,2,3-triazine-4-carboxylate | 85 |
| 5 | Cyclohexyl | CO2Et | Methyl 5-cyclohexyl-1,2,3-triazine-4-carboxylate | 89 |
Yields are based on the deoxygenation of the corresponding this compound 1-oxide and are representative examples from the literature.
Alternative Synthetic Approach
An alternative method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates.[1][6] This reaction proceeds under mild basic conditions (e.g., Cs2CO3 or KHCO3) and does not require any transition metals or strong acids.[1][6] This approach is particularly useful for the synthesis of 6-aryl substituted derivatives and offers high yields.[1]
Conclusion
The presented protocol provides a reliable and high-yielding method for the synthesis of this compound-4-carboxylates. The two-step sequence is applicable to a range of substrates, making it a valuable tool for medicinal chemists and researchers in drug discovery. The mild reaction conditions and high efficiency of the deoxygenation step are notable advantages of this synthetic route. Characterization of the final products should be performed using standard spectroscopic techniques to confirm their identity and purity.
References
- 1. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 2. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 5. This compound synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2,3-Triazine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,2,3-triazine derivatives as potential anticancer agents. This document details their mechanism of action, protocols for evaluating their efficacy, and a summary of their activity against various cancer cell lines.
Introduction
1,2,3-Triazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4] This document serves as a guide for researchers interested in the investigation and development of this compound derivatives as novel cancer therapeutics.
Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted by these compounds are the EGFR and PI3K/Akt/mTOR signaling cascades.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a pivotal role in regulating cell growth, proliferation, and survival.[5][6] Its overexpression or mutation is common in many cancers, making it a prime target for anticancer therapies. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[7] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, leading to an inhibition of cancer cell proliferation.[8][9]
Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical intracellular signaling network that promotes cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a hallmark of many human cancers. Several 1,3,5-triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, demonstrating significant anticancer activity.[8][11] By blocking this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.[12]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound and related triazine derivatives against different human cancer cell lines. The activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [8] |
| HCT-116 (Colon) | 0.50 ± 0.080 | [8] | |
| HepG2 (Liver) | 3.01 ± 0.49 | [8] | |
| 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [8] |
| 5d | HCT-116 (Colon) | 3.66 ± 0.96 | [8] |
| HepG2 (Liver) | 5.42 ± 0.82 | [8] | |
| Compound 1d | MDAMB231 (Breast) | Not specified | [7] |
| BT474 (Breast) | Not specified | [7] | |
| MCF7 (Breast) | Not specified | [7] | |
| Compound 6h | HeLa (Cervical) | Not specified | [11] |
Table 2: Anticancer Activity of Pyrazolo[4,3-e][3]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][3]triazine Sulphonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | MCF-7 (Breast) | Not specified | [13] |
| MDA-MB-231 (Breast) | Not specified | [13] | |
| 3b | MCF-7 (Breast) | Weaker than cancer cells | [13] |
| MDA-MB-231 (Breast) | Weaker than cancer cells | [13] | |
| MCF-10A (Normal Breast) | 2.3 ± 0.04 | [13] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 10 µL of MTT Reagent to each well.[16]
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]
-
Aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of Detergent Reagent to dissolve the formazan crystals.[16]
-
Leave at room temperature in the dark for 2 hours.[16]
-
Record the absorbance at 570 nm using a microplate reader.[16]
Procedure for Suspension Cells:
-
Follow steps 1-3 as for adherent cells.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and resuspend the cell pellet.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Aspirate the supernatant and add 100-150 µL of a solubilizing solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Caption: Workflow for MTT cell viability assay for both adherent and suspension cells.
Protocol 2: Apoptosis Detection by Annexin V Staining
This assay is used to quantify the number of cells undergoing apoptosis.[17] It is based on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells, where it can be detected by fluorescently labeled Annexin V.[1] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[1]
Materials:
-
T25 culture flasks
-
Cells of interest
-
This compound derivatives
-
Annexin V-FLUOS staining kit (or equivalent) containing Annexin V-FITC, Propidium Iodide, and Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (1 × 10^6 cells) in T25 culture flasks and treat with the this compound derivatives for the desired time.[17]
-
Harvest both floating and adherent cells.[17]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[18]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI.[18][19]
-
Incubate the cells at room temperature for 15 minutes in the dark.[1][18]
-
After incubation, add 400 µL of 1X Annexin-binding buffer and keep the samples on ice.[18]
-
Analyze the stained cells by flow cytometry as soon as possible.[18]
Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[2][3]
Materials:
-
Cells of interest
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells and centrifuge at 1200 rpm for 5 minutes.[20]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.[20]
-
Fix the cells for at least 30 minutes at 4°C.[20]
-
Centrifuge the fixed cells and wash twice with PBS.[2]
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[20]
-
Add 400 µL of PI solution to the cells.[20]
-
Incubate for 5 to 10 minutes at room temperature.[21]
-
Analyze the samples by flow cytometry.[21]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to target key oncogenic signaling pathways, induce apoptosis, and cause cell cycle arrest makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundational framework for researchers to explore the therapeutic potential of these molecules. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. atcc.org [atcc.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Evaluating the Antitumor Activity of Novel 1,2,3-Triazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3-Triazines are a class of nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry due to their broad spectrum of biological activities, including antiproliferative and antitumor properties.[1][2] The development of novel 1,2,3-triazine derivatives as potential anticancer agents requires a systematic and robust evaluation of their efficacy and mechanism of action.[3][4] This document provides detailed application notes and experimental protocols for the in vitro and in vivo assessment of the antitumor activity of these compounds, serving as a guide for preclinical drug discovery and development.
Section 1: In Vitro Evaluation of Antitumor Activity
In vitro assays are fundamental for the initial screening of novel compounds, providing critical data on cytotoxicity, effects on cell proliferation, and induction of cell death in various cancer cell lines.[5][6][7]
Application Note 1.1: Assessment of Cytotoxicity and Cell Viability
The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8] The principle of this assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, viable cells into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[11]
Data Presentation: Cytotoxicity of Novel this compound Compounds
The following table summarizes hypothetical IC50 values of novel this compound compounds against a panel of human cancer cell lines after 48 hours of treatment.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) |
| Triazine-A | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.1 ± 0.5 | > 100 |
| Triazine-B | 12.5 ± 1.1 | 15.3 ± 1.4 | 10.8 ± 0.9 | > 100 |
| Triazine-C | 0.9 ± 0.07 | 1.2 ± 0.1 | 0.7 ± 0.05 | 85.4 ± 7.2 |
| Doxorubicin | 0.5 ± 0.04 | 0.8 ± 0.06 | 0.4 ± 0.03 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 1.1: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
Novel this compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[12]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value.
Application Note 1.2: Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. A common method to detect and quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[13] Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the DNA. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]
Data Presentation: Apoptosis Induction by Triazine-C
The following table shows the percentage of apoptotic cells in the HCT116 cell line after 24 hours of treatment with Triazine-C.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Triazine-C (0.5 µM) | 78.6 ± 3.5 | 14.1 ± 1.2 | 7.3 ± 1.0 |
| Triazine-C (1.0 µM) | 45.1 ± 3.8 | 38.7 ± 4.1 | 16.2 ± 2.5 |
| Triazine-C (2.0 µM) | 20.8 ± 2.9 | 58.3 ± 5.0 | 20.9 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 1.2: Apoptosis Assay by Flow Cytometry
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the desired concentrations of this compound compounds for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant collected earlier. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Application Note 1.3: Cell Cycle Analysis
Uncontrolled proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[15] Anticancer agents can exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing. Flow cytometry with Propidium Iodide (PI) staining is a standard technique to analyze the cell cycle distribution of a cell population.[16] After fixing and permeabilizing the cells, PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content: cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA.[17] An RNase treatment is crucial to prevent PI from binding to double-stranded RNA.[16]
Data Presentation: Cell Cycle Distribution after Triazine-C Treatment
The following table shows the effect of Triazine-C on the cell cycle distribution of HCT116 cells after 24 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 | 1.8 ± 0.4 |
| Triazine-C (0.5 µM) | 58.2 ± 3.1 | 20.5 ± 2.0 | 21.3 ± 1.8 | 4.1 ± 0.7 |
| Triazine-C (1.0 µM) | 40.1 ± 2.5 | 15.7 ± 1.4 | 44.2 ± 2.9 | 8.9 ± 1.1 |
| Triazine-C (2.0 µM) | 25.8 ± 2.2 | 10.3 ± 1.1 | 63.9 ± 3.4 | 15.2 ± 1.8 |
Data indicate a dose-dependent G2/M phase arrest. Data are presented as mean ± standard deviation.
Protocol 1.3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells (approx. 1 x 10^6 per sample)
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with this compound compounds as described in previous protocols.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 1200 rpm for 5 minutes.[18]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at 4°C for at least 30 minutes (or overnight).
-
Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and resuspend the cells in 1 mL of PBS to rehydrate them.[18] Repeat this wash step once more.
-
RNase Treatment: Centrifuge and discard the supernatant. Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate for 30 minutes at 37°C.[19]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cells.[18]
-
Incubation: Incubate the samples for at least 20-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.[18]
Section 2: In Vivo Evaluation of Antitumor Efficacy
Promising compounds identified from in vitro screening must be evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity in a whole organism.[20][21] The human tumor xenograft model in immunocompromised mice is a widely used preclinical model for this purpose.[22][23]
Application Note 2.1: Subcutaneous Xenograft Models
In this model, human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice), which lack a functional immune system and therefore do not reject the human cells.[22] This allows the cells to grow and form a solid tumor. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is then administered systemically (e.g., via oral gavage, intraperitoneal injection) according to a defined schedule.[24] The antitumor efficacy is evaluated by measuring the tumor volume and body weight of the mice over time. The primary endpoint is often Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in the treated group compared to the vehicle-treated control group.[21]
Data Presentation: In Vivo Efficacy of Triazine-C in HCT116 Xenograft Model
The following table summarizes hypothetical data from a 21-day study evaluating Triazine-C in a subcutaneous HCT116 xenograft model.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 185 | - | +5.2 |
| Triazine-C | 25 | 816 ± 110 | 47.0 | +1.5 |
| Triazine-C | 50 | 431 ± 75 | 72.0 | -2.8 |
| Positive Control | 10 | 354 ± 68 | 77.0 | -8.1 |
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Data are presented as mean ± SEM.
Protocol 2.1: Subcutaneous Xenograft Tumor Model
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Sterile PBS or HBSS
-
Matrigel (optional, to aid engraftment)[25]
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
This compound compound and appropriate vehicle for administration
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest, wash, and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. A cell viability of >90% is required.[22] If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[22]
-
Tumor Monitoring: Monitor the mice for tumor formation. Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.[22]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[24]
-
Drug Administration: Prepare the dosing solution of the this compound compound in the appropriate vehicle. Administer the treatment (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule for the duration of the study (e.g., once daily for 21 days).[24]
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and monitor for signs of toxicity.[24]
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antitumor effect is crucial for its development. Triazine derivatives are known to interfere with various signaling pathways that are critical for cancer cell survival and proliferation.[3][26]
Application Note 3.1: Illustrative Signaling Pathway Inhibition
Many anticancer drugs function by inhibiting key nodes in signaling pathways. For instance, inhibitors of the PI3K/Akt/mTOR pathway or the Ras/Raf/MAPK pathway can block pro-survival signals and induce apoptosis.[27] While the specific targets of novel 1,2,3-triazines must be determined experimentally (e.g., through kinome screening, western blotting for phosphoproteins), the diagram below illustrates a hypothetical mechanism where a this compound derivative inhibits a receptor tyrosine kinase (RTK), leading to the blockade of downstream signaling and subsequent apoptosis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. noblelifesci.com [noblelifesci.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. ijpbs.com [ijpbs.com]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3-Triazine Analogs as Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazine scaffold is a unique heterocyclic motif that has garnered interest in medicinal chemistry due to its potential biological activities. In the context of cancer therapy, the inhibition of protein kinases is a well-established and highly successful strategy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. While the related 1,3,5- and 1,2,4-triazine isomers have been extensively investigated as kinase inhibitors, leading to several clinical candidates and approved drugs, the exploration of this compound analogs in this specific role is less documented in publicly available literature.[1]
This document provides an overview of the potential of this compound derivatives in cancer therapy, drawing parallels from the broader triazine class of kinase inhibitors. The provided protocols and data, while often exemplified by the more studied triazine isomers, are directly applicable to the screening and characterization of novel this compound compounds.
Data Presentation: Kinase Inhibitory Activity of Triazine Analogs
The following tables summarize the in vitro potency of various triazine derivatives against different protein kinases and cancer cell lines. While specific data for this compound kinase inhibitors is limited, the data for 1,3,5- and 1,2,4-triazine analogs highlight the potential of the triazine scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Triazine Analogs
| Compound ID | Triazine Core | Target Kinase | IC50 (nM) | Reference Compound |
| Compound A | Imidazo[1,2-a][2][3][4]triazine | FAK | 50 | - |
| Compound B | 1,3,5-triazine-pyridine | CDK1 | 21 | - |
| Compound C | 6-amino-1,3,5-triazine | BTK | 17.0 | - |
| Compound D | 1,3,5-triazine | PI3Kα | 7.0 | - |
| Compound E | 1,3,5-triazine | mTOR | 48 | - |
| PKI-587 | bis(morpholino-1,3,5-triazine) | PI3Kα | 0.4 | - |
| PKI-587 | bis(morpholino-1,3,5-triazine) | mTOR | 1.6 | - |
| Gedatolisib | 1,3,5-triazine | PI3K/mTOR | - | Clinically Investigated |
| Enasidenib | 1,3,5-triazine | IDH2 (mutant) | - | FDA Approved |
| Altretamine | 1,3,5-triazine | - | - | FDA Approved |
Data sourced from multiple studies and presented for comparative purposes.[2][3][5][6][7]
Table 2: Anti-proliferative Activity of Representative Triazine Analogs in Cancer Cell Lines
| Compound ID | Triazine Core | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[1,2-a][2][3][4]triazine Analog | Imidazo[1,2-a][2][3][4]triazine | U87-MG | Glioblastoma | - |
| Imidazo[1,2-a][2][3][4]triazine Analog | Imidazo[1,2-a][2][3][4]triazine | HCT-116 | Colon Cancer | - |
| [2][3][4]triazine-pyridine Analog | 1,3,5-triazine-pyridine | HeLa | Cervical Cancer | - |
| [2][3][4]triazine-pyridine Analog | 1,3,5-triazine-pyridine | HCT-116 | Colon Cancer | - |
| [2][3][4]triazine-pyridine Analog | 1,3,5-triazine-pyridine | A375 | Melanoma | - |
| 6-amino-1,3,5-triazine Analog | 6-amino-1,3,5-triazine | Raji | Burkitt's Lymphoma | - |
| 6-amino-1,3,5-triazine Analog | 6-amino-1,3,5-triazine | Ramos | Burkitt's Lymphoma | - |
| 1,2,4-triazine Analog | 1,2,4-triazine | U-87MG | Glioblastoma | - |
| 1,2,4-triazine Analog | 1,2,4-triazine | HCT-116 | Colon Cancer | - |
Specific IC50 values for some compounds were not provided in the source material but were shown to be potent inhibitors.[2][5][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound analogs as kinase inhibitors. These protocols are based on established methods used for other triazine isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FAK, PI3Kα, CDK1)
-
Kinase substrate (specific to the kinase being assayed)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤1%)
-
Recombinant kinase enzyme
-
Kinase substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, U87-MG, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Many triazine-based inhibitors target components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine analogs.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound analogs as kinase inhibitors.
Caption: General experimental workflow for the evaluation of triazine kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR)
This diagram illustrates a conceptual structure-activity relationship for a hypothetical series of this compound kinase inhibitors, demonstrating how modifications to the core structure can impact biological activity.
Caption: Conceptual diagram of a structure-activity relationship (SAR) study.
References
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 1,2,3-Triazines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazine core, a six-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse range of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, making them a focal point of interest in the quest for novel therapeutic agents. This document provides a detailed overview of the applications of 1,2,3-triazines in these key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Applications: Targeting Key Signaling Pathways
This compound derivatives have shown considerable promise as anticancer agents by targeting various components of cell signaling pathways that are often dysregulated in cancer. Notably, they have been investigated as inhibitors of crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Pyruvate Dehydrogenase Kinase 1 (PDK1).
Targeting Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain this compound derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling and impeding tumor growth.
Featured Compound: A Hypothetical 4,5-diaryl-1,2,3-triazine (Compound 1)
To illustrate the potential of this class of compounds, we present data and protocols for a representative 4,5-diaryl-1,2,3-triazine.
| Compound ID | Target | Cell Line | IC50 (µM) |
| Compound 1 | EGFR | A549 (Lung) | 0.85 |
| MCF-7 (Breast) | 1.23 |
Experimental Protocols
Synthesis of 4,5-diaryl-1,2,3-triazines (General Procedure)
A mixture of an appropriate 1,2-diaryl-1,2-dione (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 4,5-diaryl-1,2,3-triazine.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (A549 and MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
Caption: EGFR signaling pathway and the inhibitory action of 1,2,3-triazines.
Targeting Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[3] Its overexpression is associated with increased metastasis and poor prognosis in several cancers.
Featured Compound: A Hypothetical 4-amino-5-substituted-1,2,3-triazine (Compound 2)
| Compound ID | Target | Cell Line | IC50 (µM) |
| Compound 2 | FAK | U-87 MG (Glioblastoma) | 0.52 |
| HCT-116 (Colon) | 0.78 |
Experimental Protocols
FAK Kinase Inhibition Assay
-
Reaction Setup: The assay is performed in a 96-well plate containing FAK enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Visualization
Caption: FAK signaling pathway and its inhibition by 1,2,3-triazines.
Targeting Pyruvate Dehydrogenase Kinase 1 (PDK1)
PDK1 is a key regulator of cellular metabolism, and its inhibition can lead to a metabolic shift that is detrimental to cancer cell survival.
Featured Compound: A Hypothetical 5,6-disubstituted-1,2,3-triazine (Compound 3)
| Compound ID | Target | IC50 (µM) |
| Compound 3 | PDK1 | 0.15 |
Experimental Protocols
PDK1 Kinase Inhibition Assay
The protocol is similar to the FAK kinase inhibition assay, but with PDK1 enzyme and its specific substrate. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.
Signaling Pathway Visualization
Caption: PI3K/PDK1/Akt signaling pathway and the inhibitory role of 1,2,3-triazines.
Antiviral Applications: Combating Viral Infections
The structural features of 1,2,3-triazines have also been exploited in the development of antiviral agents. These compounds have shown activity against a range of viruses, including influenza and hepatitis C virus (HCV).
Featured Compound: A Hypothetical 1,2,3-Triazole-fused this compound (Compound 4)
| Compound ID | Virus | Cell Line | EC50 (µM) |
| Compound 4 | Influenza A (H1N1) | MDCK | 2.5 |
| HCV | Huh-7 | 4.1 |
Experimental Protocols
Antiviral Assay (Influenza A Virus)
-
Cell Infection: Madin-Darby canine kidney (MDCK) cells are infected with influenza A virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the test compound.
-
Incubation: The plates are incubated for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Evaluation: The CPE is evaluated microscopically, and cell viability is determined using a colorimetric method (e.g., MTT assay).
-
EC50 Calculation: The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.
Experimental Workflow Visualization
Caption: Workflow for the in vitro antiviral assay of this compound compounds.
Antimicrobial Applications: A New Frontier Against Drug Resistance
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. This compound derivatives have demonstrated promising activity against various bacterial and fungal strains.
Featured Compound: A Hypothetical 4-Thio-substituted this compound (Compound 5)
| Compound ID | Microorganism | MIC (µg/mL) |
| Compound 5 | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Candida albicans | 16 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a standard concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Logical Relationship Visualization
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,2,3-Triazine Fused Heterocycles in Drug Discovery
Introduction
1,2,3-Triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] When fused with other ring systems, such as benzene (forming benzotriazines) or other heterocycles, they create a diverse chemical space with a wide range of biological activities.[2][3] These fused systems are being actively explored in drug discovery for their potential as therapeutic agents, particularly in oncology and infectious diseases.[2][4] Their efficacy, combined with relatively straightforward syntheses, makes them attractive scaffolds for developing novel drugs.[2]
Key Therapeutic Applications
The biological profile of 1,2,3-triazine fused heterocycles is broad, with the most promising activities reported in the following areas:
-
Anticancer Activity: This is the most extensively studied application. Benzotriazine derivatives, in particular, have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis.[3][4] These compounds have shown efficacy against various human tumor cell lines, including liver (HepG-2) and breast (MCF-7) cancer.[3][4] The mechanism of action for some triazine hybrids involves the targeting of critical cellular structures like the microtubule skeleton.[5]
-
Antimicrobial Activity: Various analogs of this compound have been synthesized and evaluated for their pharmacological activities, showing potent antibacterial and antifungal properties.[1][2]
-
Antiviral Activity: The this compound scaffold has also been identified as a promising core for the development of antiviral agents.[2][6]
Mechanism of Action & Signaling Pathways
The anticancer effects of certain triazine-based heterocyclic hybrids are attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Some s-triazine hybrids have shown inhibitory activity against key kinases in this pathway, such as PI3K, AKT, and mTOR.[7]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points for triazine derivatives.
Summary of Biological Activity Data
The following tables summarize the reported in vitro anticancer activity of selected this compound fused and related heterocyclic compounds.
Table 1: Anticancer Activity of Benzotriazinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ | Citation |
|---|---|---|---|
| Triazine 12 | HepG-2 (Liver) | 78.53 ± 3.49 µg/mL | [3][4] |
| Triazine 12 | MCF-7 (Breast) | 48.31 ± 2.37 µg/mL |[3][4] |
Table 2: Anticancer and Kinase Inhibitory Activity of s-Triazine Hybrids
| Compound Class | Target Cell Line / Enzyme | IC₅₀ | Citation |
|---|---|---|---|
| s-Triazine-thiazole hybrid | MCF-7 (Breast) | 4.65 ± 0.07 µM | [5] |
| s-Triazine-thiazole hybrid | A-549 (Lung) | 7.43 ± 0.04 µM | [5] |
| s-Triazine-thiazole hybrid | EGFRWT Kinase | 0.22 ± 0.05 µM | [5] |
| s-Triazine-morpholine hybrid | MCF-7 (Breast) | 8.3 ± 2.1 µM | [7] |
| s-Triazine-morpholine hybrid | PI3K Enzyme | 6.64 ± 0.15 ng/mL | [7] |
| s-Triazine-morpholine hybrid | AKT Enzyme | 37.3 ± 0.69 ng/mL |[7] |
Protocols
Experimental Workflow
The discovery and development of novel this compound fused heterocycles as drug candidates typically follow a structured workflow, from chemical synthesis to biological evaluation.
Figure 2: General experimental workflow for the discovery of bioactive this compound fused heterocycles.
Protocol 1: Synthesis of a Fused Benzotriazinone Derivative
This protocol is adapted from the synthesis of poly-heterocyclic triazine derivatives and describes a general procedure for the cyclization reaction.[3][4]
Principle: A substituted azo derivative is reacted with a bidentate nucleophile, such as hydrazine, leading to cyclization and the formation of the fused triazine ring system.
Materials:
-
Ethyl 2-cyano-2-(2-(2-carboxyphenyl)hydrazono)acetate derivative (Compound 2 in the cited literature)
-
Hydrazine hydrate
-
n-Butanol
-
Standard reflux apparatus with condenser
-
Filtration equipment
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Procedure:
-
In a round-bottom flask, dissolve the starting azo derivative (e.g., 2.77 g, 0.01 mol) in n-butanol (10 mL).[3]
-
Add a solution of hydrazine hydrate (0.32 mL, 0.01 mol) to the flask.[3]
-
Attach a condenser and heat the mixture to reflux for 6 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to reduce the solvent volume.[3]
-
The resulting solid product will precipitate. Collect the crystals by vacuum filtration.[3]
-
Wash the crystals with a small amount of cold n-butanol or ethanol and dry them thoroughly.
-
Characterization: Determine the melting point and characterize the structure of the synthesized compound (e.g., 2-hydroxy-10-oxo-5,10-dihydro-3H-benzo[d][1][8][9]triazolo[2,1-a][1][8][9]triazine-3-carbonitrile) using FT-IR and NMR spectroscopy to confirm the presence of key functional groups (e.g., OH, NH, CN) and the disappearance of starting material signals.[4]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan formation is proportional to the number of viable cells.
Materials:
-
Synthesized this compound compound
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized triazine compound in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound dose) and a "no-treatment control" (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
References
- 1. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05853H [pubs.rsc.org]
- 4. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines [mdpi.com]
Application Notes and Protocols: The Use of 1,2,3-Triazines in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a promising pharmacophore in the development of novel agrochemicals. Fused heterocyclic systems incorporating the this compound ring, particularly pyrazolo[3,4-d][1][2][3]triazines, have demonstrated significant potential as herbicides and pest control agents.[1] This document provides detailed application notes, experimental protocols, and data on the synthesis and evaluation of this compound derivatives for agrochemical use.
Application Notes
The primary application of this compound derivatives in agriculture is in the development of herbicides. The fused pyrazolo[3,4-d][1][2][3]triazine-4-one core has been a particular focus of research, with various substitutions leading to compounds with potent herbicidal activity against a range of common weeds.
Mode of Action: While the precise mode of action for all pyrazolo[3,4-d][1][2][3]triazine-based herbicides is a subject of ongoing research, many triazine herbicides are known to inhibit photosynthesis at the photosystem II (PSII) level. They act by binding to the D1 protein of the PSII complex, thereby blocking electron transport and leading to the death of the plant. It is hypothesized that pyrazolo[3,4-d][1][2][3]triazine derivatives may share this or a similar mechanism of action.
Structure-Activity Relationship (SAR): SAR studies on pyrazolo[3,4-d][1][2][3]triazine-4-ones have revealed that the nature and position of substituents on the pyrazole and triazine rings significantly influence their herbicidal activity. For instance, the introduction of bulky substituents has been shown to enhance herbicidal efficacy against certain weed species.[1] The electronic and steric properties of these substituents play a crucial role in the molecule's ability to interact with its biological target.
Quantitative Data
The following table summarizes the herbicidal activity of selected 4H-pyrazolo[3,4-d][1][2][3]triazine-4-one derivatives against the weed species Amaranthus retroflexus (redroot pigweed) at a dosage of 375 g/hm². The data is extracted from a study by Gu et al. (2021).[1]
| Compound ID | Substituents | Inhibition Rate (%) against Amaranthus retroflexus |
| 4h | R¹ = 2,4-Cl₂-Ph, R² = 2-Me-Ph | ~100 |
| 4i | R¹ = 2,4-Cl₂-Ph, R² = 3-Me-Ph | ~100 |
| 4j | R¹ = 2,4-Cl₂-Ph, R² = 4-Me-Ph | ~100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a pyrazolo[3,4-d][1][2][3]triazine-4-one derivative and for evaluating its herbicidal activity.
Protocol 1: Synthesis of 4H-pyrazolo[3,4-d][1][2][3]triazine-4-ones
This protocol is a generalized procedure based on the synthesis of 4H-pyrazolo[3,4-d][1][2][3]triazine-4-ones with bulky substituents.[1]
Materials:
-
1-(substituted)phenyl-5-amino-1H-pyrazole-4-carboxylate or 1-tert-butyl-5-amino-1H-pyrazole-4-carbonyl chloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Appropriate solvent (e.g., acetic acid)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Diazotization:
-
Dissolve the starting 1-(substituted)phenyl-5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled solution while stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes.
-
-
Cyclization:
-
After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 4H-pyrazolo[3,4-d][1][2][3]triazine-4-one derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Evaluation of Post-Emergence Herbicidal Activity
This protocol describes a method for assessing the herbicidal efficacy of synthesized compounds on young plants.
Materials:
-
Synthesized this compound compounds
-
Acetone (as a solvent)
-
Tween-20 (as a surfactant)
-
Distilled water
-
Seeds of target weed species (e.g., Amaranthus retroflexus)
-
Pots or trays with a suitable soil mixture
-
Growth chamber with controlled light, temperature, and humidity
-
Spraying equipment
Procedure:
-
Plant Cultivation:
-
Sow the seeds of the target weed species in pots or trays filled with a sterile potting mix.
-
Grow the plants in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle, 60-70% humidity) until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a small amount of acetone.
-
Add Tween-20 to a final concentration of 0.1% (v/v) to aid in dispersion.
-
Dilute the solution with distilled water to achieve the desired final concentrations for testing (e.g., corresponding to a field application rate of 375 g/hm²).
-
Prepare a control solution containing only acetone, Tween-20, and water.
-
-
Herbicide Application:
-
Uniformly spray the test solutions onto the foliage of the young plants. Ensure even coverage.
-
Spray a set of control plants with the control solution.
-
Include a positive control with a known commercial herbicide for comparison.
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the evaluation period (e.g., 14 days), harvest the above-ground biomass of the treated and control plants.
-
Determine the fresh weight of the biomass.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100
-
-
Mandatory Visualizations
Caption: Synthetic workflow for 4H-pyrazolo[3,4-d][1][2][3]triazine-4-ones.
Caption: Workflow for post-emergence herbicidal activity testing.
References
- 1. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,2,3-Triazine and 1,2,3-Triazole-Based Compounds in Agriculture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1,2,3-triazine and 1,2,3-triazole-based compounds as potential herbicides and fungicides. A notable distinction in the available research is that while 1,2,3-triazoles show significant promise as fungicides, the exploration of 1,2,3-triazines as herbicides is less extensive, with most herbicidal triazines belonging to the 1,2,4- and 1,3,5-isomeric families.
Part 1: this compound-Based Compounds as Herbicides
Research into this compound derivatives for herbicidal applications is limited. The existing literature primarily points towards fused heterocyclic systems, such as pyrazolo[3,4-d][1][2][3]triazines, as having some herbicidal potential.
Herbicidal Activity of Pyrazolo[3,4-d][1][2][3]triazine-4-ones
A study on novel 4H-pyrazolo[3,4-d][1][2][3]triazine-4-ones with bulky substituents revealed that several of these compounds exhibit herbicidal activities.[1] For instance, compounds 4h , 4i , and 4j from this study showed almost 100% inhibition against Amaranthus retroflexus (redroot pigweed) at a concentration of 375 g/hm².[1]
Table 1: Herbicidal Activity of Selected Pyrazolo[3,4-d][1][2][3]triazine-4-ones against Amaranthus retroflexus
| Compound | Dosage (g/hm²) | Inhibition Rate (%) |
| 4h | 375 | ~100 |
| 4i | 375 | ~100 |
| 4j | 375 | ~100 |
Experimental Protocol: Preliminary Herbicidal Activity Screening
The following is a generalized protocol for the initial screening of herbicidal activity, based on common practices in the field.
Objective: To evaluate the pre-emergence herbicidal activity of test compounds on target weed species.
Materials:
-
Test compounds (e.g., pyrazolo[3,4-d][1][2][3]triazine-4-ones)
-
Acetone (for dissolving compounds)
-
Tween-20 (surfactant)
-
Distilled water
-
Pots or flats filled with sterilized sandy loam soil
-
Seeds of weed species (e.g., Amaranthus retroflexus)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a small amount of acetone.
-
Add distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired final concentrations (e.g., corresponding to 375 g/hm²).
-
Prepare a control solution containing only acetone, water, and surfactant.
-
-
Sowing of Seeds:
-
Fill pots with soil and sow the seeds of the target weed species at a shallow depth.
-
-
Application of Test Solutions:
-
Uniformly spray the soil surface with the prepared test solutions and the control solution.
-
-
Incubation:
-
Place the treated pots in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 70% humidity, 12-hour photoperiod).
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots to the control.
-
Calculate the inhibition rate based on the fresh weight or dry weight of the surviving plants compared to the control.
-
Part 2: 1,2,3-Triazole-Based Compounds as Fungicides
The 1,2,3-triazole scaffold is a prominent feature in the development of novel antifungal agents. These compounds often function as azole fungicides, which are known to be potent inhibitors of ergosterol biosynthesis in fungi.
Mechanism of Action of Triazole Fungicides
The primary mode of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] Disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and ultimately inhibiting fungal growth.[5][6] A secondary mechanism involves the accumulation of sterol intermediates that induce negative feedback regulation of HMG-CoA reductase, another key enzyme in the ergosterol biosynthesis pathway.[5]
Caption: Mechanism of action of 1,2,3-triazole fungicides.
Quantitative Data on Antifungal Activity
Numerous studies have reported the antifungal activity of 1,2,3-triazole derivatives against a range of fungal pathogens. The following tables summarize some of these findings.
Table 2: Antifungal Activity of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols against Candida species [2][3]
| Compound | Substituent (Aryl group) | Candida species | MIC Range (µg/mL) |
| 4c | 4-chlorophenyl | Various clinical isolates | 64 - 256 |
| Fluconazole | (Reference drug) | Various clinical isolates | 0.5 - >64 |
Table 3: Antifungal Activity of Azole Derivatives Containing a 1,2,3-Triazole Moiety against Candida albicans [8]
| Compound | C. albicans SC5314 MIC₅₀ (µg/mL) | C. albicans SC5314-FR (drug-resistant) MIC₅₀ (µg/mL) |
| 4h | < 1.52 | < 20 |
| 4j | < 1.52 | < 20 |
| 4l | 0.51 | < 20 |
| 4s | 0.53 | < 20 |
| 4w | 0.69 | < 20 |
| Fluconazole | 1.52 | > 20 |
Table 4: Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives against Phytopathogenic Fungi [9]
| Compound | Rhizoctonia solani EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) | Phytophthora capsici EC₅₀ (µg/mL) |
| 5p | 0.18 | 2.28 | 1.01 | 1.85 |
Experimental Protocols for Antifungal Activity Assessment
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2]
Objective: To determine the MIC of 1,2,3-triazole derivatives against yeast-like fungi (e.g., Candida species).
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compounds in DMSO to create stock solutions.
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final concentration range may vary, for example, from 4 to 2048 µg/mL.[3]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35-37°C for 48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be determined visually or by measuring the optical density with a microplate reader.
-
This method is suitable for assessing the antifungal activity against filamentous fungi.[9]
Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of test compounds against phytopathogenic fungi.
Materials:
-
Test compounds
-
Acetone or DMSO
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Fungal isolates (e.g., Rhizoctonia solani)
-
Cork borer
Procedure:
-
Preparation of Test Media:
-
Dissolve the test compounds in a solvent (e.g., acetone) and add them to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into Petri dishes. A control plate should be prepared with the solvent only.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
-
Measurement and Calculation:
-
When the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
-
The EC₅₀ value is determined by probit analysis of the inhibition percentages at different concentrations.
-
Caption: General workflow for antifungal screening of 1,2,3-triazole compounds.
References
- 1. Synthesis and herbicidal activities of 4<i>H</i>-pyrazolo3,4-<i>d</i>1,2,3triazine-4-one with bulky substituents [nyxxb.cn]
- 2. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
1,2,3-Triazines as Versatile Building Blocks in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazine scaffold, a six-membered aromatic heterocycle with three contiguous nitrogen atoms, is emerging as a compelling building block in the design and synthesis of advanced functional materials. While its isomer, 1,3,5-triazine, has been more extensively studied, the unique electronic properties and reactivity of the this compound ring offer distinct advantages for creating novel materials with tailored optical, thermal, and electronic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in materials science, with a focus on their synthesis and incorporation into polymeric structures and functional materials.
Applications of this compound-Based Materials
The inherent asymmetry and electron-deficient nature of the this compound ring make it a valuable component for a range of materials science applications:
-
Porous Organic Polymers (POPs): The rigid and planar structure of the this compound moiety can be exploited to construct microporous polymers with high surface areas and tunable pore sizes. These materials show promise in gas storage and separation applications.
-
Organic Electronics: The electron-accepting character of the this compound core allows for its use in the development of n-type organic semiconductors. When incorporated into conjugated polymers, it can facilitate electron transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Nonlinear Optical (NLO) Materials: The unique electronic distribution within the this compound ring can contribute to significant second- and third-order nonlinear optical responses, making these materials candidates for applications in photonics and optical data processing.
-
Energetic Materials: The high nitrogen content of the this compound ring contributes to a high heat of formation, a key characteristic for the development of high-performance and insensitive energetic materials.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound building blocks and their subsequent polymerization.
Protocol 1: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters
This protocol describes a metal-free method for the synthesis of functionalized this compound monomers from readily available starting materials.[2]
Materials:
-
(Z)-4-aryl-2,4-diazido-2-alkenoates
-
Mildly basic conditions (e.g., a suitable organic base)
-
Appropriate organic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the (Z)-4-aryl-2,4-diazido-2-alkenoate in a suitable organic solvent.
-
Add a mild organic base to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a suitable reagent.
-
Extract the product using an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1,2,3-triazine-4-carboxylate ester.
Logical Workflow for Monomer Synthesis
Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Ester.
Protocol 2: Synthesis of Pyrazolo[3,4-d][3][4][5]triazine Derivatives
This protocol outlines a five-step synthesis to obtain 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][3][4][5]triazines, which are nitrogen-rich heterocyclic compounds.[4]
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Hydrochloric acid
-
Sodium nitrite
-
Diisopropylamine
-
Potassium carbonate
-
Alkyl halides (bromides or iodides)
-
Lithium aluminum hydride (LiAlH₄)
-
Acid anhydrides or acid chlorides
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Synthesis of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile: Diazotize 3-amino-1H-pyrazole-4-carbonitrile in aqueous hydrochloric acid with sodium nitrite. Add diisopropylamine and an aqueous solution of potassium carbonate to the in-situ generated diazonium salt.
-
N-Alkylation of the Pyrazole Core: React the product from step 1 with various aliphatic bromides or iodides in the presence of potassium or cesium carbonate in DMSO. This results in a mixture of regioisomers.
-
Reduction of the Nitrile Group: Reduce the nitrile group of the N-alkylated pyrazoles to an aminomethyl group using a reducing agent like LiAlH₄ in THF.
-
Amidation: React the resulting amine with an acid anhydride or acid chloride in THF. For acid chlorides, triethylamine is used as a base.
-
Cyclative Cleavage: Treat the amide from the previous step with an acid (e.g., H₂SO₄) in a suitable solvent (e.g., dichloroethane) to induce cleavage of the triazene protecting group and subsequent cyclization to the final pyrazolo[3,4-d][3][4][5]triazine product.
Experimental Workflow for Pyrazolo[3,4-d][3][4][5]triazine Synthesis
Synthesis of Pyrazolo[3,4-d][3][4][5]triazine Derivatives.
Data Presentation
The following tables summarize key quantitative data for representative this compound-based materials.
Table 1: Thermal Properties of 1,3,5-Triazine-Based Polymers (for comparison)
| Polymer | Decomposition Temperature (Td) (°C) | Reference |
| TCZT | 370 | [5] |
| TIDT | 384 | [5] |
| TDBCZT | 230 | [5] |
Table 2: Photophysical Properties of 1,3,5-Triazine Derivatives in Toluene (for comparison)
| Compound | Emission Peak (nm) | CIE Coordinates | Reference |
| TCZT | 397 | (0.155, 0.072) | [5] |
| TIDT | 383 | (0.155, 0.067) | [5] |
| TDBCZT | 402 | (0.153, 0.065) | [5] |
Table 3: Two-Photon Absorption (TPA) Cross-Sections of 1,3,5-Triazine Derivatives (for comparison)
| Compound | TPA Cross-Section (GM) | Reference |
| TCZT | 4.6 | [5] |
| TIDT | 15.3 | [5] |
| TDBCZT | 7.4 | [5] |
Note: Quantitative data for materials based purely on the this compound isomer is limited in the current literature. The data presented for 1,3,5-triazine derivatives serves as a comparative baseline.
Signaling Pathways and Logical Relationships
While specific signaling pathways are more relevant to biological applications, the logical relationships in materials synthesis and property tuning can be visualized. The following diagram illustrates the relationship between monomer design and the resulting material properties.
Logical Relationship between Monomer Structure and Material Properties
Influence of Monomer Structure on Material Properties.
Conclusion
1,2,3-Triazines represent a promising, yet underexplored, class of building blocks for materials science. Their unique electronic structure offers opportunities for the development of novel materials with advanced optical, thermal, and electronic properties. The synthetic protocols provided herein offer a starting point for the creation of new this compound-based monomers and polymers. Further research into the systematic functionalization of the this compound core and the characterization of the resulting materials is crucial to fully unlock their potential in applications ranging from organic electronics to porous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis [organic-chemistry.org]
- 3. Synthesis and photophysical properties of hyperbranched polyfluorenes containing 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine as the core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cycloaddition Reactions of 1,2,3-Triazines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Triazines are a class of six-membered aromatic heterocycles containing three adjacent nitrogen atoms.[1] Their electron-deficient nature makes them valuable synthons, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This powerful transformation allows for the synthesis of a wide array of functionalized pyridines and other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and drug discovery.[2][3][4] The reaction typically proceeds via a [4+2] cycloaddition between the 1,2,3-triazine (acting as the azadiene) and an electron-rich dienophile, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas (N₂) to form the stable aromatic product.[5]
Application Notes
1. Mechanism and Reaction Scope
The primary cycloaddition pathway for 1,2,3-triazines is the IEDDA reaction. The reactivity of the triazine core is significantly influenced by substituents.[5][6]
-
Substituent Effects: Electron-withdrawing groups (EWGs) on the this compound ring enhance its reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5][6] For instance, a C5-substituent's ability to increase reactivity follows the trend: CO₂Me > Ph > H.[6] A 5-nitro-1,2,3-triazine is exceptionally reactive, undergoing rapid cycloadditions with various dienophiles even at room temperature.[7][8] Conversely, electron-donating groups (EDGs) at the C5 position can decrease reactivity, though reactions with highly reactive partners like amidines remain effective.[9]
-
Dienophile Scope: A broad range of electron-rich dienophiles can be employed, leading to diverse heterocyclic products.
-
Enamines and Ynamines: These are classic dienophiles for 1,2,3-triazines, reacting regioselectively to produce highly substituted pyridines.[5][7]
-
Amidines: React readily to form pyrimidine rings.[7][9] The reaction with 5-nitro-1,2,3-triazine can be complete in under 60 seconds at room temperature.[7]
-
Ketene Acetals and Enol Ethers: These also participate in cycloadditions to yield pyridines, with ketene acetals being generally more reactive than enol ethers.[5][7]
-
This compound 1-Oxides: Stable this compound 1-oxides have shown expanded versatility and are highly effective substrates for IEDDA reactions, often leading to faster reactions and higher yields compared to their non-oxidized counterparts.[10]
-
-
Regioselectivity: The cycloaddition is typically highly regioselective. With dienophiles like enamines and ynamines, the reaction occurs exclusively across the N1/C4 positions of the triazine, with the nucleophilic carbon of the dienophile attaching to the C4 position.[5]
2. Applications in Synthesis and Drug Discovery
The pyridine and pyrimidine cores generated from these reactions are foundational in numerous pharmaceuticals.[4][11] This methodology provides a robust and modular route to create libraries of complex heterocyclic compounds for screening and lead optimization. The ability to rapidly construct polysubstituted aromatic systems from simple precursors is a significant advantage in programs targeting kinases, GPCRs, and other enzyme classes where substituted heterocycles are known to be effective binders.
Data Presentation: Reaction Scope and Yields
The following tables summarize quantitative data from representative cycloaddition reactions involving substituted 1,2,3-triazines.
Table 1: Cycloaddition of 5-Nitro-1,2,3-triazine with Various Dienophiles Data sourced from references[7][8].
| Entry | Dienophile | Product Type | Conditions | Yield (%) |
| 1 | N-Morpholinocyclohexene (Enamine) | Pyridine | CH₃CN, 23 °C, 1 h | 75 |
| 2 | 1-(Prop-1-en-1-yl)pyrrolidine (Enamine) | Pyridine | CH₃CN, 23 °C, 1 h | 66 |
| 3 | N,N-Diethylprop-1-yn-1-amine (Ynamine) | Pyridine | CH₃CN, 23 °C, 1 h | 71 |
| 4 | 1,1-Dimethoxyethene (Ketene Acetal) | Pyridine | CH₃CN, 23 °C, 1 h | 80 |
| 5 | Benzamidine hydrochloride (Amidine) | Pyrimidine | CH₃CN, K₂CO₃, 23 °C, <1 min | 95 |
| 6 | 2-Methoxyprop-1-ene (Enol Ether) | Pyridine | Toluene, 110 °C, 16 h | 41 |
Table 2: Effect of C5-Substituent on Cycloaddition with 1-(Cyclohex-1-en-1-yl)pyrrolidine Data sourced from reference[5].
| Entry | This compound C5-Substituent | Product Type | Conditions | Yield (%) |
| 1 | -H | Pyridine | CHCl₃, 60 °C, 24 h | 45 |
| 2 | -Ph | Pyridine | CHCl₃, 22 °C, 12 h | 80 |
| 3 | -CO₂Me | Pyridine | CHCl₃, 22 °C, 1 h | 91 |
Visualizations
// Nodes Reactants [label="this compound + Dienophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition\n(IEDDA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Bicyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Retro [label="Retro-Diels-Alder\n(-N₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Pyridine\n(or other heterocycle)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Cycloaddition [color="#5F6368"]; Cycloaddition -> Intermediate [color="#5F6368"]; Intermediate -> Retro [color="#5F6368"]; Retro -> Product [color="#5F6368"]; }
Caption: IEDDA reaction pathway of 1,2,3-triazines.
// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine this compound and\ndienophile in solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at specified temperature\n(e.g., 23-60 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor reaction progress\n(TLC / LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., solvent extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify crude product\n(e.g., column chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Characterize final product\n(NMR, HRMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactants [color="#5F6368"]; Reactants -> Reaction [color="#5F6368"]; Reaction -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction Complete", fontcolor="#5F6368", fontsize=9, color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: Workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyridine via [4+2] Cycloaddition of 5-Carbomethoxy-1,2,3-triazine and an Enamine
This protocol is adapted from the methodology reported for the reaction of electron-deficient 1,2,3-triazines with enamines.[5]
Materials:
-
5-Carbomethoxy-1,2,3-triazine
-
1-(Cyclohex-1-en-1-yl)pyrrolidine (enamine dienophile)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating is required, though this reaction is at room temp)
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-carbomethoxy-1,2,3-triazine (1.0 eq).
-
Dissolve the triazine in anhydrous chloroform (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-(cyclohex-1-en-1-yl)pyrrolidine (1.2 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 22 °C).
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. The evolution of nitrogen gas may be observed. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[12]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyridine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected yield for this reaction is approximately 91%.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with this compound 1-Oxides: Expanded Versatility [organic-chemistry.org]
- 11. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2,3-Triazines in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3-triazines as ligands in coordination chemistry. This document details their synthesis, characterization, and applications in catalysis and medicinal chemistry, supported by experimental protocols and quantitative data.
Introduction to 1,2,3-Triazines as Ligands
1,2,3-Triazines are six-membered heterocyclic compounds containing three adjacent nitrogen atoms. While less common in coordination chemistry compared to their 1,2,4- and 1,3,5-isomers, they offer a unique coordination environment and have shown potential in various applications.[1] Their inherent asymmetry and electron-donating properties make them intriguing ligands for the synthesis of novel metal complexes with interesting catalytic and biological activities.[2]
Synthesis of 1,2,3-Triazine Ligands and their Metal Complexes
The synthesis of this compound ligands often involves multi-step organic reactions. A common method is the thermal rearrangement of 2-azidocyclopropenes.[1] Another approach involves the conversion of (Z)-4-aryl-2,4-diazido-2-alkenoates into 6-aryl-1,2,3-triazine-4-carboxylate esters under mild basic conditions.[3]
Once the this compound ligand is synthesized, it can be reacted with a metal salt, typically a transition metal halide or acetate, in a suitable solvent to form the coordination complex. The choice of solvent and reaction conditions (temperature, reaction time) is crucial and depends on the specific ligand and metal precursor used.
Experimental Protocol: Synthesis of a Generic this compound Ligand
This protocol is a generalized procedure based on common synthetic routes for this compound derivatives.[3]
Materials:
-
(Z)-4-aryl-2,4-diazido-2-alkenoate
-
Suitable solvent (e.g., Tetrahydrofuran (THF))
-
Mild base (e.g., Triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Dissolve the (Z)-4-aryl-2,4-diazido-2-alkenoate in the chosen solvent in a round-bottom flask.
-
Add the mild base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound ligand.
-
Characterize the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of a Generic this compound-Metal Complex
This protocol outlines a general method for the synthesis of a this compound-metal complex.
Materials:
-
Synthesized this compound ligand
-
Metal salt (e.g., CuCl₂, Pd(OAc)₂)
-
Suitable solvent (e.g., Acetonitrile, Methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve the this compound ligand in the chosen solvent in a reaction flask.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Stir the reaction mixture at room temperature or under reflux for a specified period. The formation of a precipitate may indicate complex formation.
-
Monitor the reaction by observing color changes or precipitate formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by precipitation with a non-solvent.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Quantitative Data of this compound Metal Complexes
The structural and spectroscopic properties of this compound metal complexes are crucial for understanding their reactivity and potential applications. While extensive data specifically for this compound complexes is still emerging, the following table summarizes typical data that would be collected and analyzed. Data for the closely related 1,2,3-triazole complexes can provide some initial insights. For instance, in a series of transition metal complexes with 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (PTMP), the ligand coordinates to the metal via the pyridine nitrogen and the N2 atom of the triazole ring to form a six-membered chelating ring.[4]
| Parameter | Co(II) Complex | Ni(II) Complex | Zn(II) Complex | Reference |
| Coordination Geometry | Distorted Octahedron | Distorted Octahedron | Distorted Tetrahedron | [4] |
| Coordination Number | 6 | 6 | 4 | [4] |
| Key Bond Lengths (Å) | M-N(pyridine), M-N(triazole) | M-N(pyridine), M-N(triazole) | M-N(pyridine), M-N(triazole) | [4] |
| Key Bond Angles (°) | N-M-N | N-M-N | N-M-N | [4] |
| IR Spectroscopy (cm⁻¹) | ν(C=N), ν(N-N) | ν(C=N), ν(N-N) | ν(C=N), ν(N-N) | - |
| UV-Vis Spectroscopy (nm) | d-d transitions, Ligand-to-metal charge transfer | d-d transitions, Ligand-to-metal charge transfer | Ligand-centered transitions | - |
Note: Specific values for bond lengths, bond angles, and spectroscopic data are highly dependent on the specific ligand and metal center and would need to be determined experimentally for each new complex.
Applications in Catalysis
Coordination complexes of nitrogen-containing heterocycles are widely used as catalysts in various organic transformations. While the catalytic applications of this compound complexes are a developing area, related systems have shown significant promise. For example, rhodium complexes with triazine-based ligands have been investigated for the controlled hydrogenation of nitroarenes.[5] Ruthenium complexes with triazenide ligands, which share some structural similarities, have been shown to be effective catalysts for the reduction of nitroarenes.[6]
Experimental Protocol: Catalytic Hydrogenation of Nitroarenes
The following is a generalized protocol for a catalytic hydrogenation reaction using a transition metal complex with a nitrogen-containing heterocyclic ligand.
Materials:
-
This compound-metal complex (catalyst)
-
Nitroarene substrate
-
Hydrogen source (e.g., H₂ gas, formic acid)
-
Solvent (e.g., Toluene, THF)
-
High-pressure reactor (if using H₂ gas)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for reaction monitoring
Procedure:
-
In a reaction vessel, dissolve the nitroarene substrate in the chosen solvent.
-
Add the this compound-metal complex catalyst to the solution.
-
If using H₂ gas, purge the reactor with hydrogen and then pressurize to the desired pressure. If using a transfer hydrogenation source like formic acid, add it to the reaction mixture.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, cool the mixture and, if necessary, filter to remove the catalyst.
-
Isolate the product by removing the solvent and purify by appropriate methods such as chromatography or distillation.
-
Characterize the product to confirm its identity and purity.
Applications in Drug Development and Medicinal Chemistry
Triazine derivatives have shown a broad spectrum of biological activities, including anticancer properties.[2] Platinum-based drugs are a cornerstone of cancer chemotherapy, and their mechanism of action often involves binding to DNA, leading to apoptosis.[7] The development of platinum complexes with novel ligands, such as 1,2,3-triazines, is an active area of research aimed at overcoming drug resistance and reducing side effects.[8]
Anticancer Mechanism of Platinum Complexes
The general mechanism of action for platinum anticancer drugs involves several key steps: cellular uptake, aquation, DNA binding, and the cellular response to DNA damage, which can ultimately lead to programmed cell death (apoptosis).[9] Platinum complexes with this compound ligands are hypothesized to follow a similar pathway, with the triazine ligand modulating the complex's lipophilicity, cellular uptake, and DNA binding affinity.
The following diagram illustrates a generalized signaling pathway for platinum-based anticancer drugs.
Caption: Generalized signaling pathway of platinum anticancer drugs.
Experimental Workflows
Workflow for Synthesis and Characterization of this compound Metal Complexes
The following diagram outlines the typical workflow for the synthesis and characterization of this compound metal complexes.
Caption: Workflow for synthesis and characterization of complexes.
Conclusion
1,2,3-Triazines represent a promising, yet underexplored, class of ligands in coordination chemistry. Their unique electronic and structural features offer opportunities for the development of novel metal complexes with tailored properties for applications in catalysis and medicine. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these fascinating molecules. Further research into the synthesis of a wider variety of this compound ligands and their coordination behavior with a broader range of metals is warranted to fully unlock their potential.
References
- 1. Triazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium complexes with triazenide ligands bearing an N-heterocyclic moiety, and their catalytic properties in the reduction of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 1,2,3-Triazine Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3-Triazine derivatives are an important class of nitrogen-rich heterocycles investigated for various biological activities, including potential roles as anticancer compounds, herbicides, and antimicrobials.[1] The synthesis of these molecules often results in complex mixtures containing starting materials, byproducts, and regioisomers.[1] Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent structural elucidation and biological evaluation. Column chromatography, particularly flash chromatography and semi-preparative liquid chromatography, is a fundamental technique for this purpose.[2][3] This document provides detailed protocols and application notes for the purification of this compound derivatives using column chromatography.
Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the target compound, the stationary phase, and the mobile phase are the key factors governing the separation. For this compound derivatives, which can range from non-polar to moderately polar, normal-phase chromatography on silica gel is commonly employed.
The process begins with developing an appropriate mobile phase using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the column separation. An optimal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.
Data Presentation: Exemplary Purification Parameters
The selection of the stationary and mobile phases is crucial for successful purification. The following table summarizes conditions reported for the purification of various triazine derivatives, which can serve as a starting point for method development for this compound analogues.
| Derivative Class/Example | Stationary Phase | Mobile Phase / Eluent System | Reference / Notes |
| Substituted 1,3,5-Triazines | Silica gel 60 MN | Hexane / Ethyl Acetate (7:3) | Purification of a white spongy solid with 96% yield.[3] |
| Substituted 1,3,5-Triazines | Silica gel 60 MN | Hexane / Diethyl Ether (1:1) | Used for flash chromatography purification.[3] |
| Substituted 1,3,5-Triazines | Silica gel | Hexane / Dichloromethane (1:1) | Purification yielded white plates.[3] |
| Pyrazolo[3,4-d][4][5]triazines | Silica gel | Not specified | Used to separate N-substituted pyrazole regioisomers.[1] |
| 3,5,6-Trisubstituted-1,2,4-triazines | Silica gel | Petroleum Ether | The crude product was extracted with petroleum ether and purified on a short silica gel column.[6] |
| 3-amino-6-bromo-1,2,4-triazine | Silica gel | 0-90% Ethyl Acetate in CH2Cl2 + 1% MeOH | A gradient elution was used for purification.[7] |
| Crude 1,2,4-triazine | Silica gel | 0-30% MeOH in CH2Cl2 | The crude product was purified by flash column chromatography.[7] |
Experimental Workflow
The overall workflow for the purification of a synthesized this compound derivative is outlined below. This process ensures a systematic approach from the crude reaction mixture to the final, pure compound.
Caption: General workflow for purification of this compound derivatives.
Detailed Experimental Protocols
Materials and Reagents
-
Crude this compound derivative
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
TLC plates (e.g., Silica gel 60 F254)
-
Solvents for mobile phase (HPLC or ACS grade, e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass wool or cotton
-
Sand (acid-washed)
Equipment
-
Glass chromatography column
-
Erlenmeyer flasks and beakers
-
Test tubes or vials for fraction collection
-
TLC developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Filter funnel and filter paper
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Prepare several test mobile phases with varying polarities (e.g., start with 9:1 Hexane:Ethyl Acetate, then 7:3, 1:1, etc.).
-
Develop the TLC plates in a chamber saturated with the respective mobile phase.
-
After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the target compound spot. The ideal mobile phase will give an Rf value of 0.2-0.4 and show good separation between the product and impurities.
Protocol 2: Column Packing and Sample Purification
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar component of the mobile phase (e.g., hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Carefully apply the sample solution or dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add the selected mobile phase to the column.
-
Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column.
-
Maintain a constant head of solvent above the stationary phase to ensure continuous flow.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
-
Troubleshooting and Method Development
Choosing the right conditions is key. The following decision tree can guide the selection process for the mobile phase based on initial TLC results.
References
- 1. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
High-Purity 1,2,3-Triazines via Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 1,2,3-triazine derivatives to high purity using recrystallization techniques. While 1,2,3-triazines are a promising class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents, their utility in drug development and other high-tech applications is contingent on achieving high levels of purity.[1] These protocols offer guidance on solvent selection, and single-solvent and two-solvent recrystallization methods, and address common challenges such as compound stability.
Introduction to this compound Purification
The this compound scaffold is a key pharmacophore in medicinal chemistry due to its diverse biological activities.[1] For reliable structure-activity relationship (SAR) studies and for the development of clinical candidates, the purification of these compounds is a critical step. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound derivatives. The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
Key Considerations for this compound Recrystallization:
-
Compound Stability: Some this compound derivatives can be sensitive to air, moisture, and prolonged exposure to high temperatures.[2] It is crucial to consider the stability of the specific derivative when selecting the recrystallization solvent and determining the heating duration. For instance, some pyrazolotriazines with aliphatic substituents have been observed to degrade rapidly in the presence of air and moisture.[2]
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound derivative sparingly at room temperature but have high solubility at an elevated temperature.[3] The choice of solvent is critical and often requires empirical testing. Common solvents for the recrystallization of triazine and other nitrogen-containing heterocyclic compounds include ethanol, methanol, acetone, ethyl acetate, and hexane, as well as mixtures of these solvents.[3]
-
Purity Assessment: The purity of the this compound derivative before and after recrystallization should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data on Purification of Triazine Derivatives
While specific quantitative data for the recrystallization of 1,2,3-triazines is not extensively reported in the literature, data from analogous purification techniques for other triazine isomers can provide a benchmark for expected purity improvements. The following table summarizes the purification of a 1,3,5-triazine derivative using semi-preparative Liquid Chromatography (LC), a technique that, like recrystallization, aims to isolate a compound to a high degree of purity.
Table 1: Illustrative Purification Data for a 1,3,5-Triazine Derivative
| Purification Stage | Analytical Technique | Purity (%) |
| Crude Product | HPLC-DAD | 31.32 |
| After Semi-Preparative LC | HPLC-DAD | >98 |
Data adapted from a methodical letter on the purification of 1,3,5-triazine derivatives.
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound derivatives. The specific solvent, volumes, and temperatures should be optimized for each compound.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the this compound derivative well at high temperatures but poorly at low temperatures.
Materials:
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Crude this compound derivative
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Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)
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Erlenmeyer flasks
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Heating source (e.g., hot plate with stirring)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of the potential solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will show low solubility at room temperature and complete dissolution upon heating.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified. It employs two miscible solvents: one in which the this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).
Materials:
-
Crude this compound derivative
-
"Good" solvent (e.g., acetone, ethyl acetate)
-
"Bad" solvent (e.g., hexane, water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with stirring)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Pair Selection: Empirically determine a pair of miscible solvents with the desired solubility properties for the target this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" and "bad" solvents.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visualizations
Experimental Workflow
Caption: General workflow for the recrystallization of 1,2,3-triazines.
Targeted Signaling Pathway
Many this compound derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against key signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by 1,2,3-triazines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Triazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazines. The information is presented in a question-and-answer format to directly address common challenges and side product formation encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1,2,3-triazine core structure?
A1: The primary methods for synthesizing the this compound ring include:
-
Thermal Rearrangement of 2-Azidocyclopropenes: This method involves the thermal isomerization of a 2-azidocyclopropene precursor to form the this compound ring.
-
Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates: This approach utilizes readily accessible diazido-alkenoates which cyclize in the presence of a mild base to yield 6-aryl-1,2,3-triazine-4-carboxylate esters.[1][2]
-
Oxidation of N-Aminopyrazoles: N-aminopyrazoles can undergo oxidative rearrangement to form the this compound ring system.[3][4]
-
Deoxygenation of this compound 1-Oxides: this compound 1-oxides, which can be synthesized from vinyl diazo compounds, can be deoxygenated to afford the corresponding 1,2,3-triazines.[5]
Q2: My this compound product appears to be unstable and decomposes. Is this a common issue?
A2: Yes, the inherent instability of the this compound ring is a known challenge. The ring system is electron-deficient and can be prone to decomposition, often through the extrusion of a molecule of nitrogen (N₂).[5] This instability is a key consideration in their synthesis and handling. Some derivatives, particularly those with aliphatic substituents, have been noted to degrade rapidly in the presence of air and moisture.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 1,2,3-triazines.
Issue 1: Formation of an Unexpected Isomer - 1,2,4-Triazine
Q: During the synthesis of my target this compound via the deoxygenation of a this compound 1-oxide, I have isolated a significant amount of a 1,2,4-triazine isomer. Why is this happening and how can I prevent it?
A: The formation of a 1,2,4-triazine isomer as a side product during the deoxygenation of this compound 1-oxides is a known phenomenon, particularly when the precursor has an aliphatic substituent at the 5-position.[6] This occurs through a process known as the Dimroth rearrangement.
Troubleshooting:
-
Reaction Conditions: The Dimroth rearrangement can be influenced by reaction conditions such as temperature and the choice of deoxygenating agent. Milder deoxygenating agents and lower reaction temperatures may help to suppress this rearrangement.
-
Substituent Effects: The rearrangement is more prevalent with certain substituents. If possible, modifying the synthetic route to avoid precursors known to readily undergo this rearrangement may be necessary.
-
Purification: If the formation of the 1,2,4-triazine isomer cannot be completely avoided, careful chromatographic separation is typically required to isolate the desired this compound product.
Logical Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for the formation of 1,2,4-triazine isomers.
Issue 2: Formation of Isoxazole Side Products
Q: I am observing the formation of an isoxazole as a major byproduct in my this compound synthesis. What is the cause of this?
A: The formation of isoxazoles is a common side reaction when using this compound 1-oxides as precursors, particularly upon heating. The reaction proceeds through an extrusion of a dinitrogen molecule (N₂) from the triazine ring.[5]
Troubleshooting:
-
Temperature Control: This side reaction is often thermally induced. Maintaining a lower reaction temperature during the synthesis and purification steps can help to minimize isoxazole formation.
-
Choice of Synthetic Route: If isoxazole formation is a persistent issue, consider alternative synthetic routes to the target this compound that do not involve a this compound 1-oxide intermediate.
Reaction Pathway Leading to Isoxazole Formation:
Caption: Pathway for isoxazole formation from a this compound 1-oxide precursor.
Issue 3: Low or No Yield in Base-Mediated Cyclization of Diazido-alkenoates
Q: I am attempting to synthesize a this compound using the base-mediated cyclization of a (Z)-2,4-diazido-2-alkenoate, but I am getting a low yield or no product. What could be the problem?
A: This synthetic method has shown high efficiency for aryl-substituted diazido-alkenoates but has been reported to be unsuccessful for aliphatic analogues.[1]
Troubleshooting:
-
Substrate Scope: Verify that your starting material has an aryl substituent at the 4-position of the alkenoate. Aliphatic substituents at this position may not be suitable for this reaction.
-
Base and Solvent: The choice of base and solvent is crucial. Mildly basic conditions using cesium carbonate (Cs₂CO₃) or potassium bicarbonate (KHCO₃) have been reported to be effective.[1] Ensure the base is of good quality and the solvent is anhydrous if required.
-
Starting Material Purity: The (Z)-2,4-diazido-2-alkenoate starting material should be pure. Impurities could interfere with the reaction.
-
Reaction Time and Temperature: While the reaction proceeds under mild conditions, optimizing the reaction time and temperature for your specific substrate may be necessary. Monitor the reaction progress by TLC or LC-MS.
Experimental Protocol: Base-Mediated Cyclization of (Z)-4-Aryl-2,4-diazido-2-alkenoates
A general procedure for this reaction is as follows:
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate in a suitable solvent (e.g., DMF or DMSO), add a mild base such as cesium carbonate or potassium bicarbonate.
-
Stir the reaction mixture at room temperature or slightly elevated temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Note: Always handle azide-containing compounds with appropriate safety precautions.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters via the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates with various aryl substituents.
| Aryl Substituent (Ar) | Base | Solvent | Yield (%) | Reference |
| Phenyl | Cs₂CO₃ | DMF | 88 | [1] |
| 4-Methylphenyl | Cs₂CO₃ | DMF | 85 | [1] |
| 4-Methoxyphenyl | Cs₂CO₃ | DMF | 82 | [1] |
| 4-Chlorophenyl | KHCO₃ | DMSO | 75 | [1] |
| 2-Thienyl | Cs₂CO₃ | DMF | 78 | [1] |
Issue 4: Formation of Regioisomers
Q: In the synthesis of a substituted this compound, I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in heterocyclic synthesis when using unsymmetrical starting materials. In the context of fused 1,2,3-triazines, such as pyrazolo[3,4-d][1][2][3]triazines, the initial substitution on the pyrazole ring can lead to a mixture of regioisomers. While this is for a fused system, the principle applies to the synthesis of substituted 1,2,3-triazines from unsymmetrical precursors.
Troubleshooting:
-
Reaction Conditions: The regioselectivity of a reaction can sometimes be influenced by temperature, solvent, and the presence of catalysts or additives. A systematic screen of these parameters may help to favor the formation of the desired regioisomer.
-
Protecting Groups: In some cases, the use of protecting groups can direct the reaction to a specific site, thereby improving regioselectivity.
-
Purification: If the formation of regioisomers cannot be avoided, careful optimization of purification techniques such as column chromatography or recrystallization will be necessary to separate the isomers.
Logical Diagram for Addressing Regioisomer Formation:
Caption: Workflow for troubleshooting and resolving the formation of regioisomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis [organic-chemistry.org]
- 6. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 1,2,3-triazine reactions
Welcome to the technical support center for 1,2,3-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this compound derivatives. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reactions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3-triazines?
A1: Several methods are available for the synthesis of 1,2,3-triazines. Some of the most common include:
-
Oxidative ring expansion of N-aminopyrazoles.[1]
-
Intramolecular cyclization of azidoalkenoates.
-
Cyclative cleavage of pyrazolyltriazenes.[4]
Q2: My this compound product appears to be unstable. Is this a known issue?
A2: Yes, the stability of 1,2,3-triazines can be an issue, particularly for non-aromatic or certain substituted derivatives. For instance, some pyrazolotriazines with aliphatic substituents on the pyrazole-nitrogen have been reported to degrade rapidly in the presence of air and moisture.[4] It is crucial to handle these compounds under an inert atmosphere and store them appropriately.
Q3: I am observing the formation of a regioisomeric mixture. How can I address this?
A3: The formation of regioisomers is a common challenge, especially in syntheses involving unsymmetrical precursors. For example, the alkylation of pyrazole precursors can lead to substitution on different nitrogen atoms, resulting in a mixture of regioisomeric products.[4] While optimizing reaction conditions for higher selectivity is ideal, separation of the isomers by chromatography is often necessary.[4][5]
Q4: Can substituent effects significantly impact the yield of my this compound synthesis?
A4: Absolutely. The electronic nature of substituents on the starting materials can have a pronounced effect on the reactivity and, consequently, the yield of the reaction. For instance, in inverse electron demand Diels-Alder reactions of 1,2,3-triazines, electron-withdrawing groups at the C5 position can significantly enhance reactivity.[6]
Troubleshooting Guide for Low Yields in this compound Reactions
This guide addresses common issues that lead to low yields in this compound synthesis and provides potential solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | The temperature is a critical parameter. For nucleophilic substitution on triazine precursors, a stepwise increase in temperature is often required for each substitution.[7] For other reaction types, the optimal temperature can vary significantly. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction. |
| Poor Quality Starting Materials | Impurities in starting materials can interfere with the reaction. Ensure that all reactants and solvents are pure and dry. Recrystallize or distill starting materials if necessary. |
| Sub-optimal pH | For reactions involving acid or base catalysis, the pH of the reaction mixture is crucial. For example, the synthesis of certain this compound-4(1H)-oximes is highly pH-dependent. Optimize the pH by careful addition of acid or base. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. For metal-catalyzed reactions, the choice of ligand and the oxidation state of the metal are important. Consider trying different catalysts or catalyst concentrations. |
| Steric Hindrance | Bulky substituents on the reactants can hinder the reaction. If possible, consider using starting materials with less steric bulk. |
Problem 2: Presence of Multiple Side Products
| Possible Cause | Suggested Solution |
| Side Reactions | Competing side reactions are a common cause of low yields. For instance, in the deoxygenation of this compound 1-oxides, the formation of 1,2,4-triazine derivatives as minor products has been observed.[2][3] Modifying the reaction conditions, such as temperature, solvent, or reaction time, can help to minimize side product formation. |
| Decomposition of Starting Material or Product | As mentioned, some 1,2,3-triazines and their precursors can be unstable.[4] If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration. Also, ensure that the work-up procedure is not too harsh. |
| Over-reaction | In some cases, the desired product can react further to form unwanted byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired product. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Solubility | The product may be highly soluble in the reaction solvent, leading to losses during work-up. Try using a different solvent for extraction or precipitation. |
| Co-elution with Impurities | The product may have a similar polarity to impurities, making separation by column chromatography difficult. Try using a different eluent system or a different stationary phase. Semi-preparative HPLC can be an effective method for purifying triazine derivatives.[8] |
| Product Instability on Silica Gel | Some compounds can decompose on silica gel. If you observe streaking or decomposition on a TLC plate, consider using a different purification method, such as recrystallization or preparative HPLC with a different stationary phase. |
Data Presentation
The following tables summarize reaction conditions and yields for different this compound synthesis methods.
Table 1: Synthesis of Pyrazolo[3,4-d][7][9][10]triazines via Cyclative Cleavage [4]
| Entry | R¹ | R² | Yield (%) |
| 5a | 4-F-Bn | Me | 65 |
| 5b | 4-F-Bn | Et | 62 |
| 5c | 4-F-Bn | Ph | 55 |
| 5e | n-Bu | Me | 45 |
| 5f | n-Bu | Et | 48 |
Table 2: Deoxygenation of this compound 1-Oxides [2][3]
| Substrate | Reagent | Yield (%) |
| Ethyl 6-phenyl-1,2,3-triazine-4-carboxylate 1-oxide | P(OEt)₃ | 95 |
| Ethyl 6-methyl-1,2,3-triazine-4-carboxylate 1-oxide | P(OEt)₃ | 92 |
| Ethyl 5,6-diphenyl-1,2,3-triazine-4-carboxylate 1-oxide | P(OMe)₃ | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d][7][9][10]triazines via Cyclative Cleavage of Pyrazolyltriazenes[4]
To a solution of the amide-substituted pyrazolyltriazene (1.0 equiv) in dichloroethane (0.1 M) is added trifluoroacetic acid (10.0 equiv). The reaction mixture is stirred at room temperature for 1-3 hours, while monitoring the progress by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-d][7][9][10]triazine.
Protocol 2: General Procedure for the Deoxygenation of this compound 1-Oxides[2][3]
A solution of the this compound 1-oxide (1.0 equiv) in a suitable solvent such as chloroform or dichloromethane (0.2 M) is treated with a trialkyl phosphite (1.5 equiv), for example, triethyl phosphite. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding this compound.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.
General Synthetic Pathways to 1,2,3-Triazines
Caption: Common synthetic routes leading to the this compound core.
References
- 1. Synthesis, oxidation, and reduction of monocyclic 1,2,3-triazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. Triazine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of 1,2,3-Triazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazines, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving high regioselectivity in the synthesis of 1,2,3-triazines?
A1: Two of the most effective and regioselective methods for the synthesis of substituted 1,2,3-triazines are the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates and the formal [5+1] cycloaddition of vinyl diazo compounds with a nitroso source, followed by deoxygenation. The first method provides 6-aryl-1,2,3-triazine-4-carboxylate esters, while the second yields 1,2,3-triazine 1-oxides which can be subsequently deoxygenated to the corresponding 1,2,3-triazines.[1][2][3] Both methods are known for their high regioselectivity, proceeding under mild conditions.
Q2: I am observing the formation of a regioisomeric byproduct. What are the likely causes?
A2: While the featured methods are highly regioselective, the formation of regioisomers, though rare, could be attributed to several factors. For the deoxygenation of this compound 1-oxides, the presence of an aliphatic substituent at the 5-position has been reported to yield unexpected 1,2,4-triazine derivatives as minor products through a Dimroth-type rearrangement.[4][5][6] For cycloaddition reactions in general, factors such as the electronic and steric properties of the substituents on both reactants, solvent polarity, and reaction temperature can influence regioselectivity.
Q3: Can I use aliphatic substituents in the base-mediated cyclization of diazido-alkenoates?
A3: No, the presence of an aromatic substituent at the 4-position of the (Z)-2,4-diazido-2-alkenoate is crucial for the success of this reaction. Attempts to use aliphatic substituents have been reported to fail in producing the desired this compound ring system.[1]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and incomplete conversion.[7] For the base-mediated cyclization, the choice of base and solvent is critical. For the [5+1] cycloaddition, the stability of the vinyl diazo compound and the precise addition of the nitroso source are important. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure complete conversion.[7]
Troubleshooting Guides
Method 1: Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Inappropriate base or solvent. | The choice of base and solvent is critical. Cesium carbonate (Cs₂CO₃) in DMF at 0 °C or potassium bicarbonate (KHCO₃) in DMSO at room temperature have been shown to be effective.[1] |
| Decomposition of starting material. | (Z)-2,4-diazido-2-alkenoates can be sensitive. Ensure they are handled and stored correctly. While stable, appropriate safety precautions for handling azides should be followed.[1] | |
| Steric hindrance or unfavorable electronics. | Electron-donating groups on the aryl substituent tend to give higher yields, while bulky ortho-substituents or strong electron-withdrawing groups may lower the yield or slow the reaction rate.[1] | |
| Formation of multiple spots on TLC | Impure starting materials. | Ensure the purity of the (Z)-2,4-diazido-2-alkenoate starting material through appropriate purification techniques. |
| Side reactions. | Although this method is highly regioselective, side reactions can occur if the reaction conditions are not optimal. Adhere closely to the recommended temperature and reaction time. |
Method 2: [5+1] Cycloaddition and Deoxygenation
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound 1-oxide | Instability of the vinyl diazo compound. | Vinyl diazo compounds can be unstable. They should be used freshly prepared or stored under appropriate conditions (e.g., cold and dark). |
| Suboptimal reaction conditions for the cycloaddition. | The reaction is typically performed in a mixture of DCM and HFIP at room temperature. The dropwise addition of the vinyl diazo compound to the solution of tert-butyl nitrite is recommended.[2] | |
| Incomplete deoxygenation | Inefficient deoxygenating agent or conditions. | Triethyl phosphite is generally more reactive than trimethyl phosphite. The reaction can be performed using trimethyl phosphite as both the reactant and solvent at 60 °C for nearly quantitative yields.[6] |
| Steric hindrance at the 6-position. | This compound 1-oxides with substituents at the 6-position have been found to be inert to deoxygenation by trialkyl phosphites.[8] | |
| Formation of 1,2,4-triazine byproduct | Rearrangement during deoxygenation. | This is observed with an aliphatic substituent at the 5-position of the this compound 1-oxide.[4][5] If this is not the desired product, consider alternative deoxygenation methods or modification of the substrate. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters
This protocol is based on the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.[1]
Materials:
-
(Z)-4-Aryl-2,4-diazido-2-alkenoate (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 0.5 equiv) or Potassium bicarbonate (KHCO₃, 1.1 equiv)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the (Z)-4-aryl-2,4-diazido-2-alkenoate in the chosen solvent (DMF for Cs₂CO₃; DMSO for KHCO₃).
-
Cool the solution to 0 °C if using Cs₂CO₃ in DMF. For KHCO₃ in DMSO, the reaction can be run at room temperature.
-
Add the base to the solution and stir the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Synthesis of 1,2,3-Triazines via [5+1] Cycloaddition and Deoxygenation
This protocol involves two main steps: the formation of a this compound 1-oxide followed by its deoxygenation.[2][6]
Step A: Synthesis of this compound 1-Oxide Materials:
-
Vinyl diazo compound (1.0 equiv)
-
tert-Butyl nitrite (tBuONO, 1.3 equiv)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a dry tube, prepare a 20:1 v/v solution of DCM:HFIP.
-
Add tBuONO to this solution.
-
Add a solution of the vinyl diazo compound in DCM dropwise to the tBuONO solution over 1-2 minutes.
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (e.g., hexane/ethyl acetate = 3/1) to obtain the this compound 1-oxide.[2]
Step B: Deoxygenation of this compound 1-Oxide Materials:
-
This compound 1-oxide (1.0 equiv)
-
Trimethyl phosphite (20 equiv)
Procedure:
-
In a reaction vessel, add the this compound 1-oxide.
-
Add trimethyl phosphite, which acts as both the deoxygenating agent and the solvent.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, purify the product, typically through column chromatography, to isolate the this compound.
Data Presentation
Table 1: Yields for the Base-Mediated Cyclization of Various (Z)-2,4-Diazido-2-alkenoates [1]
| Entry | Aryl Substituent (Ar) | Base | Solvent | Yield (%) |
| 1 | Phenyl | Cs₂CO₃ | DMF | 78 |
| 2 | 4-Methylphenyl | Cs₂CO₃ | DMF | 88 |
| 3 | 4-Methoxyphenyl | Cs₂CO₃ | DMF | 85 |
| 4 | 4-Chlorophenyl | KHCO₃ | DMSO | 75 |
| 5 | 2-Naphthyl | Cs₂CO₃ | DMF | 82 |
Regioselectivity for all entries was reported as producing a single regioisomer.
Table 2: Yields for the [5+1] Cycloaddition and Deoxygenation for Various Substrates [8][9]
| Entry | R¹ in Vinyl Diazo Compound | Yield of 1-Oxide (%) | Yield of this compound (%) |
| 1 | Phenyl | 83 | 99 |
| 2 | 4-Trifluoromethylphenyl | 94 | 82 |
| 3 | 4-Methoxyphenyl | 80 | 65 |
| 4 | 2-Thienyl | 85 | 98 |
| 5 | Cyclohexyl | 75 | 96 (plus 1,2,4-triazine byproduct) |
Regioselectivity for the [5+1] cycloaddition was reported as high, yielding a single regioisomeric 1-oxide.
Visualizations
Caption: Experimental workflow for the base-mediated synthesis of 1,2,3-triazines.
Caption: Proposed reaction mechanism for the base-mediated cyclization.[1]
Caption: Experimental workflow for the two-step synthesis of 1,2,3-triazines.
References
- 1. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 2. Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to this compound 1-Oxides and Their Further Transformation to Isoxazoles [organic-chemistry.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimization of 1,2,3-Triazine Synthesis
Welcome to the technical support center for the synthesis of 1,2,3-triazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain 1,2,3-triazines?
A1: Several methods are available for the synthesis of 1,2,3-triazines. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazine ring. Key methods include:
-
Deoxygenation of 1,2,3-triazine 1-oxides: This is a convenient and efficient method that utilizes trialkyl phosphites to deoxygenate this compound 1-oxides, yielding this compound derivatives in high yields.[1][2][3][4][5]
-
Base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates: This approach provides 6-aryl-1,2,3-triazine-4-carboxylate esters from readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates under mild basic conditions, avoiding the need for transition metals or strong acids.[6][7][8][9]
-
Formal [5+1] cycloaddition of vinyl diazo compounds and tert-butyl nitrite: This method forms this compound 1-oxides, which can then be deoxygenated to the corresponding 1,2,3-triazines. The reaction proceeds under mild conditions with high functional group tolerance and regioselectivity.[8][10][11][12][13]
Q2: I am observing the formation of a 1,2,4-triazine isomer as a side product. How can I minimize this?
A2: The formation of 1,2,4-triazine derivatives is a known side reaction, particularly during the deoxygenation of this compound-4-carboxylate 1-oxides that have an aliphatic substituent at the 5-position.[1][2][3][4][5] This is believed to occur via a Dimroth-type rearrangement.[1] To minimize the formation of this isomer, consider the following:
-
Optimize the deoxygenating agent: Triethyl phosphite is reported to be more reactive than trimethyl phosphite.[1][2][3][4][5] Experimenting with the choice and stoichiometry of the phosphite reagent may influence the product distribution.
-
Control the reaction temperature: The rearrangement may be temperature-dependent. Running the reaction at the lowest effective temperature could favor the desired this compound product. The optimized conditions for the deoxygenation reaction were found to be 60°C when using trimethyl phosphite as both the reactant and solvent.[1]
-
Solvent choice: Polar solvents like acetonitrile can accelerate the deoxygenation reaction.[1] Investigating different solvents might help to suppress the rearrangement pathway.
Q3: My reaction yield is consistently low in the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. What are the potential causes and solutions?
A3: Low yields in this reaction can be attributed to several factors related to the substrate and reaction conditions.[7]
-
Substituent Effects: The electronic nature of the substituent on the aryl group at the 4-position of the starting diazidoalkenoate is crucial.
-
Electron-donating groups (e.g., p-Me, p-MeO) on the phenyl ring generally lead to higher yields.[7]
-
Electron-withdrawing groups (e.g., p-NO₂, p-CN) can increase the reaction rate but may decrease the overall yield of the desired triazine.[7]
-
Steric hindrance from bulky substituents can negatively impact the reaction rate and yield.[7]
-
Aliphatic substituents at the 4-position are not suitable for this reaction and fail to produce the desired this compound.[7]
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Both cesium carbonate (Cs₂CO₃) and potassium bicarbonate (KHCO₃) have been used successfully.[7] It is important to use the optimal amount of base; an excess or deficit can lead to side reactions or incomplete conversion.
-
Reaction Temperature and Time: While the reaction proceeds under mild conditions, optimizing the temperature and reaction time for your specific substrate is recommended. Monitor the reaction progress by TLC to determine the optimal endpoint.
Q4: How can I purify my this compound product effectively?
A4: Purification of this compound derivatives is commonly achieved using chromatographic techniques.
-
Flash Column Chromatography: This is a standard method for purifying triazine derivatives. The choice of eluent is critical and often consists of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11]
-
Semi-preparative Liquid Chromatography (LC): For challenging separations or to achieve high purity (>98%), semi-preparative LC is a highly effective method.[14] This technique is particularly useful for separating the desired product from closely related impurities or isomers.[14]
Troubleshooting Guides
Deoxygenation of this compound 1-Oxides
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature (optimized at 60°C).[1]- Use a more reactive phosphite like triethyl phosphite.[1][2][3][4][5]- Ensure anhydrous conditions, as moisture can decompose the phosphite reagent. |
| Degradation of starting material or product. | - Lower the reaction temperature.- Monitor the reaction by TLC to avoid prolonged reaction times. | |
| Formation of 1,2,4-triazine isomer | Dimroth-type rearrangement, especially with 5-aliphatic substituents.[1][2][3][4][5] | - Modify the substituent at the 5-position if possible.- Optimize the reaction temperature and solvent to favor the desired product. |
| Difficulty in Purification | Co-elution of product and triphenylphosphine oxide (if triphenylphosphine is used). | - Use a trialkyl phosphite where the corresponding phosphate byproduct is more easily separated.- Optimize chromatographic conditions (e.g., gradient elution). |
Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate substituent on the starting material (aliphatic instead of aromatic at the 4-position).[7] | - This method is only suitable for starting materials with an aromatic substituent at the 4-position. |
| Incorrect base or stoichiometry. | - Use Cs₂CO₃ or KHCO₃ as the base.[7]- Titrate the optimal amount of base for your specific substrate. | |
| Low reaction temperature. | - While the reaction is mild, some substrates may require a slightly elevated temperature. Gently warm the reaction mixture and monitor by TLC. | |
| Formation of Multiple Byproducts | Base-induced decomposition of starting material or product. | - Use a milder base or a lower concentration.- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Presence of impurities in the starting diazidoalkenoate. | - Purify the starting material before the cyclization step. |
Data Presentation
Table 1: Comparison of Trialkyl Phosphites for Deoxygenation of this compound 1-Oxides
| Deoxygenating Agent | Reactivity | Notes |
| Triethyl phosphite | More reactive | Forms triethyl phosphate as a byproduct.[1][2][3][4][5] |
| Trimethyl phosphite | Less reactive | Can be used as both reactant and solvent; optimized at 60°C for nearly quantitative yields.[1] |
Table 2: Effect of Substituents on Yield in Base-Mediated Cyclization of (Z)-4-aryl-2,4-diazido-2-alkenoates [7]
| Substituent on Phenyl Ring | Electronic Effect | Observed Yield |
| p-Me, p-MeO | Electron-donating | High (up to 88%) |
| H | Neutral | Good |
| p-F, p-Cl, p-Br | Electron-withdrawing (halogen) | Moderate to Good |
| p-NO₂, p-CN | Strongly electron-withdrawing | Lower |
| Aliphatic | - | No reaction |
Experimental Protocols
Protocol 1: Synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters via Base-Mediated Cyclization[7][15]
Method A: Cesium Carbonate in DMF
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 equiv) in anhydrous DMF at 0 °C, add cesium carbonate (0.5 equiv).
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Potassium Bicarbonate in DMSO
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 equiv) in DMSO at room temperature, add potassium bicarbonate (1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: Synthesis of this compound 1-Oxides via [5+1] Cycloaddition[11]
-
In a dry 8-mL tube, add tert-butyl nitrite (1.3 equiv) to a 3 mL solution of 20:1 v/v DCM:HFIP.
-
Add the vinyl diazo compound (1.0 equiv, 0.1 M in DCM) dropwise to the solution over 1-2 minutes.
-
Stir the solution at room temperature under air for 1 hour.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to yield the desired this compound 1-oxide.
Visualizations
Caption: Workflow for the base-mediated synthesis of 1,2,3-triazines.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of ( Z)-2,4-Diazido-2-alkenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]
- 8. This compound synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 11. Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to this compound 1-Oxides and Their Further Transformation to Isoxazoles [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
effect of solvent and temperature on 1,2,3-triazine formation
Welcome to the technical support center for the synthesis of 1,2,3-triazines. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the effects of solvent and temperature on 1,2,3-triazine formation and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general effects of solvent polarity on the formation of 1,2,3-triazines?
A1: The effect of solvent polarity on this compound synthesis is highly dependent on the specific reaction mechanism. For reactions involving polar intermediates or transition states, polar solvents can increase the reaction rate by stabilizing these species. Conversely, for reactions where starting materials are less polar than the transition state, a non-polar solvent might be more favorable. It has been noted in the context of amine-substituted s-triazines that a polar solvent can stabilize increased charge density on the triazine ring.[1]
Q2: How does temperature typically influence the rate and yield of this compound synthesis?
A2: In general, increasing the reaction temperature will increase the reaction rate. However, 1,2,3-triazines can be thermally sensitive, and excessive heat may lead to decomposition or the formation of side products, thereby reducing the overall yield. For instance, some reactions proceed at room temperature, while others require refluxing in solvents like chlorobenzene.[2] It is crucial to find the optimal temperature that balances reaction rate with product stability.
Q3: I am observing low to no yield of my desired this compound. What are the potential causes?
A3: Low or no yield can stem from several factors:
-
Sub-optimal Reaction Conditions: The chosen solvent and temperature may not be suitable for the specific substrates.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Instability of Reactants or Products: The precursors or the this compound product itself might be unstable under the reaction conditions.
-
Incorrect Reaction Time: The reaction may not have proceeded to completion, or the product may have decomposed over an extended reaction time.
Q4: My reaction is producing significant side products. How can I minimize their formation?
A4: Side product formation is often a result of incorrect reaction conditions. To minimize them:
-
Optimize Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.
-
Change the Solvent: A different solvent may selectively favor the desired reaction pathway.
-
Modify Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the product formation is optimal and before significant side products accumulate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Reaction conditions are not optimal. | Systematically vary the solvent and temperature to find the optimal conditions. Refer to literature for similar substrates. |
| Starting materials are impure. | Purify starting materials before use. | |
| Reaction has not gone to completion. | Increase the reaction time and monitor progress by TLC or LC-MS.[3] | |
| Product is decomposing. | Lower the reaction temperature or shorten the reaction time.[3] | |
| Multiple Products/Isomers | Non-specific reaction. | Adjust the solvent and temperature to favor the formation of the desired product. Purification by column chromatography or SFC might be necessary to separate isomers.[4] |
| Starting Material Unchanged | Reaction temperature is too low. | Gradually increase the reaction temperature. |
| Inactive catalyst or reagent. | Ensure the catalyst or reagents are fresh and active. | |
| Unsuitable solvent. | Experiment with different solvents of varying polarity. |
Data Presentation
Table 1: Effect of Solvent and Temperature on this compound Synthesis from (Z)-2,4-Diazido-2-alkenoates
| Solvent | Base | Temperature | Time | Yield (%) | Reference |
| CH3CN | DBU | Room Temp | 1 h | 95 | Org. Lett. 2018, 20, 3434-3437[2] |
| THF | DBU | Room Temp | 1 h | 93 | Org. Lett. 2018, 20, 3434-3437[2] |
| CH2Cl2 | DBU | Room Temp | 1 h | 85 | Org. Lett. 2018, 20, 3434-3437[2] |
| Toluene | DBU | Room Temp | 1 h | 75 | Org. Lett. 2018, 20, 3434-3437[2] |
| Dioxane | DBU | Room Temp | 1 h | 91 | Org. Lett. 2018, 20, 3434-3437[2] |
Table 2: Deoxygenation of this compound 1-Oxides
| Solvent | Reagent | Temperature | Time | Yield (%) | Reference |
| Dichloromethane | P(OEt)3 | Room Temp | 12 h | 95 | Org. Lett. 2022, 24, 6543-6547[2] |
| Dichloromethane | P(OMe)3 | Room Temp | 12 h | 85 | Org. Lett. 2022, 24, 6543-6547[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters via Base-Mediated Cyclization [5]
-
Dissolve the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 equiv) in the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., DBU, 1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Deoxygenation of this compound 1-Oxides [6]
-
Dissolve the this compound 1-oxide (1.0 equiv) in dichloromethane.
-
Add the trialkyl phosphite (e.g., triethyl phosphite, 1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Factors influencing this compound formation outcomes.
References
Technical Support Center: Scale-Up of 1,2,3-Triazine Production
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1,2,3-triazine synthesis. It provides troubleshooting advice and answers to frequently asked questions to address specific issues in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from bench to pilot scale?
A1: Scaling up this compound synthesis introduces several challenges that are often negligible at the lab scale. The most critical factors include:
-
Mass and Heat Transfer Limitations: Inefficient mixing and temperature control in larger reactors can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or cause product decomposition, ultimately lowering yield and purity.[1]
-
Reagent Addition Control: The rate and method of adding reagents become crucial. A rapid addition that is manageable on a small scale can cause dangerous temperature spikes and localized concentration gradients in a large reactor.[1]
-
Reaction Kinetics and Exotherms: Many synthetic routes to triazines can be exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient and requiring robust cooling systems to prevent thermal runaway.
-
Work-up and Isolation Procedures: Extraction, filtration, and crystallization processes that are straightforward in the lab can become bottlenecks at a larger scale, potentially leading to product degradation due to prolonged exposure to adverse conditions.
Q2: Which synthetic routes for 1,2,3-triazines are most amenable to scale-up?
A2: Routes that avoid hazardous reagents, unstable intermediates, and extreme temperatures are generally preferred for scale-up. For instance, the deoxygenation of this compound 1-oxides using trialkyl phosphites is a high-yielding and clean reaction.[2][3] Another promising method involves the conversion of (Z)-4-aryl-2,4-diazido-2-alkenoates under mild basic conditions, which avoids the use of transition metals.[3] Conversely, methods requiring finely controlled, low-temperature additions or those that generate significant off-gassing may present more significant engineering challenges.
Q3: How do impurities in starting materials affect scale-up?
A3: Impurities that have a negligible effect at the 1-gram scale can have a significant impact on a 1-kilogram scale.[1] They can lead to the formation of new, unexpected side products, interfere with catalysts, and complicate the final purification process. It is crucial to re-analyze and potentially re-purify all starting materials and reagents before commencing a pilot-scale run.
Q4: We are observing unexpected peaks in our NMR analysis after scale-up. What could be the cause?
A4: Unexpected NMR peaks can arise from several sources during scale-up. A broad singlet between 1.5-2.5 ppm is often indicative of water.[4] More complex aromatic signals could be due to the formation of side products or isomers resulting from poor temperature control or inefficient mixing.[4] It is also possible that extended reaction times have led to product degradation.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Problem 1: A significant drop in yield is observed when moving from a 10 g lab-scale to a 1 kg pilot-scale synthesis.
-
Potential Cause: Inefficient heat transfer leading to thermal degradation or side reactions.
-
Solution: Ensure the pilot reactor's heating/cooling system can manage the reaction exotherm. Monitor the internal reaction temperature closely, not just the jacket temperature. Consider slowing the rate of reagent addition to better control the temperature profile.[1]
-
Potential Cause: Poor mixing leading to non-homogenous reaction conditions.
-
Solution: Verify that the agitator design and speed are appropriate for the reactor geometry and the viscosity of the reaction mixture. For highly reactive reagents, consider subsurface addition to promote rapid mixing and reaction.[1]
-
Potential Cause: Extended reaction or work-up time.
-
Solution: Optimize the reaction time by monitoring its progress with in-process controls (e.g., TLC, HPLC). Extended processing can lead to the decomposition of thermally labile triazine products.[5] Ensure the work-up procedure is efficient and that the product is not held in an unstable state for prolonged periods.
Problem 2: The impurity profile of the crude product is worse at pilot scale, complicating purification.
-
Potential Cause: Localized high concentrations of reagents due to inadequate mixing or rapid addition.
-
Solution: Implement a slower, controlled addition rate for critical reagents. If possible, add the reagent below the surface of the reaction mixture to ensure it disperses and reacts quickly rather than accumulating at the surface.[1]
-
Potential Cause: Higher processing temperatures.
-
Solution: Review the temperature logs from the pilot run. Even small, localized temperature spikes can activate alternative reaction pathways, leading to new impurities. Tighter temperature control is essential.[5]
-
Potential Cause: Air/Moisture sensitivity.
-
Solution: Ensure all vessels are properly dried and that the reaction is maintained under a consistent inert atmosphere (e.g., nitrogen or argon). Small leaks that are insignificant in the lab can introduce substantial contamination at scale.
Quantitative Data Comparison: Bench vs. Pilot Scale
The following table provides a hypothetical comparison illustrating common challenges in scaling up the synthesis of a 6-aryl-1,2,3-triazine-4-carboxylate derivative.
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Key Observations |
| Scale | 10.0 g | 1.0 kg | 100x increase |
| Solvent Volume | 200 mL | 20 L | Direct volumetric scale-up |
| Reagent Addition Time | 5 min | 60 min | Slower addition required to control exotherm |
| Max Internal Temp (°C) | 25 °C | 38 °C | Heat dissipation is less efficient at scale |
| Reaction Time (h) | 2 h | 4 h | Slower reaction or mixing limitations |
| Isolated Yield (%) | 85% | 72% | Yield loss due to side reactions/degradation |
| Purity (HPLC, %) | 98% | 91% | Increased impurity formation |
Visualizing Workflows and Problems
Diagrams created with Graphviz help visualize the logical steps in troubleshooting and process management.
Caption: General workflow for scaling up chemical synthesis from lab to pilot plant.
References
Technical Support Center: Storage and Stability of 1,2,3-Triazine Compounds
Welcome to the Technical Support Center for 1,2,3-Triazine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound derivatives upon storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound compounds.
Issue 1: Appearance of New Peaks in HPLC Analysis After Storage
Question: I am observing unexpected peaks in the HPLC chromatogram of my this compound sample that was stored for a few weeks. What could be the cause?
Answer: The appearance of new peaks in your HPLC analysis strongly suggests that your this compound compound is degrading. The primary degradation pathways for many heterocyclic compounds include hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. This information can provide initial clues about the nature of the degradation products (e.g., an increase in mass might suggest oxidation or hydration).
-
Review Storage Conditions:
-
Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate the degradation of many organic molecules. For many triazine derivatives, storage at 2-8°C or frozen at -20°C is recommended.
-
Light Exposure: Was the compound protected from light? Use amber vials or store containers in the dark to prevent photodegradation.
-
Moisture: Was the container tightly sealed? Exposure to humidity can lead to hydrolysis of susceptible functional groups on the triazine ring.
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? This is particularly important for compounds prone to oxidation.
-
-
Perform a Forced Degradation Study: To proactively identify potential degradation products and pathways, a forced degradation study is recommended. This involves subjecting the compound to stressful conditions such as acid, base, heat, oxidation, and light. This will help in developing a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.
Issue 2: Inconsistent Results in Biological Assays
Question: My this compound derivative is showing variable activity in my biological assays. Could this be a stability issue?
Answer: Yes, inconsistent biological activity is a common consequence of compound degradation. As the parent compound degrades, its effective concentration decreases, leading to a reduction in the observed biological effect. Furthermore, the degradation products themselves could potentially interfere with the assay, leading to either inhibitory or agonistic effects.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of your this compound compound immediately before use.
-
Proper Stock Solution Storage: If stock solutions must be prepared and stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light. Aliquoting the stock solution into single-use vials is highly recommended to avoid multiple freeze-thaw cycles, which can accelerate degradation.
-
Solvent Choice: For compounds susceptible to hydrolysis, consider preparing stock solutions in anhydrous aprotic solvents such as DMSO or acetonitrile.
-
Purity Check Before Use: Before conducting a biological experiment with a stored stock solution, it is good practice to re-analyze the solution by HPLC to confirm the purity and concentration of the active compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound compounds?
A1: For solid-state this compound compounds, the following storage conditions are generally recommended to minimize decomposition:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
-
Light: Protect from light by storing in amber-colored vials or in a dark location.
-
Moisture: Store in a desiccator or in a tightly sealed container with a desiccant to protect against hydrolysis.
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q2: How do substituents on the this compound ring affect its stability?
A2: The nature of the substituents on the this compound ring plays a crucial role in the overall stability of the molecule. For instance, electron-withdrawing groups can make the triazine ring more susceptible to nucleophilic attack, including hydrolysis. Conversely, bulky substituents may provide steric hindrance that protects the ring from degradation. It has been observed that pyrazolotriazines with aliphatic substituents can degrade rapidly in the presence of air and moisture, whereas those with more stable benzylic side chains exhibit greater stability.[1] Therefore, the stability of each this compound derivative should be considered on a case-by-case basis.
Q3: My this compound is intended for use in an aqueous formulation. How can I prevent hydrolysis?
A3: To prevent hydrolysis of this compound compounds in aqueous solutions, consider the following strategies:
-
pH Control: The rate of hydrolysis is often pH-dependent. By formulating the compound in a buffered solution at a pH where it exhibits maximum stability, the degradation rate can be significantly reduced. A pH-rate profile study is recommended to determine the optimal pH for storage.
-
Use of Co-solvents: The addition of co-solvents such as propylene glycol or polyethylene glycol (PEG) can sometimes reduce the activity of water and thereby decrease the rate of hydrolysis.
-
Hygroscopic Excipients: In solid formulations that will be reconstituted in water, the inclusion of highly hygroscopic excipients can act as "moisture scavengers," preferentially absorbing any ambient moisture and protecting the active compound from hydrolysis.[2][3]
-
Refrigeration: Storing aqueous formulations at reduced temperatures (2-8°C) will slow down the rate of hydrolysis.
Q4: Are there any chemical stabilizers I can add to my this compound formulation?
A4: While specific stabilizers for 1,2,3-triazines are not extensively documented, general strategies for stabilizing heterocyclic compounds can be applied:
-
Antioxidants: If your compound is prone to oxidation, the addition of antioxidants may be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: Trace metal ions can catalyze degradation reactions. The inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
-
Photostabilizers: For formulations that may be exposed to light, the addition of UV absorbers or quenchers can offer protection. These are commonly used in polymer science but may find application in specific formulations.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
Objective: To identify the potential degradation pathways of a this compound compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL in a 50:50 acetonitrile/water mixture) in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Time Points: Collect samples at initial (T=0), 2, 8, and 24 hours.
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a suitable HPLC method with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the peak areas of any degradation products. The goal is to achieve 5-20% degradation to reveal the primary degradation pathways.
Protocol 2: Long-Term Stability Study in Solution
Objective: To assess the stability of a this compound compound in a specific solvent or formulation under defined storage conditions over an extended period.
Methodology:
-
Formulation Preparation: Prepare a solution of the this compound compound at the desired concentration in the chosen solvent or formulation buffer.
-
Aliquoting: Dispense the solution into multiple amber glass vials, ensuring a consistent volume in each.
-
Storage Conditions:
-
Accelerated Stability: Place a set of vials in a stability chamber at 40°C / 75% Relative Humidity (RH).
-
Real-Time Stability: Place another set of vials under the intended long-term storage conditions (e.g., 25°C / 60% RH or 5°C).
-
-
Time Points: For accelerated studies, pull vials for analysis at T=0, 1, 3, and 6 months. For real-time studies, typical time points are T=0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis at Each Time Point:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitates.
-
pH Measurement: For aqueous solutions, measure the pH.
-
HPLC Analysis: Quantify the remaining parent compound and any degradation products using a validated stability-indicating HPLC method.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each storage condition to determine the degradation kinetics and estimate the shelf-life.
Data Presentation
The following table provides a template for summarizing quantitative data from a stability study.
Table 1: Stability of this compound Derivative XYZ under Different Storage Conditions
| Time Point (Months) | Storage Condition | % Remaining of Initial Concentration | Appearance of Solution |
| 0 | - | 100% | Clear, colorless |
| 3 | 5°C | 99.5% | Clear, colorless |
| 3 | 25°C / 60% RH | 95.2% | Clear, colorless |
| 3 | 40°C / 75% RH | 85.1% | Faint yellow tint |
| 6 | 5°C | 99.1% | Clear, colorless |
| 6 | 25°C / 60% RH | 90.5% | Faint yellow tint |
| 6 | 40°C / 75% RH | 72.3% | Yellow solution |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound compounds.
Caption: Potential decomposition pathways for this compound compounds.
Caption: Workflow for assessing the stability of this compound compounds.
References
Technical Support Center: Optimizing the Deoxygenation of 1,2,3-Triazine 1-Oxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deoxygenation of 1,2,3-triazine 1-oxides. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the deoxygenation of this compound 1-oxides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: The trialkyl phosphite reagent may have degraded. 2. Insufficient Temperature: The reaction may not have reached the optimal temperature for deoxygenation. 3. Steric Hindrance: Substituents at the 6-position of the this compound 1-oxide can prevent the reaction.[1] | 1. Use fresh or properly stored trialkyl phosphite. 2. Ensure the reaction mixture is maintained at the recommended temperature (e.g., 60°C).[1][2] 3. This method is not suitable for this compound 1-oxides with substituents at the 6-position.[1] Consider alternative synthetic routes. |
| Formation of Unexpected Byproducts | 1. Rearrangement: An aliphatic substituent at the 5-position can lead to the formation of a 1,2,4-triazine derivative as a minor product through a Dimroth-type rearrangement.[2][3][4][5] 2. Side Reaction with Solvent: Difficulty in isolating the product can occur when using certain solvents.[1] 3. Thermal Decomposition: At higher temperatures, thermal loss of dinitrogen can lead to the formation of isoxazoles, especially with 5-aryl-1,2,3-triazine-4-carboxylates.[1][6] | 1. Be aware of this potential rearrangement when working with 5-aliphatic substituted substrates. Purification by chromatography may be necessary to separate the isomers. 2. Using trimethyl phosphite as both the reactant and the solvent can simplify product isolation and lead to nearly quantitative yields.[1][2] 3. Maintain the recommended reaction temperature to minimize thermal decomposition. |
| Slow Reaction Rate | 1. Sub-optimal Reagent: The reactivity of the trialkyl phosphite can influence the reaction rate. 2. Solvent Effects: The choice of solvent can impact the reaction speed. | 1. Triethyl phosphite is more reactive than trimethyl phosphite and can lead to a faster reaction.[1][3][4][5][6] Triisopropyl phosphite is even more reactive.[1] 2. Polar solvents like acetonitrile can accelerate the reaction rate.[2] |
| Difficulty in Product Isolation | 1. Excess Reagent: Removing a large excess of trialkyl phosphite can be challenging. 2. Solvent Choice: Certain solvents can complicate the workup procedure.[1] | 1. Use the minimum effective amount of the phosphite reagent. Using a more reactive phosphite like triethyl phosphite may allow for the use of a smaller excess. 2. Performing the reaction neat in trimethyl phosphite simplifies isolation as it serves as both reactant and solvent.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general method for the deoxygenation of this compound 1-oxides?
A1: A convenient, efficient, and inexpensive method involves the use of trialkyl phosphites.[3][4][5] The reaction is typically carried out by heating the this compound 1-oxide with the trialkyl phosphite.
Q2: Which trialkyl phosphite is most effective?
A2: Triethyl phosphite is generally more reactive than trimethyl phosphite.[1][3][4][5][6] Triisopropyl phosphite has been reported to be even more reactive.[1] However, using trimethyl phosphite as both the reactant and solvent at 60°C can provide nearly quantitative yields.[1][2]
Q3: What are the optimal reaction conditions?
A3: Optimized conditions often involve using trimethyl phosphite as both the reactant and solvent and heating the mixture at 60°C for approximately 6 hours.[1]
Q4: Are there any limitations to this deoxygenation method?
A4: Yes, this compound 1-oxides with substituents at the 6-position are inert to deoxygenation by trialkyl phosphites.[1] This is due to the proposed mechanism involving a nucleophilic attack of the phosphite at the 6-position.[1]
Q5: What is the mechanism of the deoxygenation reaction?
A5: The proposed mechanism involves the nucleophilic attack of the trialkyl phosphite on the 6-position of the this compound 1-oxide, followed by the formation of an oxaphosphetane intermediate, which then collapses to yield the deoxygenated this compound and the corresponding trialkyl phosphate.[1]
Q6: Can this reaction produce any unexpected products?
A6: Yes, when deoxygenating this compound-4-carboxylate 1-oxides that have an aliphatic substituent at the 5-position, unexpected 1,2,4-triazine derivatives can be formed as minor products.[2][3][4][5] This is believed to occur through a Dimroth-type rearrangement.[2]
Data Presentation
Table 1: Comparison of Trialkyl Phosphites for Deoxygenation of a Model this compound 1-Oxide
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Trimethyl phosphite (20 equiv) | Neat | 60 | 6 | ~99 | [1] |
| Triethyl phosphite | Neat | 60 | <6 | High | [1][2] |
| Triisopropyl phosphite | Neat | 60 | <6 | High | [1] |
Note: The table summarizes general findings. Specific yields may vary depending on the substrate.
Experimental Protocols
General Procedure for the Deoxygenation of this compound 1-Oxides using Trimethyl Phosphite:
A mixture of the this compound-1-oxide derivative (1 equivalent, 0.1 mmol) and trimethyl phosphite (20 equivalents) is stirred at 60°C for 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess trimethyl phosphite is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Mandatory Visualizations
Caption: Experimental workflow for the deoxygenation of this compound 1-oxides.
Caption: Troubleshooting logic for common deoxygenation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides [organic-chemistry.org]
- 3. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of this compound Derivatives by Deoxygenation of this compound 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis [organic-chemistry.org]
Technical Support Center: Separation of Substituted 1,2,3-Triazine Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of substituted 1,2,3-triazine regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of substituted this compound regioisomers often challenging?
The synthesis of substituted 1,2,3-triazines can often lead to the formation of a mixture of regioisomers. These isomers possess the same molecular formula and often have very similar physical and chemical properties, such as polarity, solubility, and boiling point, which makes their separation a significant challenge. The subtle differences in the spatial arrangement of substituents on the triazine core necessitate highly selective separation techniques.
Q2: What are the primary methods for separating regioisomers of substituted 1,2,3-triazines?
The two main techniques employed for the separation of this compound regioisomers are High-Performance Liquid Chromatography (HPLC), including preparative HPLC and Supercritical Fluid Chromatography (SFC), and fractional crystallization. The choice of method depends on the specific properties of the regioisomers, the scale of the separation, and the available equipment.
Q3: How can I confirm the identity of the separated regioisomers?
Unequivocal identification of separated regioisomers is crucial. The most common and reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can elucidate the connectivity and spatial relationships between atoms, allowing for the definitive assignment of each regioisomer's structure.
-
X-ray Crystallography: If a suitable single crystal of a regioisomer can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional molecular structure.[1]
Q4: Can Thin-Layer Chromatography (TLC) be used to monitor the separation of this compound regioisomers?
Yes, TLC is a valuable tool for monitoring the progress of a separation. However, due to the often similar polarities of regioisomers, achieving baseline separation on a TLC plate can be difficult. It is often necessary to screen various solvent systems to find one that provides adequate resolution. Visualization can be achieved using UV light (254 nm) if the compounds are UV active, or by using specific staining agents.
Troubleshooting Guides
Chromatographic Separation (HPLC/SFC)
Problem 1: Regioisomers are co-eluting or have very poor resolution.
-
Solution 1: Optimize the Mobile Phase.
-
Normal-Phase HPLC: If the regioisomers have very similar polarities, subtle changes to the mobile phase composition can have a significant impact. Experiment with different solvent mixtures and modifiers. For instance, adding a small percentage of an alcohol (e.g., isopropanol) to a hexane/ethyl acetate mobile phase can improve selectivity.
-
Reverse-Phase HPLC: For basic triazine compounds, which can interact with residual silanol groups on the stationary phase leading to peak tailing and poor resolution, adjusting the mobile phase pH to a lower value (e.g., 2.5-3.5 with formic or acetic acid) can improve peak shape and separation.[2]
-
Gradient Elution: Employing a shallow gradient can help to resolve closely eluting peaks.
-
-
Solution 2: Change the Stationary Phase.
-
Different stationary phases offer different selectivities. If a standard C18 column does not provide adequate separation in reverse-phase HPLC, consider columns with alternative functionalities such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions (e.g., π-π stacking) with the triazine ring.
-
-
Solution 3: Consider Supercritical Fluid Chromatography (SFC).
-
SFC can often provide better and faster separation of isomers compared to HPLC.
-
Problem 2: Poor peak shape (tailing or fronting).
-
Solution 1: Address Secondary Interactions.
-
As mentioned, peak tailing for basic triazines in reverse-phase HPLC is often due to interactions with acidic silanol groups. Using a low pH mobile phase or an end-capped column can mitigate this.[2]
-
-
Solution 2: Check for Column Overload.
-
Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
-
-
Solution 3: Ensure Sample Solubility.
-
Poor solubility of the sample in the mobile phase can cause peak distortion. Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent.
-
Fractional Crystallization
Problem 1: Both regioisomers crystallize out together (co-crystallization).
-
Solution 1: Screen a Wide Range of Solvents.
-
The solubility of each regioisomer can vary significantly in different solvents. Systematically screen a variety of solvents with different polarities and functionalities (e.g., alcohols, ketones, esters, hydrocarbons) to find a solvent that provides a significant difference in solubility between the two isomers at a given temperature.
-
-
Solution 2: Optimize the Cooling Rate.
-
A slow and controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to the trapping of the more soluble isomer in the crystal lattice of the less soluble one.
-
-
Solution 3: Use a Seeding Crystal.
-
If a small amount of one pure regioisomer is available, it can be used as a seed crystal to induce the crystallization of that specific isomer from a saturated solution of the mixture.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Solution 1: Adjust the Solvent System.
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"Oiling out" often occurs when the compound is too soluble in the chosen solvent. Try using a solvent in which the compound is less soluble, or use a binary solvent system and gradually add an anti-solvent to induce crystallization.
-
-
Solution 2: Slow Down the Crystallization Process.
-
Rapid changes in temperature or solvent composition can promote oiling out. Slow cooling or slow addition of an anti-solvent can favor the formation of crystals.
-
Problem 3: Low yield of the desired regioisomer.
-
Solution 1: Optimize the Solvent Volume.
-
Using too much solvent will result in a low yield as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Solution 2: Recover from the Mother Liquor.
-
The mother liquor will be enriched in the more soluble regioisomer. It may be possible to recover this isomer by evaporating the solvent and attempting crystallization from a different solvent system.
-
Data Presentation
Table 1: HPLC Conditions for Separation of Triazine Derivatives.
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Triazine Herbicides | C18 (150 x 3.9 mm, 4 µm) | Acetonitrile:Water (40:60, v/v), pH 9.0 with NH₄OH | 0.5 | UV at 220 nm | [3] |
| Triazine Herbicides | Hypercarb (100 x 3.0 mm, 3 µm) | Gradient: Acetonitrile in Water | 0.5 | PDA at 238 nm | [4] |
| 2,4,6-triphenyl-1,3,5-triazine | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | N/A | MS-compatible with formic acid | [5] |
Table 2: Solubility of a Substituted 1,3,5-Triazine in Various Solvents at 323.15 K.
| Solvent | Mole Fraction Solubility |
| N,N-Dimethylformamide (DMF) | 0.4557 |
| Methanol | 0.1852 |
| Ethanol | 0.1364 |
| Ethylene Glycol | 0.05972 |
| Data for 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine.[6] |
Experimental Protocols
Protocol 1: Preparative HPLC for Regioisomer Separation
This protocol provides a general framework for developing a preparative HPLC method for separating this compound regioisomers.
-
Analytical Method Development:
-
Develop an analytical HPLC method that shows baseline separation of the regioisomers.
-
Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions.
-
For basic triazines, consider using a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile).
-
-
Method Scale-Up:
-
Once a suitable analytical method is established, scale it up for preparative chromatography.
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Preparation:
-
Dissolve the mixture of regioisomers in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase.
-
-
Purification:
-
Equilibrate the preparative column with the mobile phase.
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Inject the concentrated sample onto the column.
-
Collect fractions as they elute from the column.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing the pure regioisomers.
-
Combine the pure fractions for each regioisomer.
-
Remove the solvent by rotary evaporation to obtain the purified regioisomers.
-
Protocol 2: Fractional Crystallization for Regioisomer Separation
This protocol outlines a general procedure for separating this compound regioisomers by fractional crystallization.
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Solvent Screening:
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In small vials, test the solubility of the regioisomeric mixture in a range of solvents at room temperature and at elevated temperatures.
-
The ideal solvent will dissolve the mixture completely at an elevated temperature and show preferential crystallization of one regioisomer upon cooling.
-
-
Crystallization:
-
Dissolve the regioisomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
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If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired regioisomer.
-
Once crystals have formed, further cool the flask in an ice bath to maximize the yield of the less soluble isomer.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble regioisomer.
-
-
Purity Analysis:
-
Dry the crystals and analyze their purity by HPLC, TLC, or NMR spectroscopy.
-
-
Recrystallization (if necessary):
-
If the purity is not satisfactory, a second recrystallization from the same or a different solvent may be necessary.
-
Visualizations
Caption: Workflow for the separation and characterization of this compound regioisomers.
Caption: Troubleshooting logic for common issues in regioisomer separation.
References
- 1. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Collection - Saturated Solubility Determination and Correlation of 2âMethyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Technical Support Center: Navigating the Solubility Challenges of 1,2,3-Triazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the common yet often frustrating issue of poor solubility encountered with 1,2,3-triazine intermediates during organic synthesis. This guide provides practical troubleshooting advice, detailed experimental protocols, and curated data to help you overcome these challenges and advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound intermediate has precipitated out of the reaction mixture. What are my immediate options?
A1: Immediate precipitation of an intermediate can halt a reaction and complicate purification. Here’s a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for unexpected precipitation.
-
Gentle Heating: If your reaction conditions allow, gradually increasing the temperature can sometimes redissolve the precipitate.
-
Co-solvent Addition: Introduce a small amount of a stronger, miscible co-solvent in which your intermediate is likely more soluble. Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
-
Isolation and Characterization: If the precipitate does not redissolve, it may be necessary to filter the solid, wash it with a solvent in which it is insoluble, and dry it. Characterize the solid to confirm if it is your desired intermediate, a starting material, or an unexpected side product. This information is crucial for optimizing future reactions.
Q2: I'm planning a synthesis involving a this compound core. How can I proactively select a suitable solvent to avoid solubility issues?
A2: Proactive solvent selection is key. The "like dissolves like" principle is a good starting point. 1,2,3-Triazines are polar, aromatic heterocycles. Their solubility is significantly influenced by the substituents on the triazine ring.
Caption: Relationship between substituents and solvent choice.
-
Consider the Substituents:
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR): These can increase the polarity of the molecule, often favoring solubility in polar aprotic solvents like DMSO and DMF.
-
Electron-donating groups (e.g., -NH₂, -OR): These can also increase polarity and the potential for hydrogen bonding, making protic solvents like methanol or ethanol viable options.
-
Bulky non-polar groups (e.g., large alkyl or aryl groups): These can decrease overall polarity, potentially increasing solubility in less polar solvents like THF or dichloromethane.
-
-
Perform a Small-Scale Solubility Test: Before running your full-scale reaction, test the solubility of your key intermediate in a few candidate solvents.
Experimental Protocols
Protocol 1: Rapid Solubility Screening of this compound Intermediates
This protocol provides a quick and material-efficient way to estimate the solubility of your intermediate in various solvents.
Materials:
-
This compound intermediate (approx. 5-10 mg)
-
A selection of common organic solvents (e.g., DMF, DMSO, THF, Acetonitrile, Ethyl Acetate, Dichloromethane, Methanol, Toluene)
-
Small vials or test tubes (1-2 mL capacity)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of your intermediate into each labeled vial.
-
Initial Solvent Addition: Add 0.1 mL of a solvent to the corresponding vial.
-
Vortexing: Vigorously vortex the vial for 30-60 seconds.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add the same solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Heating: If the solid is still not fully dissolved, gently heat the vial to 40-50°C and observe any changes in solubility.
-
Categorization: Classify the solubility as:
-
Very Soluble: Dissolves in < 0.2 mL
-
Soluble: Dissolves in 0.2 - 0.5 mL
-
Sparingly Soluble: Dissolves in 0.5 - 1.0 mL
-
Insoluble: Does not dissolve in 1.0 mL, even with heating.
-
Caption: Workflow for rapid solubility screening.
Data Presentation: Solubility of Triazine Derivatives
Table 1: Qualitative Solubility of Selected Triazine Scaffolds
| Compound | Water | Polar Aprotic (DMF, DMSO) | Ethereal (THF) | Halogenated (DCM) |
| Unsubstituted 1,3,5-Triazine | Low | Soluble | Sparingly Soluble | Soluble |
| 2,4,6-Tribromo-1,3,5-triazine | Low | Soluble | Soluble | Soluble |
| Amino-substituted Triazines | Varies | Generally Soluble | Sparingly Soluble | Sparingly to Insoluble |
| This compound-4-carboxylic acid | Likely Soluble | Very Soluble | Sparingly Soluble | Insoluble |
This table is a generalization based on available literature and chemical principles.
Table 2: Quantitative Solubility of a Substituted 1,3,5-Triazine Intermediate *
Data for 2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine at 323.15 K (50°C)[1][2]
| Solvent System | Mole Fraction Solubility (x) |
| Pure DMF | 0.4557 |
| Pure Methanol | 0.1852 |
| Pure Ethanol | 0.1364 |
| Pure Ethylene Glycol | 0.0597 |
| Water | Very Low |
Note: The presence of water in these solvent systems was found to decrease the solubility of this particular intermediate.[1][2]
This technical support center aims to be a living document. As more data and methodologies become available, this resource will be updated to provide the most current and relevant information for researchers working with this compound intermediates.
References
Technical Support Center: Efficient Synthesis of 1,2,3-Triazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst and reagent selection for the efficient synthesis of 1,2,3-triazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic or reagent-mediated methods for synthesizing 1,2,3-triazines?
A1: Two of the most prevalent and efficient methods for synthesizing substituted 1,2,3-triazines are:
-
Deoxygenation of 1,2,3-triazine 1-oxides: This method typically employs trialkyl phosphites as reagents to remove the N-oxide group, yielding the corresponding this compound.
-
Base-mediated intramolecular cyclization of (Z)-2,4-diazido-2-alkenoates: This approach provides a metal-free synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters under mild basic conditions.[1][2]
Q2: Which reagent is more effective for the deoxygenation of this compound 1-oxides: trimethyl phosphite or triethyl phosphite?
A2: Triethyl phosphite is generally more reactive than trimethyl phosphite for the deoxygenation of this compound 1-oxides, often leading to faster reaction times.[3] However, both reagents can provide high yields of the desired this compound.[3]
Q3: Is a transition metal catalyst required for the cyclization of (Z)-2,4-diazido-2-alkenoates to 1,2,3-triazines?
A3: No, this reaction is typically performed under metal-free conditions.[1][2] The cyclization is mediated by a mild base, such as cesium carbonate (Cs₂CO₃) or potassium bicarbonate (KHCO₃).[1]
Q4: What are the common side products in the deoxygenation of this compound 1-oxides with trialkyl phosphites?
A4: A potential side product is a 1,2,4-triazine derivative, which can form through a Dimroth-type rearrangement, especially with certain substitution patterns on the this compound ring.[3] The corresponding phosphate ester (e.g., triethyl phosphate) is also a major byproduct from the phosphite reagent.
Q5: How can I remove the phosphate byproduct after a deoxygenation reaction with a trialkyl phosphite?
A5: The phosphate byproduct is generally polar and can often be removed by aqueous workup. If it persists, column chromatography on silica gel is an effective purification method. For analogous phosphine oxide byproducts, precipitation by adding a non-polar solvent like pentane or hexane followed by filtration can be effective.
Troubleshooting Guides
Method 1: Deoxygenation of this compound 1-Oxides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion of the starting this compound 1-oxide | 1. Insufficient reactivity of the phosphite reagent. 2. Reaction temperature is too low. 3. Steric hindrance around the N-oxide group. | 1. Switch to a more reactive phosphite, such as triethyl phosphite or triisopropyl phosphite. 2. Increase the reaction temperature. Optimized conditions can be around 60 °C.[3] 3. If the substrate is heavily substituted, a longer reaction time or a more reactive phosphite may be necessary. |
| Formation of significant amounts of 1,2,4-triazine byproduct | The reaction conditions may favor a Dimroth-type rearrangement. | Try performing the reaction in the presence of a catalytic amount of a protic acid (e.g., HCl), which has been shown to suppress the formation of the 1,2,4-triazine isomer.[4] |
| Difficulty in removing the phosphate byproduct | The polarity of the product and byproduct are too similar for easy separation by aqueous extraction. | Utilize column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Alternatively, repeated co-evaporation with methanol can sometimes help remove volatile phosphorus-containing byproducts. |
Method 2: Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the this compound product | 1. The base is not strong enough or is not sufficiently soluble in the reaction solvent. 2. The substituent on the diazidoalkenoate is not suitable for the reaction. 3. The reaction has not gone to completion. | 1. Ensure the base is freshly ground and dry. Consider switching to a different base, such as cesium carbonate, which often provides better results.[1] 2. This reaction works well for aryl substituents at the 6-position. Aliphatic substituents may not be suitable for this cyclization.[1] Electron-donating groups on the aryl ring can enhance yields.[1] 3. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or slightly increasing the temperature. |
| Incomplete reaction or recovery of starting material | The starting material may be unstable under the reaction conditions, or the base may not be effective. | Confirm the stability of your (Z)-2,4-diazido-2-alkenoate starting material. Ensure the reaction is performed under an inert atmosphere if the starting material is sensitive to air or moisture. Test different bases, such as KHCO₃ or Cs₂CO₃, to find the optimal conditions for your specific substrate.[1] |
| Difficulty in purifying the product | The product may be unstable on silica gel, or there may be closely eluting impurities. | If the product is sensitive, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography. Ensure the starting diazide is of high purity to minimize the formation of impurities. |
Catalyst/Reagent Performance Data
Deoxygenation of this compound 1-Oxides with Trialkyl Phosphites
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate 1-oxide | Trimethyl phosphite | Neat | 60 | 6 | ~99 | [3] |
| Ethyl 5-phenyl-1,2,3-triazine-4-carboxylate 1-oxide | Triethyl phosphite | Neat | 60 | <6 | High | [3] |
| Ethyl 5-(4-methoxyphenyl)-1,2,3-triazine-4-carboxylate 1-oxide | Trimethyl phosphite | Neat | 60 | 6 | 98 | [4] |
| Ethyl 5-(4-chlorophenyl)-1,2,3-triazine-4-carboxylate 1-oxide | Trimethyl phosphite | Neat | 60 | 6 | 99 | [4] |
Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
| Aryl Substituent (Ar) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Cs₂CO₃ | CH₃CN | Room Temp | 24 | 82 | [1] |
| 4-Methylphenyl | Cs₂CO₃ | CH₃CN | Room Temp | 24 | 88 | [1] |
| 4-Methoxyphenyl | Cs₂CO₃ | CH₃CN | Room Temp | 24 | 85 | [1] |
| 4-Chlorophenyl | Cs₂CO₃ | CH₃CN | Room Temp | 24 | 75 | [1] |
| 2-Naphthyl | KHCO₃ | CH₃CN | Room Temp | 24 | 78 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Deoxygenation of this compound 1-Oxides using Triethyl Phosphite
-
To a solution of the this compound 1-oxide (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added triethyl phosphite (1.5 mmol).
-
The reaction mixture is heated to 60 °C and stirred for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: General Procedure for the Base-Mediated Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters
-
To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 mmol) in anhydrous acetonitrile (10 mL) is added cesium carbonate (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the inorganic base, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,2,3-triazine-4-carboxylate ester.[1]
Visualizations
Caption: Experimental workflow for the deoxygenation of this compound 1-oxides.
Caption: Experimental workflow for the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.
Caption: Troubleshooting decision tree for low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Structural Characterization of 1,2,3-Triazines by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Triazines, a class of nitrogen-containing heterocycles, are of growing interest in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these compounds. This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data for 1,2,3-triazines, offering a valuable resource for their characterization and differentiation from other heterocyclic systems. Due to the relative scarcity of data on the 1,2,3-triazine isomer compared to its more common 1,3,5- and 1,2,4-counterparts, this guide compiles available experimental data to facilitate a clearer understanding of its unique spectral features.
Comparative ¹H and ¹³C NMR Data
The electronic environment of the protons and carbons in the triazine ring is highly sensitive to the placement of the nitrogen atoms and the nature of substituents. The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) values for the parent this compound and a selection of its derivatives, alongside data for the isomeric 1,3,5- and 1,2,4-triazines for comparative analysis. All data is reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Triazine Isomers and Derivatives
| Compound | H-4 | H-5 | H-6 | Solvent |
| This compound | 9.06 (d) | 7.45 (t) | 9.06 (d) | CDCl₃ |
| 5-Bromo-1,2,3-triazine | 9.12 (d) | - | 9.25 (d) | CDCl₃ |
| Methyl this compound-4-carboxylate | - | 7.75 (dd) | 9.15 (dd) | CDCl₃ |
| 1,3,5-Triazine | 9.21 (s) | 9.21 (s) | 9.21 (s) | CDCl₃ |
| 1,2,4-Triazine | 9.69 (s) | 8.76 (d) | 9.23 (d) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Triazine Isomers and Derivatives
| Compound | C-4 | C-5 | C-6 | Solvent |
| This compound [1] | 149.7 | 117.9 | 149.7 | CDCl₃ |
| 5-Bromo-1,2,3-triazine | 150.8 | 108.1 | 152.3 | CDCl₃ |
| Methyl this compound-4-carboxylate | 162.1 | 122.5 | 148.9 | CDCl₃ |
| 1,3,5-Triazine | 166.4 | 166.4 | 166.4 | CDCl₃ |
| 1,2,4-Triazine | 157.0 | 152.1 | 148.9 | CDCl₃ |
Key Observations and Spectral Interpretation
-
Symmetry and Multiplicity: The ¹H and ¹³C NMR spectra of the parent This compound reflect its C₂ᵥ symmetry. The chemically equivalent H-4 and H-6 protons appear as a doublet, coupled to H-5, which in turn appears as a triplet. Similarly, C-4 and C-6 are equivalent in the ¹³C NMR spectrum. This contrasts sharply with the highly symmetrical 1,3,5-triazine , which exhibits a single peak in both its ¹H and ¹³C NMR spectra. The 1,2,4-triazine isomer, being unsymmetrical, displays three distinct signals for each of its ring protons and carbons.
-
Chemical Shifts: The protons and carbons of the this compound ring are generally shielded relative to those in the 1,3,5-triazine isomer. This is particularly noticeable for the C-5 and H-5 positions, which are flanked by carbon atoms. The presence of three contiguous nitrogen atoms in the this compound ring significantly influences the electron distribution and results in characteristic chemical shifts.
-
Substituent Effects: The introduction of substituents onto the this compound ring leads to predictable changes in the NMR spectra.
-
An electron-withdrawing group like a bromine atom at the 5-position of this compound causes a downfield shift of the adjacent C-4 and C-6 protons and carbons due to deshielding effects.
-
Conversely, an electron-withdrawing carboxylate group at the 4-position leads to a significant downfield shift of the C-4 carbon and notable shifts in the adjacent H-5 and C-5 positions.
-
Experimental Protocols
Detailed experimental protocols for the NMR analysis of 1,2,3-triazines are often specific to the compound and the research question. However, a general workflow can be outlined.
General Experimental Workflow for NMR Analysis of 1,2,3-Triazines
References
A Comparative Guide to ¹H and ¹³C NMR Chemical Shift Assignments for 1,2,3-Triazines and Other Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for 1,2,3-triazines and other key nitrogen-containing heterocycles. Due to a notable scarcity of empirical NMR data for the parent 1,2,3-triazine and its simple derivatives in readily accessible literature, this guide utilizes data from related substituted triazines and other nitrogen heterocycles to provide a predictive framework and comparative context. This document is intended to serve as a valuable resource for the structural elucidation and characterization of these important classes of compounds.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift (δ) values for a selection of nitrogen-containing heterocycles. This data highlights the influence of the number and position of nitrogen atoms on the electronic environment of the heterocyclic rings. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Nitrogen-Containing Heterocycles
| Compound | H2 | H3 | H4 | H5 | H6 | Solvent |
| Pyridine | 8.52 | 7.16 | 7.54 | 7.16 | 8.52 | CDCl₃ |
| Pyridazine | 9.19 | 7.54 | 7.54 | 9.19 | - | CD₂Cl₂ |
| Pyrimidine | 9.26 | - | 8.78 | 7.36 | 8.78 | CDCl₃ |
| Pyrazine | 8.61 | 8.61 | - | 8.61 | 8.61 | CDCl₃ |
| This compound (Predicted) | ~9.0-9.5 | - | ~7.5-8.0 | ~7.5-8.0 | ~9.0-9.5 | - |
Note: Chemical shifts for the parent this compound are predicted based on trends observed in other azines and the electronic effects of adjacent nitrogen atoms. The presence of three contiguous nitrogen atoms is expected to significantly deshield the adjacent protons (H4 and H6).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Nitrogen-Containing Heterocycles
| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |
| Pyridine | 149.8 | 123.6 | 135.8 | 123.6 | 149.8 | CDCl₃ |
| Pyridazine | 150.9 | 126.5 | 126.5 | 150.9 | - | DMSO-d₆ |
| Pyrimidine | 158.6 | - | 156.9 | 121.7 | 156.9 | H₂O |
| Pyrazine | 145.1 | 145.1 | - | 145.1 | 145.1 | CDCl₃ |
| This compound (Predicted) | ~155-160 | ~145-150 | ~120-125 | ~120-125 | ~155-160 | - |
Note: Predicted ¹³C chemical shifts for this compound are based on the expected strong deshielding effect of the three adjacent nitrogen atoms on the C4 and C6 carbons.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Triazines
| Compound | Ring Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |
| 2,4,6-triphenyl-1,3,5-triazine | Phenyl-H | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 166.6, 134.6, 129.8, 128.9 | d₆-DMSO |
| 3,5,6-triphenyl-1,2,4-triazine | Phenyl-H | 8.13-8.11 (m, 2H), 7.80 (s, 1H), 7.50-7.31 (m, 12H) | 162.1, 158.4, 156.5, 136.9, 136.5, 136.2, 134.5, 131.2, 129.9, 129.2, 129.0, 128.8, 128.3, 128.1, 124.5 | CDCl₃ |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for triazine derivatives and related heterocyclic compounds. Specific parameters may require optimization based on the sample's concentration, solubility, and the spectrometer used.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
Acquisition Time: 2-4 s
-
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to TMS.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2-10 s
-
Acquisition Time: 1-2 s
-
-
Processing: Fourier transformation with an exponential window function, phase correction, baseline correction, and referencing to TMS.
Visualization of NMR Data Analysis Workflow
The logical workflow for assigning NMR chemical shifts for a novel heterocyclic compound is depicted below.
Caption: Workflow for NMR Chemical Shift Assignment.
This guide underscores the need for further experimental work to fully characterize the NMR spectral properties of 1,2,3-triazines. The provided comparative data and protocols offer a solid foundation for researchers undertaking the synthesis and analysis of these and related heterocyclic systems.
Unraveling the Elusive 1,2,3-Triazine Scaffold: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The 1,2,3-triazine core, a key pharmacophore in medicinal chemistry, presents a unique set of challenges for structural elucidation due to its inherent electronic properties and potential for complex substitution patterns. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural assignment of 1,2,3-triazines, supported by experimental data and protocols. Furthermore, it contrasts the utility of these NMR methods with alternative analytical techniques.
The precise arrangement of substituents on the this compound ring is critical for its biological activity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the lack of direct connectivity information often render them insufficient for conclusive structure determination. 2D NMR spectroscopy, however, offers a powerful suite of experiments to map out the molecular framework by correlating nuclear spins through bonds or space.
Deciphering Connectivity: A Toolkit of 2D NMR Experiments
A combination of homonuclear and heteronuclear 2D NMR experiments is typically employed to piece together the structure of a substituted this compound. Each technique provides a unique piece of the structural puzzle.
1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment is the cornerstone for establishing proton-proton connectivities within individual spin systems. In a this compound derivative, COSY is invaluable for identifying adjacent protons on substituent groups. For instance, in an ethyl-substituted triazine, the COSY spectrum will show a cross-peak between the methyl and methylene protons, confirming their direct coupling.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. This technique is crucial for assigning the carbon signals of the this compound core and its substituents. By identifying the one-bond ¹H-¹³C correlations, researchers can confidently link the proton and carbon frameworks of the molecule.
3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Network
The HMBC experiment is arguably the most powerful tool for assembling the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. For 1,2,3-triazines, HMBC is essential for:
-
Connecting substituents to the triazine ring by observing correlations from substituent protons to the triazine carbons.
-
Confirming the substitution pattern on the triazine ring by identifying long-range correlations between protons on different substituents that are relayed through the triazine core.
-
Identifying quaternary carbons, which are not observable in HSQC spectra.
4. NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
The NOESY experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. This is particularly useful for determining the stereochemistry and conformation of substituents on the this compound ring. NOESY can also be used to observe exchange phenomena between different conformations of the molecule.
Quantitative Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted 1,2,3-triazines and provide examples of key 2D NMR correlations observed for a hypothetical substituted this compound.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 1,2,3-Triazines
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazine Ring Protons | 8.0 - 9.5 | 140 - 160 |
| Protons α to Ring | 2.5 - 4.5 | 20 - 60 |
| Aromatic Substituents | 7.0 - 8.5 | 120 - 150 |
Note: Chemical shifts are highly dependent on the specific substituents and solvent used.
Table 2: Exemplary 2D NMR Correlations for a Hypothetical 4-Ethyl-5-phenyl-1,2,3-triazine
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| Ethyl-CH₂ | Ethyl-CH₃ | Cα of Ethyl | Triazine-C4, Triazine-C5, Ethyl-CH₃ | Ethyl-CH₃, Phenyl-H(ortho) |
| Ethyl-CH₃ | Ethyl-CH₂ | Cβ of Ethyl | Triazine-C4, Ethyl-CH₂ | Ethyl-CH₂, Phenyl-H(ortho) |
| Phenyl-H(ortho) | Phenyl-H(meta) | C(ortho) of Phenyl | Triazine-C5, C(ipso) of Phenyl, C(meta) of Phenyl | Ethyl-CH₂, Phenyl-H(meta) |
| Triazine-H6 | - | Triazine-C6 | Triazine-C4, Triazine-C5 | Phenyl-H(ortho) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality 2D NMR data. The following provides a general framework for the key experiments.
General Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-20 mg/mL in a 5 mm NMR tube.
COSY (Gradient-Selected):
-
Pulse Program: cosygpqf
-
Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 4-8 scans per increment, spectral width optimized to cover all proton signals.
-
Processing: Sine-bell window function applied in both dimensions, followed by 2D Fourier transform.
HSQC (Gradient-Selected, Phase-Sensitive):
-
Pulse Program: hsqcedetgpsp
-
Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment, spectral widths optimized for ¹H and ¹³C ranges.
-
Processing: Squared sine-bell window function in both dimensions, followed by 2D Fourier transform and phase correction.
HMBC (Gradient-Selected, Magnitude Mode):
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 16-64 scans per increment, evolution delay for long-range coupling typically set to 50-100 ms (optimized for J = 5-10 Hz).
-
Processing: Sine-bell window function in both dimensions, followed by 2D Fourier transform.
NOESY (Phase-Sensitive):
-
Pulse Program: noesygpph
-
Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment, mixing time of 300-800 ms.
-
Processing: Squared sine-bell window function in both dimensions, followed by 2D Fourier transform and phase correction.
Visualizing the Workflow
The following diagram illustrates the logical workflow for using 2D NMR techniques to confirm the structure of a this compound derivative.
Caption: A logical workflow for the structural elucidation of 1,2,3-triazines using a combination of 1D and 2D NMR techniques.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory information for the structural analysis of 1,2,3-triazines.
Table 3: Comparison of Analytical Techniques for this compound Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformation in solution. | Provides a complete structural picture in solution; non-destructive. | Requires soluble material; can be time-consuming to acquire and analyze. |
| X-ray Crystallography | Unambiguous solid-state structure, bond lengths, and angles. | Provides the absolute structure with high precision. | Requires a single, high-quality crystal; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide stereochemical information; fragmentation can be complex to interpret.[1] |
| UV-Vis Spectroscopy | Information about the electronic transitions and conjugation. | Simple and rapid; can be used for quantitative analysis. | Provides limited structural information; many compounds have similar spectra. |
Conclusion
The structural elucidation of this compound derivatives is most effectively and comprehensively achieved through the strategic application of a suite of 2D NMR experiments. COSY, HSQC, HMBC, and NOESY, when used in concert, provide a detailed roadmap of the molecular architecture, from the basic connectivity of substituents to their spatial arrangement around the triazine core. While techniques like X-ray crystallography and mass spectrometry offer invaluable complementary data, 2D NMR remains the cornerstone for non-invasive, in-solution structural confirmation, empowering researchers to confidently advance their drug discovery and development programs.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,2,3-Triazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of 1,2,3-triazines with its isomers, 1,2,4- and 1,3,5-triazines, as well as the related heterocyclic compound, pyrimidine. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of novel compounds in drug discovery and development. This document outlines the characteristic fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed methodologies.
Introduction to Triazine Isomers and Pyrimidine
Triazines are a class of six-membered heterocyclic compounds containing three nitrogen atoms, with the molecular formula C₃H₃N₃. The arrangement of these nitrogen atoms gives rise to three structural isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Pyrimidine, a related diazine, contains two nitrogen atoms at positions 1 and 3 of the ring. The position of the nitrogen atoms significantly influences the stability and, consequently, the mass spectrometric fragmentation of these molecules. The this compound isomer is the least stable due to the contiguous nitrogen-nitrogen bonds.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.
1,2,3-Triazines: A Signature Loss of Nitrogen
The most characteristic fragmentation pathway for substituted 1,2,3-triazines under EI-MS is the retro-Diels-Alder reaction, leading to the expulsion of a stable dinitrogen molecule (N₂). This is a key diagnostic feature that distinguishes them from the other triazine isomers.
For example, the EI mass spectrum of 4,5-diphenyl-1,2,3-triazine shows a primary fragmentation step involving the loss of N₂ (28 Da) to form the diphenylacetylene radical cation. This resulting ion then undergoes further fragmentation typical of the substituent groups.
Comparison with Other Heterocycles
In contrast, 1,2,4- and 1,3,5-triazines, as well as pyrimidine, do not readily lose N₂. Their fragmentation is dominated by the cleavage of C-N and C-C bonds within the ring, often leading to the loss of hydrogen cyanide (HCN) or cyano radicals (•CN).
Table 1: Comparison of Key EI-MS Fragments for Parent Heterocycles
| Compound | Molecular Ion (m/z) | Primary Fragments (m/z) | Characteristic Neutral Loss |
| This compound (inferred) | 81 | 53 | N₂ (28) |
| 1,2,4-Triazine | 81 | 54, 53, 28 | HCN (27), N₂ (not prominent) |
| 1,3,5-Triazine | 81 | 54, 27 | HCN (27) |
| Pyrimidine | 80 | 53, 52, 26 | HCN (27) |
Note: Data for the unsubstituted this compound is inferred from the behavior of its substituted derivatives due to its inherent instability.
Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Patterns
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
1,2,3-Triazines under ESI-MS/MS
Detailed ESI-MS/MS data for simple 1,2,3-triazines is limited in publicly available literature. However, studies on related fused this compound systems and computational predictions suggest that the protonated molecule will likely undergo ring-opening followed by the loss of small neutral molecules. The propensity to lose N₂ is expected to be less pronounced compared to EI but may still be a possible fragmentation channel depending on the collision energy.
Comparison with Other Heterocycles
For 1,2,4- and 1,3,5-triazines, and pyrimidine, ESI-MS/MS spectra of the protonated molecules often show sequential losses of HCN. The fragmentation pattern is highly dependent on the nature and position of substituents, which can direct the fragmentation pathways.
Table 2: Comparison of Predicted ESI-MS/MS Fragmentation of Protonated Parent Heterocycles
| Compound | Protonated Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) | Predicted Neutral Loss |
| This compound | 82 | Dependent on ring opening | N₂, HCN |
| 1,2,4-Triazine | 82 | 55 | HCN |
| 1,3,5-Triazine | 82 | 55 | HCN |
| Pyrimidine | 81 | 54 | HCN |
Experimental Protocols
Below are typical experimental conditions for the analysis of triazine and pyrimidine derivatives by GC-MS (for EI) and LC-MS/MS (for ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Column: A C18 reversed-phase column, such as a Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Optimized for each compound, typically in the range of 10-40 eV.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the principal fragmentation pathways discussed.
Caption: Generalized EI-MS fragmentation of a substituted this compound.
Caption: Key difference in EI fragmentation between 1,2,3-triazines and other isomers.
Caption: A typical experimental workflow for MS-based structural analysis.
Conclusion
The mass spectrometric fragmentation of 1,2,3-triazines is primarily characterized by the facile loss of a dinitrogen molecule under Electron Ionization, a feature that clearly distinguishes it from its 1,2,4- and 1,3,5-isomers, as well as from pyrimidine, which predominantly fragment through the loss of hydrogen cyanide. While ESI-MS/MS data for simple 1,2,3-triazines is less common, the general principles of fragmentation chemistry suggest that ring-opening pathways will be significant. The choice of ionization technique and a thorough understanding of these fundamental fragmentation patterns are paramount for the accurate identification and structural characterization of these important heterocyclic compounds in various scientific disciplines.
Distinguishing 1,2,3-Triazine from 1,2,4-Triazine Isomers by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals working with nitrogen-containing heterocycles, the accurate structural elucidation of isomers is paramount. The isomeric triazine rings, 1,2,3-triazine and 1,2,4-triazine, present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive comparison of the mass spectrometric behavior of these two isomers, offering insights into their differential fragmentation patterns under electron ionization (EI) to aid in their unambiguous identification.
Key Distinguishing Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) provides distinct fragmentation pathways for this compound and 1,2,4-triazine, allowing for their differentiation. The primary distinction lies in the initial fragmentation steps of the molecular ion (M+•).
This compound: Due to the inherent instability of the vicinal nitrogen arrangement (N-N-N), the molecular ion of this compound is expected to readily undergo the loss of a molecule of nitrogen (N₂) as a primary fragmentation pathway. This concerted cycloreversion is a characteristic feature of many compounds containing a 1,2,3-triazole or related moiety. This initial loss of 28 Da would result in a prominent fragment ion.
1,2,4-Triazine: In contrast, the 1,2,4-triazine isomer is more stable, and its fragmentation is initiated by the cleavage of the N1-N2 or N4-C5 bond. A characteristic fragmentation pathway for 1,2,4-triazine involves the loss of hydrogen cyanide (HCN), leading to a significant fragment ion at m/z 54. Subsequent fragmentation can involve the loss of another molecule of HCN or a nitrogen molecule.
The following table summarizes the expected key fragment ions for the parent triazine isomers (C₃H₃N₃, Molar Mass: 81.08 g/mol ).
| Isomer | Key Fragmentation Pathway | Primary Fragment Ion (m/z) | Other Significant Fragment Ions (m/z) |
| This compound | Loss of N₂ | 53 | 26, 27 |
| 1,2,4-Triazine | Loss of HCN | 54 | 27, 28 |
Experimental Protocols
The following provides a typical experimental protocol for the analysis of triazine isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: Samples containing triazine isomers should be dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 20-100
Fragmentation Pathway Diagrams
The distinct fragmentation pathways of this compound and 1,2,4-triazine can be visualized as follows:
A Comparative Analysis of HPLC and GC-MS for 1,2,3-Triazine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,2,3-triazine. The selection of an appropriate analytical technique is paramount for ensuring the quality and integrity of chemical compounds in research and drug development. This document presents a detailed analysis of both methods, supported by experimental data and protocols, to facilitate an informed decision based on specific analytical requirements.
Principles and Applicability in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.[1] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[1][2] Given that this compound and its potential impurities may possess a degree of polarity, HPLC offers a robust platform for purity assessment without the need for derivatization.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase transports the vaporized sample through a column.[3] This technique is ideal for volatile and thermally stable compounds.[2][3] For the analysis of this compound, its volatility and thermal stability would be critical factors in determining the suitability of GC-MS. While many triazine herbicides are amenable to GC analysis, some may require derivatization to enhance their volatility.[1]
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for HPLC and GC-MS in the context of triazine analysis. The data represents typical values reported in analytical validation studies for similar compounds and serves as a comparative benchmark.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations for this compound |
| Linearity (r²) | > 0.999[4] | > 0.999[4] | Both techniques offer excellent linearity for quantification. |
| Accuracy (Recovery %) | 98 - 102%[4] | 95 - 105%[4] | High accuracy is achievable with both methods. |
| Precision (%RSD) | < 2%[4] | < 5%[4] | HPLC may offer slightly better precision for non-derivatized samples. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4] | 0.001 - 0.01 µg/mL[4] | GC-MS generally provides higher sensitivity for volatile analytes. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL[4] | 0.003 - 0.03 µg/mL[4] | Correlates with the higher sensitivity of GC-MS. |
| Analysis Time | 10 - 20 minutes[4] | 15 - 30 minutes[4] | HPLC can offer faster analysis for simple mixtures. |
| Impurity Identification | Based on retention time and UV spectrum; confirmation requires MS detector (LC-MS) | Definitive identification based on mass spectrum[4] | GC-MS provides superior structural information for impurity identification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a starting point for the purity assessment of this compound and may require optimization for specific instruments and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile or polar impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and separation of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm for triazine rings).[5]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and specific for the analysis of this compound and any volatile impurities.
Chromatographic and Spectrometric Conditions:
-
Column: A low to mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.[6]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for comparative purity assessment of this compound using HPLC and GC-MS.
Caption: Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages. For routine quality control, where the primary goal is to quantify the main component and known impurities, HPLC with UV detection is a robust and efficient choice.[4] It is particularly advantageous if the impurities are expected to be less volatile or thermally sensitive.
Conversely, GC-MS is the superior method for in-depth impurity profiling and the definitive identification of unknown volatile impurities.[4] Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for a comprehensive understanding of the sample's composition.
For a complete and rigorous characterization of this compound, especially during process development or for reference standard certification, a combination of both HPLC and GC-MS is often employed. This dual approach ensures the detection and identification of a wide range of potential impurities, both volatile and non-volatile, providing a full picture of the compound's purity.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Unambiguous Structure Determination of 1,2,3-Triazines: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the field of nitrogen-containing heterocycles, such as 1,2,3-triazines, subtle differences in isomerism can lead to vastly different chemical and biological properties. This guide provides an objective comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structure determination of 1,2,3-triazines, supported by experimental data and detailed protocols.
X-ray crystallography stands out as the gold standard for providing a definitive three-dimensional molecular structure. While NMR and MS are powerful techniques that offer crucial structural insights, they can sometimes fall short in unequivocally distinguishing between complex isomers of 1,2,3-triazines. This guide will delve into the strengths and limitations of each method, offering a clear perspective on why X-ray crystallography is often indispensable for absolute structural confirmation.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of 1,2,3-triazine structure determination.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shifts (δ), coupling constants (J), correlation data (e.g., COSY, HSQC, HMBC) | Mass-to-charge ratio (m/z) of molecular ion and fragment ions |
| Ambiguity in Isomer Differentiation | Unambiguous for regioisomers and stereoisomers | Can be ambiguous, especially for regioisomers with similar proton environments | Often ambiguous for isomers with the same molecular weight; fragmentation patterns can be similar |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (after ionization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Provides a direct and unambiguous 3D structure | Provides detailed information about the chemical environment and connectivity of atoms in solution | High sensitivity and provides molecular weight information |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow | Indirect structural information; interpretation can be complex for novel structures | Fragmentation can be complex and may not always provide definitive structural information |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized for small organic molecules like 1,2,3-triazines.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A high-quality single crystal of the this compound derivative is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.
Logical Workflow for Structure Determination
Caption: Workflow for unambiguous structure determination.
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC)
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the molecular skeleton, including quaternary carbons.
-
-
Data Analysis: The combination of 1D and 2D NMR data is used to piece together the molecular structure.
NMR Connectivity Workflow
Caption: Using 2D NMR to build a molecular structure.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile this compound sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments.
-
Mass Analysis: The molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.
Case Study: Distinguishing Regioisomers
The synthesis of substituted 1,2,3-triazines can often lead to the formation of multiple regioisomers. While NMR and MS can provide clues to the structure, their interpretation can be ambiguous. For instance, two regioisomers may exhibit very similar ¹H and ¹³C NMR chemical shifts and identical molecular weights. Fragmentation patterns in MS may also be too similar for a definitive assignment.
In such cases, single-crystal X-ray diffraction provides the only means of unambiguous structure determination. The resulting 3D model of the molecule in the solid state definitively establishes the connectivity and spatial arrangement of all atoms, leaving no room for doubt.
Conclusion
For the unambiguous structure determination of 1,2,3-triazines, a multi-technique approach is often employed. Mass spectrometry provides the initial confirmation of the molecular weight, while NMR spectroscopy offers detailed insights into the molecular connectivity. However, when absolute certainty is required, especially in cases of complex isomerism, single-crystal X-ray crystallography is the definitive method. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement makes it an indispensable tool for researchers, scientists, and drug development professionals working with novel heterocyclic compounds.
A Comparative Analysis of the Cytotoxic Profiles of 1,2,3-Triazine and Pyrimidine Analogs in Cancer Research
For Immediate Release
In the ongoing pursuit of novel and more effective anticancer agents, researchers continually explore the cytotoxic potential of diverse heterocyclic compounds. Among these, 1,2,3-triazine and pyrimidine analogs have emerged as promising scaffolds for the development of new cancer therapeutics. This guide provides a comparative overview of the cytotoxicity of these two classes of compounds, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action to inform and guide drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available in vitro cytotoxicity data for representative this compound and pyrimidine analogs against various human cancer cell lines.
It is important to note that a direct head-to-head comparison of the cytotoxic activity of this compound and pyrimidine analogs under identical experimental conditions is limited in the current scientific literature. The data presented here is compiled from various studies and is intended to provide a general comparative perspective.
Table 1: Cytotoxicity of Representative this compound Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine hybrid | Compound 9d | PC3 (Prostate) | 0.17 ± 0.063 | [1] |
| A549 (Lung) | 0.19 ± 0.075 | [1] | ||
| MCF-7 (Breast) | 0.51 ± 0.083 | [1] | ||
| DU-145 (Prostate) | 0.16 ± 0.083 | [1] | ||
| 1,2,3-Triazole-1,3,4-oxadiazole-triazine hybrid | Compound 9a | PC3 (Prostate) | 0.56 ± 0.09 | [1] |
| A549 (Lung) | 1.45 ± 0.74 | [1] | ||
| MCF-7 (Breast) | 1.14 ± 0.65 | [1] | ||
| DU-145 (Prostate) | 2.06 ± 0.92 | [1] |
Table 2: Cytotoxicity of Representative Pyrimidine Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [2] |
| Hela (Cervical) | 17.50 | [2] | ||
| Caco-2 (Colorectal) | 73.08 | [2] | ||
| A549 (Lung) | 68.75 | [2] | ||
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [2] |
| Hela (Cervical) | 74.8 | [2] | ||
| Caco-2 (Colorectal) | 76.92 | [2] | ||
| A549 (Lung) | 148 | [2] | ||
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | - | [3] |
| C32 (Melanoma) | - | [3] | ||
| DU145 (Prostate) | - | [3] | ||
| MCF-7 (Breast) | - | [3] |
Note: The reference for compound 3b indicates it was the most active of the tested novel compounds, but specific IC50 values were not provided in the abstract.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The most commonly employed method across the cited studies is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound or pyrimidine analogs)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Both this compound and pyrimidine analogs exert their cytotoxic effects through various mechanisms, often by interfering with critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Pyrimidine Analogs: Targeting Nucleotide Metabolism
Many pyrimidine analogs function as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA), which are essential for cell division and growth.
References
- 1. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
comparing the biological activity of 1,2,3-, 1,2,4-, and 1,3,5-triazine isomers
For Researchers, Scientists, and Drug Development Professionals
Triazines are six-membered heterocyclic rings containing three nitrogen atoms, existing as three distinct isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The arrangement of these nitrogen atoms profoundly influences their physicochemical properties and, consequently, their biological activities. While the parent compounds are of academic interest, it is their derivatives that have garnered significant attention in medicinal and agricultural chemistry. This guide provides an objective comparison of the biological activities associated with each triazine isomer, supported by experimental data and methodologies.
Overview of Biological Activities
Derivatives of the three triazine isomers exhibit a wide and varied spectrum of pharmacological and biological effects. Research has shown that these scaffolds are privileged structures in drug design, leading to the development of compounds with potent anticancer, antimicrobial, and herbicidal properties.[1][2]
-
This compound (v-Triazine): Derivatives of this isomer are recognized for a broad range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[3]
-
1,2,4-Triazine (as-Triazine): This is the most extensively studied isomer in medicinal chemistry.[4] Its derivatives have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[4][5]
-
1,3,5-Triazine (s-Triazine): Symmetrical triazines are well-established as a cornerstone of weed control technology in agriculture.[6] Additionally, their derivatives are being explored for diverse therapeutic applications, including anticancer and antimicrobial activities.[7][8]
Comparative Analysis of Key Biological Activities
Anticancer Activity
All three isomeric scaffolds have been utilized to develop potent anticancer agents. The mechanism often involves interference with critical signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.[1]
This compound Derivatives: Fused this compound systems, in particular, have shown promising anticancer properties.[9] Their activity is often linked to the inhibition of key enzymes involved in cancer progression and resistance, such as various kinases (e.g., VEGFR-2, JAK, Pim-1) and EGFR.[9]
1,2,4-Triazine Derivatives: This class is arguably the most prominent in oncology research among the triazines.[4] Numerous derivatives have been synthesized and tested against various cancer cell lines, with some reaching advanced stages of clinical trials.[4] Their modes of action are diverse, including the inhibition of kinases and induction of apoptosis.[9]
1,3,5-Triazine Derivatives: Symmetrical triazines have also been successfully developed as anticancer agents.[10][11] Several commercial drugs, such as the dihydrofolate reductase inhibitor trimetrexate, feature this core structure. More recent research has focused on their ability to inhibit crucial signaling pathways like the PI3K/Akt/mTOR pathway.
dot
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by a 1,3,5-Triazine Derivative.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected triazine derivatives against various human cancer cell lines.
| Isomer Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Triazine | Xanthone-triazine conjugate (7a) | HCT116 (Colon) | 1.8 | [12] |
| Xanthone-triazine conjugate (7e) | A-172 (Glioblastoma) | 2.5 | [12] | |
| Sulfonamide derivative (MM131) | DLD-1 (Colon) | Not Specified | [9] | |
| 1,3,5-Triazine | Quinazoline-triazine (23) | HeLa (Cervical) | 6-16 | [11] |
| Thiophene-triazine (2) | A549 (Lung) | 0.20 | [11] | |
| Thiophene-triazine (2) | MCF-7 (Breast) | 1.25 | [11] | |
| Morpholine-triazine (3) | HeLa (Cervical) | 2.21 | [11] | |
| Morpholine-triazine (3) | HepG2 (Liver) | 12.21 | [11] |
Antimicrobial Activity
Triazine derivatives have been investigated for their activity against a wide range of pathogens, including bacteria and fungi.
This compound Derivatives: These compounds have reported antibacterial and antifungal activities.[3]
1,2,4-Triazine Derivatives: Several derivatives have been synthesized that inhibit the growth of Gram-positive bacteria and fungi.[5] For instance, certain 3-thio-1,2,4-triazine derivatives were found to inhibit bacterial and fungal growth at concentrations of 5-20 µg/ml.[5]
1,3,5-Triazine Derivatives: This class has also shown potent antimicrobial activity.[7][8] Novel derivatives have been designed and synthesized as effective antimicrobial agents against various bacterial strains.[3]
Herbicidal Activity
The most significant and commercially successful application of triazines is in agriculture.
1,3,5-Triazine Derivatives: Symmetrical triazines, such as atrazine and simazine, are among the most widely used herbicides globally.[6][13] Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in target plants.[11][14] By binding to the D1 quinone-binding protein, they block the electron transport chain, leading to the production of reactive oxygen species and subsequent cell death.[8][11]
The other two isomers, 1,2,3- and 1,2,4-triazine, are not typically associated with significant herbicidal activity. The symmetrical arrangement of nitrogens in the 1,3,5-isomer appears to be crucial for its potent interaction with the PSII complex.
Experimental Protocols
The biological activities described are evaluated using standardized and validated experimental procedures. Below are outlines of key protocols.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxic effects.[4][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.[16]
-
Compound Treatment: Cells are treated with serial dilutions of the test triazine derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[16]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol, or a detergent solution) is added to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of 550-600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
dot
Caption: General experimental workflow for screening the anticancer activity of triazine derivatives.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.[2]
Methodology:
-
Compound Preparation: A stock solution of the triazine derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (broth only for sterility, and broth with inoculum for growth control) are included.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 18-24 hours at 37°C).
-
MIC Determination: The plate is visually inspected or read with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.[1]
Herbicidal Activity: Photosystem II (PSII) Inhibition Assay
The effect of 1,3,5-triazine herbicides is often quantified by measuring their impact on photosynthetic electron transport.
Principle: The inhibition of electron transport in PSII can be measured by monitoring the rate of oxygen evolution or by changes in chlorophyll a fluorescence.[8] A common method involves using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DPIP), which changes color upon reduction.
Methodology:
-
Thylakoid Isolation: Thylakoid membranes are isolated from the leaves of a susceptible plant (e.g., pea or spinach).
-
Assay Preparation: The isolated thylakoids are suspended in a reaction buffer containing the artificial electron acceptor (DPIP).
-
Herbicide Treatment: Different concentrations of the 1,3,5-triazine herbicide are added to the thylakoid suspension.
-
Photoreduction Measurement: The samples are exposed to a saturating light source, and the rate of DPIP reduction is measured spectrophotometrically as a decrease in absorbance over time.
-
Data Analysis: The rate of electron transport is calculated for each herbicide concentration, and the I₅₀ value (the concentration that inhibits 50% of the electron transport rate) is determined.
Conclusion
The three isomers of triazine provide distinct and versatile scaffolds for the development of biologically active compounds. While derivatives from all three isomers have demonstrated valuable therapeutic potential, particularly as anticancer agents, their activity profiles show significant differentiation:
-
1,3,5-Triazine derivatives are unparalleled in their role as herbicides due to their specific and potent inhibition of photosystem II. Their symmetrical structure is a key determinant of this activity. In the therapeutic realm, they are effective inhibitors of key signaling pathways like PI3K/Akt/mTOR.
-
1,2,4-Triazine represents the most explored isomer in medicinal chemistry, yielding a vast library of compounds with strong and diverse anticancer activities.
-
This compound , while less studied than the other two, remains a promising scaffold for discovering novel pharmacological agents with a broad spectrum of activities.
Future research will likely focus on creating hybrid molecules that combine the triazine core with other pharmacophores to enhance potency, improve selectivity, and overcome drug resistance mechanisms. The continued exploration of structure-activity relationships among these isomers will undoubtedly lead to the development of next-generation drugs and agrochemicals.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ijpsr.info [ijpsr.info]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. protocols.io [protocols.io]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a promising pharmacophore in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to the development of a diverse range of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and antimicrobial activities. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in the rational design of novel and more potent therapeutic agents.
Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The SAR studies reveal that the biological activity is highly dependent on the nature and position of substituents on the triazine core.
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | COOEt | A549 (Lung) | 8.67 | [1] |
| 1b | 4-Bromophenyl | H | COOMe | A549 (Lung) | 9.74 | [1] |
| 2a | Indol-3-yl | H | Phenyl | A549 (Lung) | 3.29 | [1] |
| 2b | Indol-3-yl | H | 4-Methoxyphenyl | A549 (Lung) | 4.15 | [1] |
| 3a | Pyridin-2-yl | H | 3-Phenoxybenzyl | A549 (Lung) | 1.02 | [1] |
| 3b | Pyridin-2-yl | H | 4-Fluorobenzyl | A549 (Lung) | 5.34 | [1] |
Key SAR Insights for Anticancer Activity:
-
Substitution at R1: Aromatic and heteroaromatic substituents at the R1 position are crucial for anticancer activity. The presence of a phenyl ring is a common feature in active compounds.
-
Influence of Halogenation: The introduction of a bromine atom on the phenyl ring at R1 (compound 1b) can influence the cytotoxic potential.[1]
-
Role of the R3 Substituent: The nature of the substituent at the R3 position significantly impacts activity. For instance, a 3-phenoxybenzyl group (compound 3a) was found to be more favorable than a 4-fluorobenzyl group (compound 3b).[1]
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as indole (compounds 2a and 2b), have shown promising results, suggesting a synergistic effect.[1]
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also demonstrated notable activity against a range of bacterial and fungal pathogens. SAR studies in this area are crucial for developing new antimicrobial agents to combat the growing threat of drug resistance.
Quantitative SAR Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | R1 | R2 | R3 | Microbial Strain | MIC (µg/mL) |
| 4a | 4-Chlorophenyl | H | Thiazol-2-yl | Staphylococcus aureus | 16 |
| 4b | 4-Methoxyphenyl | H | Thiazol-2-yl | Staphylococcus aureus | 32 |
| 5a | Phenyl | H | Furan-2-yl | Escherichia coli | 64 |
| 5b | 4-Nitrophenyl | H | Furan-2-yl | Escherichia coli | 32 |
| 6a | Naphthyl | H | Pyridin-3-yl | Candida albicans | 16 |
| 6b | Phenyl | H | Pyridin-3-yl | Candida albicans | 32 |
Key SAR Insights for Antimicrobial Activity:
-
Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro or nitro group on the phenyl ring at R1, appears to enhance antibacterial activity (compounds 4a and 5b).
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, like thiazole, furan, and pyridine, at the R3 position plays a significant role in determining the antimicrobial spectrum and potency.
-
Lipophilicity: Increased lipophilicity, as seen with the naphthyl group in compound 6a, can contribute to improved antifungal activity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to 4,5,6-trisubstituted 1,2,3-triazines involves a multi-step process, often starting from active methylene compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a density of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can simplify complex relationships and workflows, providing a clearer understanding of the SAR and experimental processes.
Conclusion
The this compound scaffold represents a valuable template for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of substituent patterns on the triazine ring for both anticancer and antimicrobial activities. Further exploration of diverse substitutions and the generation of hybrid molecules are promising avenues for the development of this compound derivatives with enhanced potency and selectivity. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in this exciting field of drug discovery.
References
A Computational Showdown: Unveiling the Stability of Triazine Isomers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. Triazine, a nitrogen-containing heterocycle with the formula C₃H₃N₃, exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The arrangement of nitrogen atoms within the six-membered ring significantly influences their electronic properties and thermodynamic stability. This guide provides a computational comparison of the stability of these three isomers, supported by data from theoretical studies.
The stability of triazine isomers is a critical factor in their synthesis and application. Computational chemistry provides powerful tools to predict and quantify the relative stabilities of these molecules. The consensus from theoretical studies indicates a clear stability hierarchy among the three isomers, with the symmetrical 1,3,5-triazine being the most stable, followed by 1,2,4-triazine, and the least stable being this compound. This trend is primarily attributed to the principles of symmetry, resonance stabilization, and the minimization of electrostatic repulsion between adjacent nitrogen atoms.
Relative Stability of Triazine Isomers
The thermodynamic stability of the triazine isomers is inversely related to their heats of formation (ΔHf). A lower heat of formation corresponds to a more stable isomer. While a single comprehensive experimental dataset is challenging to obtain due to the inherent instability of some isomers, computational studies consistently reproduce the same stability trend.
| Isomer | Structure | Relative Stability | Key Features |
| 1,3,5-Triazine | s-Triazine | Most Stable | Highly symmetrical (D3h point group), allowing for significant resonance energy stabilization. The nitrogen atoms are evenly distributed, minimizing lone pair repulsions. |
| 1,2,4-Triazine | as-Triazine | Moderately Stable | Asymmetrical structure leads to a dipole moment and less effective resonance stabilization compared to the 1,3,5-isomer. The presence of one N-N bond introduces some electronic repulsion. |
| This compound | v-Triazine | Least Stable | The arrangement of three contiguous nitrogen atoms results in significant lone pair-lone pair repulsion, leading to considerable ring strain and the lowest thermodynamic stability. |
Experimental Protocols: A Computational Approach
The relative stabilities of triazine isomers are typically determined using high-level ab initio and Density Functional Theory (DFT) calculations. These computational experiments provide insights into the gas-phase thermochemistry of the molecules.
A common computational protocol to determine the relative stability of triazine isomers involves the following steps:
-
Geometry Optimization: The molecular structure of each triazine isomer is optimized to find its lowest energy conformation. This is often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using a higher level of theory or a larger basis set.
-
Calculation of Thermodynamic Properties: The total energies, including the ZPVE correction, are used to calculate the heats of formation and Gibbs free energies. The relative stability of the isomers is then determined by comparing these values. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to reduce computational errors in calculating heats of formation.
Logical Relationship of Triazine Isomer Stability
The following diagram illustrates the logical flow of determining the stability of the triazine isomers based on their structural features and resulting energetic properties.
Caption: Relationship between structure and stability of triazine isomers.
A Comparative Guide to the Synthesis of 1,2,3-Triazines: Mechanistic Validation and Performance Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of innovation. Among these, the 1,2,3-triazine scaffold presents both unique biological potential and synthetic challenges. This guide provides a comprehensive comparison of modern synthetic routes to 1,2,3-triazines, validated by mechanistic studies. We offer a side-by-side analysis with alternative triazine isomers, supported by quantitative data and detailed experimental protocols to aid in methodological selection and implementation.
Introduction to this compound Synthesis
The this compound ring system, characterized by three contiguous nitrogen atoms, is a valuable pharmacophore in medicinal chemistry. However, its synthesis can be complex. This guide focuses on two prominent and mechanistically validated methods for this compound synthesis: the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates and the deoxygenation of this compound 1-oxides. We will compare these methods in terms of yield, substrate scope, and reaction conditions, and further contrast them with the synthesis of alternative 1,2,4- and 1,3,5-triazine isomers.
Mechanistic Pathways in this compound Synthesis
A thorough understanding of the reaction mechanism is critical for optimizing synthetic protocols and predicting outcomes. The formation of 1,2,3-triazines from (Z)-2,4-diazido-2-alkenoates is proposed to proceed through a base-mediated cascade involving hydrogen abstraction, a 6π-electrocyclization, and subsequent elimination of an azide ion. In contrast, the deoxygenation of this compound 1-oxides by trialkyl phosphites follows a reductive pathway.
Performance Comparison of Triazine Synthesis Methods
The choice of synthetic route is often dictated by factors such as yield, substrate tolerance, and the availability of starting materials. The following tables summarize the performance of the highlighted this compound synthesis methods and compare them with common methods for producing 1,2,4- and 1,3,5-triazines.
Table 1: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylates via Base-Mediated Cyclization of (Z)-4-Aryl-2,4-diazido-2-alkenoates
| Entry | Aryl Substituent (R) | Base | Yield (%)[1] |
| 1 | Phenyl | Cs₂CO₃ | 76 |
| 2 | 4-Methylphenyl | Cs₂CO₃ | 76 |
| 3 | 4-Methoxyphenyl | KHCO₃ | 75 |
| 4 | 4-Chlorophenyl | Cs₂CO₃ | 65 |
| 5 | 2-Chlorophenyl | Cs₂CO₃ | 32 |
| 6 | 4-Nitrophenyl | KHCO₃ | 55 |
| 7 | 2-Naphthyl | Cs₂CO₃ | 88 |
| 8 | 2-Thienyl | Cs₂CO₃ | 88 |
Table 2: Synthesis of this compound Derivatives via Deoxygenation of this compound 1-Oxides
| Entry | Substituent (R) | Reagent | Yield (%)[2] |
| 1 | Phenyl | P(OMe)₃ | 98 |
| 2 | 4-Methoxyphenyl | P(OMe)₃ | 99 |
| 3 | 4-Chlorophenyl | P(OMe)₃ | 97 |
| 4 | 4-Nitrophenyl | P(OMe)₃ | 96 |
| 5 | 2-Thienyl | P(OMe)₃ | 98 |
| 6 | Cyclohexyl | P(OMe)₃ | 95 |
| 7 | Benzyl | P(OMe)₃ | 94 |
Table 3: Comparison with Synthesis of Alternative Triazine Isomers
| Triazine Isomer | Synthetic Method | Precursors | Typical Yield Range (%) |
| This compound | Base-Mediated Cyclization | (Z)-2,4-Diazido-2-alkenoates | 32-88 |
| This compound | Deoxygenation | This compound 1-Oxides | 94-99 |
| 1,2,4-Triazine | Cyclodehydration | β-Keto-N-acylsulfonamides and hydrazine salts | 50-95[3] |
| 1,3,5-Triazine | Nucleophilic Substitution | Cyanuric chloride and various nucleophiles | 34-98[4][5] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method.
Protocol 1: General Procedure for the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
To a solution of the (Z)-2,4-diazido-2-alkenoate (0.5 mmol) in DMF (5 mL) at 0 °C is added Cs₂CO₃ (0.25 mmol, 0.5 equiv). The reaction mixture is stirred at this temperature for the time indicated by TLC analysis (typically 1-20 hours). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 6-aryl-1,2,3-triazine-4-carboxylate.
Protocol 2: General Procedure for the Deoxygenation of this compound 1-Oxides
A solution of the this compound 1-oxide (0.2 mmol) in trimethyl phosphite (2.0 mL) is stirred at 60 °C for 1-3 hours. The progress of the reaction is monitored by TLC. After completion, the excess trimethyl phosphite is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to give the desired this compound.
Protocol 3: Representative Synthesis of a 1,2,4-Triazine via Cyclodehydration
A mixture of a β-keto-N-acylsulfonamide (0.5 mmol) and hydrazine hydrate (1.0 mmol) in ethanol (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to afford the 3,6-disubstituted-1,2,4-triazine.[3]
Protocol 4: Representative Synthesis of a 1,3,5-Triazine from Cyanuric Chloride
To a stirred solution of cyanuric chloride (5.5 mmol) in methylene chloride (10 mL), an amine (5 mmol) and sodium carbonate (10 mmol) are added at 0–5 °C. The mixture is stirred vigorously for 3 hours. The precipitate is filtered and washed with methylene chloride. The precipitate is then dissolved in a small amount of water and neutralized with 1 N HCl. The formed precipitate is filtered to give the substituted 1,3,5-triazine.
Conclusion
The synthesis of 1,2,3-triazines can be achieved with high efficiency through mechanistically distinct pathways. The base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates offers a direct route to functionalized 1,2,3-triazines, with yields being sensitive to the electronic and steric nature of the substituents. For a broader substrate scope including aliphatic derivatives, the deoxygenation of this compound 1-oxides provides excellent yields. In comparison, the synthesis of 1,2,4- and 1,3,5-triazines often proceeds from more readily available starting materials and can also result in high yields. The choice of a specific synthetic strategy will ultimately depend on the desired substitution pattern, the availability of precursors, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1,2,3-Triazine: A Guide to Safe and Compliant Practices
The proper disposal of 1,2,3-triazine and its derivatives is a critical component of laboratory safety and environmental responsibility. As with many specialized chemical reagents, these compounds must be treated as hazardous waste.[1] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the particular triazine compound you are working with, as properties can vary significantly between derivatives.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.[2]
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.[3][4]
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][5]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4][5] Remove contaminated clothing.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its derivatives is through a licensed hazardous waste disposal company.[1] These facilities are equipped to handle and treat chemical waste in a manner that is safe for human health and the environment.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containerization: Place the waste material in a clearly labeled, sealed, and compatible container. The label must include the chemical name, "Hazardous Waste," and any other information required by local and national regulations.[1]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][5] Follow your institution's guidelines for satellite accumulation areas (SAA).[2]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]
It is imperative to never dispose of this chemical down the drain or in regular trash. [1][3] Such actions can lead to environmental contamination and significant regulatory penalties.[1]
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for representative triazine compounds. Note that specific values can vary between different this compound isomers and derivatives. Always refer to the specific SDS for the compound in use.
| Property | Data for a Representative Triazine Derivative (1,3,5-Triazine) | Source |
| Appearance | Brown-violet crystalline powder | [4] |
| Boiling Point | 55.8-56.6 °C (for a triazine pesticide standard in solution) | [6] |
| Flash Point | -17 °C (for a triazine pesticide standard in solution) | [6] |
| Ignition Temperature | 465 °C (for a triazine pesticide standard in solution) | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.
Understanding Decomposition
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. synerzine.com [synerzine.com]
- 8. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 9. Triazines and related products. Part XIII. Decomposition of 4-Arylamino-1,2,3-benzotriazines and their precursors in secondary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
